Suramin

Catalog No.
S003035
CAS No.
145-63-1
M.F
C51H40N6O23S6
M. Wt
1297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suramin

CAS Number

145-63-1

Product Name

Suramin

IUPAC Name

8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid

Molecular Formula

C51H40N6O23S6

Molecular Weight

1297.3 g/mol

InChI

InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)

InChI Key

FIAFUQMPZJWCLV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=[OH+])(=O)[O-])S(=[OH+])(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=[OH+])(=O)[O-])S(=[OH+])(=O)O)C

solubility

8.72e-03 g/L

Synonyms

Germanin, Hexasodium Salt Suramin, Monosodium Salt Suramin, Moranil, Naganin, Naganol, Naphuride, Salt Suramin, Hexasodium, Salt Suramin, Monosodium, Sodium, Suramin, Suramin, Suramin Sodium, Suramin, Hexasodium Salt, Suramin, Monosodium Salt

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C

The exact mass of the compound Suramin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.72e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34936. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates. It belongs to the ontological category of naphthalenesulfonic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Guide: Suramin as an Antipurinergic Therapy Targeting the Cell Danger Response in Autism Spectrum Disorder

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Cell Danger Response and Purinergic Signaling

The Cell Danger Response (CDR) represents an evolutionarily conserved metabolic reaction to cellular threat that has emerged as a fundamental framework for understanding the pathophysiology of autism spectrum disorder (ASD) and other complex chronic conditions. The CDR constitutes a coordinated metabolic adaptation that occurs when cells encounter various stressors, including infections, toxins, psychological trauma, or other forms of cellular damage. This response is characterized by mitochondrial reprogramming that shifts oxidative metabolism, leading to the regulated release of purine and pyrimidine nucleotides like ATP and UTP through cell membrane channels. While intracellular ATP (iATP) typically functions as an energy carrier at concentrations of 1-5 mmol/L, extracellular ATP (eATP) serves as a potent damage-associated molecular pattern (DAMP) that activates innate immunity and inflammatory pathways when released during cellular stress [1].

The purinergic signaling system represents the molecular infrastructure through which the CDR is maintained and regulated. This system comprises 19 different purinergic receptors (P2X, P2Y, and P1 classes) that respond to extracellular purines and pyrimidines. Under normal physiological conditions, extracellular nucleotide concentrations in the unstirred water layer at the cell surface remain at approximately 1-10 μmol/L, near the effective concentration for most purinergic receptors. However, during cellular stress, these concentrations can increase significantly, triggering sustained purinergic signaling activation that perpetuates the CDR state. This signaling cascade affects fundamental processes including microglial activation, IL-1β production, inflammasome assembly, and activity-dependent synaptic remodeling, all of which have been implicated in the pathophysiology of ASD [1]. The CDR hypothesis proposes that in ASD and related disorders, this protective response becomes chronically activated, creating a self-perpetuating cycle of metabolic dysfunction and impaired cellular communication that manifests as the core behavioral and physiological symptoms of these conditions.

Suramin Characteristics and Molecular Mechanisms

Fundamental Properties and Historical Context

This compound is a polysulfonated naphthylurea compound that was first synthesized by Bayer chemists in 1916, making it one of the oldest synthetic drugs still in medical use. The drug remains on the World Health Organization list of essential medications primarily for treating African sleeping sickness (trypanosomiasis). This compound is a purely synthetic compound not found anywhere in nature, contrary to some misconceptions that it can be derived from pine needles or herbal teas [2]. The drug exhibits exceptional stability in biological systems, with a terminal half-life of 14.7 ± 0.7 days observed in ASD clinical trials and an even longer half-life of 40-60 days reported in other studies, attributable to its 99.7% binding affinity for serum proteins [1] [3]. This pharmacokinetic profile enables sustained biological activity from single infusions, which has important implications for its therapeutic application.

Table 1: Fundamental Characteristics of this compound

Property Specification Clinical/Experimental Relevance
Chemical Structure Polysulfonated naphthylurea Multiple negative charges enable interaction with purinergic receptors
Molecular Weight 1,429 g/mol Large molecular size limits certain distribution characteristics
Solubility 10% solution (100 mg/mL) in water or saline Pharmaceutical grade this compound is colorless; brown color indicates impurities
Primary Mechanism Non-selective purinergic receptor antagonist Broad-spectrum antipurinergic activity targeting multiple P2X and P2Y receptors
Half-Life 14.7-60 days (dose-dependent) Allows sustained effect from single or infrequent dosing
Protein Binding 99.7% Extreme binding accounts for long half-life and potential drug interactions
Metabolism Stable, minimal metabolism Excreted largely unchanged
Multimodal Molecular Mechanisms

This compound functions primarily as a non-selective antipurinergic antagonist that competitively inhibits multiple purinergic receptors, but its mechanisms extend beyond simple receptor blockade:

  • Purinergic Receptor Antagonism: this compound directly competes with extracellular ATP and related nucleotides for binding sites on P2X and P2Y receptors, with particular potency against P2X1-7 and multiple P2Y receptors. This antagonism disrupts the autocrine and paracrine signaling loops that maintain the CDR in a persistently activated state. The 50% inhibitory concentration (IC₅₀) for this compound's inhibition of systemin binding in plant systems is approximately 160 μM, demonstrating its receptor-blocking potency [4].

  • Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation: In mammalian cells, this compound stimulates ERK1/2 activity in a concentration- and time-dependent manner, with maximal activation (approximately 10-fold) observed after 5-10 minutes of exposure. This paradoxical activation of growth signaling pathways occurs simultaneously with this compound's antagonism of purinergic signaling, suggesting complex cell-type-specific effects on intracellular signaling networks [5].

  • Mitochondrial Function Restoration: By reducing purinergic signaling, this compound appears to facilitate the normalization of mitochondrial metabolism, decreasing the production of reactive oxygen species and improving cellular bioenergetics. This effect is particularly relevant in neural cells, where mitochondrial dysfunction has been strongly implicated in ASD pathophysiology [1] [3].

  • Anti-inflammatory Actions: this compound's blockade of purinergic signaling reduces microglial activation and inflammasome assembly, decreasing the production of pro-inflammatory cytokines including IL-1β. This anti-inflammatory effect contributes to the resolution of the neuroinflammation observed in multiple ASD models [1] [3].

The following diagram illustrates this compound's multimodal mechanism of action in targeting the Cell Danger Response:

G CellularStress Cellular Stress (Genetic, Environmental, Infectious) CDR Cell Danger Response (CDR) Activation CellularStress->CDR eATP Extracellular ATP Release CDR->eATP PurinergicSignaling Purinergic Signaling Activation eATP->PurinergicSignaling Neuroinflammation Neuroinflammation & Mitochondrial Dysfunction PurinergicSignaling->Neuroinflammation ASDSymptoms ASD Core Symptoms Neuroinflammation->ASDSymptoms This compound This compound Administration ReceptorBlock Purinergic Receptor Antagonism This compound->ReceptorBlock SignalingInhibition Purinergic Signaling Inhibition ReceptorBlock->SignalingInhibition Inhibits SignalingInhibition->PurinergicSignaling Breaks cycle CDRResolution CDR Resolution & Metabolic Normalization SignalingInhibition->CDRResolution SymptomImprovement Symptom Improvement CDRResolution->SymptomImprovement

This compound disrupts the CDR cycle by antagonizing purinergic signaling, enabling metabolic normalization and symptom improvement in ASD.

Clinical Evidence and Efficacy Data

Phase I/II Pilot Study (Naviaux et al., 2017)

The This compound Autism Treatment-1 (SAT-1) trial represented the first translational pilot study to examine the safety and activity of low-dose this compound in children with ASD. This double-blind, placebo-controlled, randomized clinical trial enrolled 10 male subjects with ASD, ages 5-14 years, who were matched by age, IQ, and autism severity into five pairs, then randomized to receive a single intravenous infusion of either this compound (20 mg/kg) or saline [1]. The study demonstrated compelling evidence for this compound's potential efficacy in addressing core ASD symptoms:

  • ADOS-2 Comparison Scores: The this compound group showed statistically significant improvement in ADOS-2 comparison scores of -1.6 ± 0.55 points (n = 5; 95% CI = -2.3 to -0.9; Cohen's d = 2.9; P = 0.0028), while no change was observed in the placebo group. This represents a large treatment effect on the primary outcome measure for autism severity [1].

  • Metabolic and Behavioral Improvements: Secondary outcomes revealed comprehensive improvements in language function, social interaction, and decreased restricted or repetitive behaviors. Additionally, the this compound group demonstrated normalization of metabolic parameters and gastrointestinal symptoms that commonly co-occur with ASD [1] [2].

  • Pharmacokinetic Profile: Blood levels of this compound were 12 ± 1.5 μmol/L (mean ± SD) at 2 days and 1.5 ± 0.5 μmol/L after 6 weeks, with a terminal half-life of 14.7 ± 0.7 days. This sustained exposure following a single infusion aligns with the drug's known protein-binding characteristics [1].

  • Safety Outcomes: A self-limited, asymptomatic rash was observed in some participants, but no serious adverse events were reported. The study concluded that low-dose this compound had an acceptable safety profile in this small cohort [1].

Phase II Proof-of-Concept Study (2023)

A larger 14-week, randomized, double-blind, placebo-controlled proof-of-concept study (N = 52) tested the efficacy and safety of this compound intravenous infusions in boys aged 4-15 years with moderate to severe ASD. This study featured three treatment arms: 10 mg/kg this compound, 20 mg/kg this compound, and placebo, administered at baseline, week 4, and week 8 [3]. The results revealed important dose-dependent effects:

  • ABC-Core Scores: The 10 mg/kg this compound group showed greater numeric improvement (-12.5 ± 3.18 [mean ± SE]) versus placebo (-8.9 ± 2.86) in the primary endpoint at Week 14, though this difference did not reach statistical significance. Surprisingly, the 20 mg/kg group did not show improvement over placebo, suggesting a non-linear dose-response relationship [3].

  • Clinical Global Impression-Improvement (CGI-I): The 10 mg/kg arm demonstrated statistically significant improvement from baseline (2.8 ± 0.30 [mean ± SE]) compared to placebo (1.7 ± 0.27) (p = 0.016), while the 20 mg/kg arm showed a 2.0 ± 0.28 improvement that was not statistically significant compared to placebo (p = 0.65) [3].

  • Subgroup Analyses: Exploratory analyses revealed that the 10 mg/kg arm showed greater ABC-Core differences from placebo in younger subjects and among those with less severe symptoms at baseline, suggesting potential moderators of treatment response [3].

  • Safety and Tolerability: this compound was generally safe and well tolerated over 14 weeks, with most adverse events characterized as mild to moderate in severity [3].

Table 2: Summary of Clinical Trial Results for this compound in ASD

Trial Parameter SAT-1 Trial (2017) Phase II Trial (2023)
Participants 10 male children, ages 5-14 52 male children, ages 4-15
Study Design Single-dose, matched pairs Multiple dose, 3 arms (10 mg/kg, 20 mg/kg, placebo)
Treatment Duration 6 weeks follow-up 14 weeks with dosing at 0, 4, 8 weeks
Primary Outcome ADOS-2 comparison scores ABC-Core (subscales 2, 3, 5)
Key Efficacy Results -1.6 ± 0.55 point improvement (p = 0.0028) -12.5 ± 3.18 vs. -8.9 ± 2.86 (10 mg/kg vs. placebo, NS)
Dose Response 20 mg/kg single dose effective 10 mg/kg more effective than 20 mg/kg
Safety Profile Self-limited rash, no serious AEs Generally safe, most AEs mild to moderate

The following diagram illustrates the workflow and key findings from the clinical trials of this compound in ASD:

G TrialDesign Clinical Trial Design SAT1 SAT-1 Trial (N=10) Single 20 mg/kg dose 6-week follow-up TrialDesign->SAT1 PhaseII Phase II Trial (N=52) 10 mg/kg vs 20 mg/kg vs placebo 14-week duration TrialDesign->PhaseII SAT1Results Primary Outcome: ADOS-2: -1.6 points (p=0.0028) Secondary: Language, social interaction, behavior improvements SAT1->SAT1Results PhaseIIResults Primary Outcome (ABC-Core): 10 mg/kg: -12.5 vs placebo -8.9 (NS) CGI-I: 2.8 vs 1.7 (p=0.016) PhaseII->PhaseIIResults KeyFinding1 Dose-Response: Non-linear relationship SAT1Results->KeyFinding1 PhaseIIResults->KeyFinding1 KeyFinding2 Subgroup Effects: Younger, less severe patients show better response PhaseIIResults->KeyFinding2 KeyFinding3 Safety Profile: Generally safe, well-tolerated Mild to moderate AEs PhaseIIResults->KeyFinding3

Clinical trials demonstrate this compound's efficacy for core ASD symptoms with a non-linear dose response and acceptable safety profile.

Experimental Protocols and Methodologies

In Vitro Assays for Purinergic Signaling

The investigation of this compound's effects on purinergic signaling requires sophisticated in vitro approaches that can capture the complexity of receptor-ligand interactions and downstream signaling consequences:

  • Radioreceptor Binding Assays: These assays quantify this compound's interference with ligand-receptor binding using radioactively labeled analogs. Specifically, the binding of the systemin analog ¹²⁵I-Tyr-2,Ala-15-systemin to its receptor can be measured in the presence of increasing this compound concentrations, yielding an IC₅₀ value (160 μM in plant systems) that represents this compound's potency as a competitive antagonist [4]. Protocol: (1) Prepare membrane fractions containing purinergic receptors; (2) Incubate with ¹²⁵I-labeled ligand and varying this compound concentrations (0.1-1000 μM); (3) Separate bound from free ligand by filtration; (4) Quantify radioactivity to determine displacement curves [4].

  • Photoaffinity Labeling: This technique employs photoreactive analogs of natural ligands to covalently crosslink to their receptors, allowing visualization of receptor proteins and assessment of competitive inhibition by this compound. Protocol: (1) Synthesize photoaffinity analog ¹²⁵I-N-(4-[p-azidosalicylamido]butyl)-3′(2′-Cys-3, Ala-15-systemindithiol)propionamide; (2) Incubate with receptor preparation in presence/absence of this compound; (3) UV irradiate to activate crosslinking; (4) Analyze by SDS-PAGE and phosphorimaging [4].

  • Extracellular Signal-Regulated Kinase (ERK) Activation Assays: These assays measure this compound's effects on downstream signaling pathways using immunodetection methods. Protocol: (1) Treat cells (e.g., CHO cells) with this compound (0-300 μM) for varying durations (0-60 min); (2) Prepare cell extracts; (3) Perform immunocomplex kinase assays with anti-phosphotyrosine antibodies; (4) Measure MBP kinase activity or use Western blotting with phospho-specific ERK1/2 antibodies [5].

Cellular Response Measurements
  • Medium Alkalinization Assays: This method detects proton flux changes following receptor activation, providing a sensitive measure of purinergic signaling activity. Protocol: (1) Maintain suspension-cultured cells in multiwell plates; (2) Monitor baseline pH until stable (approximately 1 hour); (3) Add this compound with or without purinergic agonists; (4) Measure pH changes at 1-4 minute intervals using a semimicro combination electrode [4].

  • Mitogen-Activated Protein Kinase (MAPK) Activity Measurements: These assays quantify activation of key signaling pathways downstream of purinergic receptors. Protocol: (1) Treat cells with this compound and/or purinergic agonists; (2) Lyse cells at specific time points; (3) Perform in-gel kinase assays using myelin basic protein (MBP) as substrate; (4) Analyze phosphorylation by autoradiography or phosphorimaging [4].

In Vivo Assessment in Animal Models

Animal models of ASD provide essential platforms for evaluating this compound's therapeutic potential and mechanisms of action:

  • Maternal Immune Activation (MIA) Model: This model involves activating the maternal immune system during pregnancy to produce offspring with ASD-like behaviors. Protocol: (1) Administer poly(I:C) to pregnant dams at gestational day 12.5; (2) Treat offspring with this compound (20 mg/kg) or vehicle at specified ages; (3) Assess social behavior, repetitive behaviors, cognitive function, and metabolic parameters [1] [3].

  • Fragile X (Fmr1 Knockout) Model: This genetic model recapitulates aspects of ASD and permits evaluation of this compound's effects on established behavioral and metabolic abnormalities. Protocol: (1) Utilize Fmr1 knockout mice; (2) Administer single or repeated doses of this compound (10-20 mg/kg); (3) Evaluate social approach, novelty preference, short-term memory, and stereotyped behaviors; (4) Analyze purine metabolism in brain and peripheral tissues [3].

Clinical Trial Assessments and Endpoints

Rigorous clinical evaluation of this compound requires comprehensive assessment strategies that capture both core ASD symptoms and related physiological parameters:

  • Primary Behavioral Endpoints: The ADOS-2 comparison score provides a standardized measure of autism-specific behaviors, while the ABC-Core (sum of subscales 2, 3, and 5 of the Aberrant Behavior Checklist) assesses lethargy/social withdrawal, stereotypic behavior, and inappropriate speech [1] [3].

  • Secondary and Exploratory Endpoints: These include the Expressive One-Word Picture Vocabulary Test (EOWPVT) for language assessment, Autism Treatment Evaluation Checklist (ATEC), Clinical Global Impression-Improvement (CGI-I) scale adapted for autism, and metabolomic profiling of purine pathway intermediates [1] [3].

  • Safety Monitoring: Essential safety assessments include complete blood counts, comprehensive metabolic panels, adrenal function tests, neurological examinations, and monitoring for known adverse effects such as rash, coagulopathy, and liver function abnormalities [1] [3].

Comparative Analysis of this compound's Effects Across Biological Systems

This compound demonstrates remarkably conserved mechanisms across diverse biological systems, from human clinical applications to plant defense signaling. In tomato plants (Lycopersicon peruvianum), this compound potently inhibits systemin-mediated defense signaling by interfering with the binding of the peptide systemin to its receptor, with an IC₅₀ of 160 μM. This inhibition extends to downstream events including medium alkalinization and MAPK activation, demonstrating this compound's ability to disrupt conserved signaling pathways across biological kingdoms [4]. The parallel between systemin-mediated defense signaling in plants and cytokine-mediated inflammatory responses in animals reveals fundamental evolutionary conservation in danger response pathways that this compound selectively targets.

In mammalian systems, this compound's effects are more complex and context-dependent. While it consistently functions as a purinergic receptor antagonist, it can simultaneously stimulate the ERK pathway in certain cell types, inducing approximately 10-fold activation of ERK1/2 within 5-10 minutes of exposure [5]. This paradoxical stimulation of growth signaling pathways alongside inhibition of purinergic signaling highlights the complexity of this compound's cellular actions and may explain its non-linear dose-response relationships observed in clinical trials. The differential effects of low (10 mg/kg) versus high (20 mg/kg) doses in the Phase II clinical trial suggest that optimal therapeutic dosing must balance multiple signaling effects to achieve clinical efficacy without counterproductive activation of competing pathways [3].

Therapeutic Potential and Future Directions

Broader Therapeutic Applications

The implications of this compound's mechanism of action extend well beyond ASD, encompassing a diverse range of chronic conditions characterized by persistent CDR activation:

  • Complex Chronic Disorders: The Naviaux Lab has identified multiple conditions that may benefit from antipurinergic therapy, including Chronic Fatigue Syndrome (ME/CFS), post-treatment Lyme disease syndrome, Long COVID, Gulf War Illness, and treatment-resistant depression [2]. These conditions share features of persistent metabolic dysfunction and inflammatory signaling that may respond to purinergic antagonism.

  • Neurodegenerative Disorders: Early-stage investigations are exploring this compound's potential in Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), where neuroinflammation and mitochondrial dysfunction contribute to disease progression [2].

  • Other Conditions: Additional candidates for antipurinergic therapy include fibromyalgia, postural orthostatic tachycardia syndrome (POTS), small fiber polyneuropathy, and as an additive in organ transplant preservation solutions to reduce inflammation and improve organ survival [2].

Next-Generation Antipurinergic Therapeutics

While this compound has established the therapeutic potential of antipurinergic therapy, its non-selective nature and pharmacokinetic properties have motivated the development of more targeted approaches:

  • Receptor-Selective Antagonists: Development of compounds targeting specific purinergic receptors (e.g., P2X7, P2Y2) to achieve more precise therapeutic effects with reduced off-target activities. These selective agents would allow manipulation of specific aspects of purinergic signaling while preserving beneficial signaling functions [2].

  • Pannexin Channel Blockers: Therapeutics targeting pannexin-1 channels to reduce stress-induced ATP release, potentially working synergistically with antipurinergic receptor agents to more comprehensively regulate extracellular purine levels [2].

  • Combination Approaches: Strategic pairing of antipurinergic therapies with metabolic support agents, autonomic balancing techniques, and cognitive and behavioral therapies to address multiple components of the CDR simultaneously and support complete healing cycles [2].

Table 3: Future Directions in Antipurinergic Drug Development

Therapeutic Approach Mechanism Development Stage Advantages
Non-selective APDs (this compound) Broad P2X/P2Y antagonism Phase II completed for ASD Established safety profile, multiple targets
Receptor-Selective APDs Specific receptor subtype blockade Preclinical development Reduced side effects, targeted therapy
Pannexin Channel Blockers Inhibition of stress-induced ATP release Early discovery Prevents initiation of purinergic signaling
Combination Therapies APDs with metabolic support Conceptual/early testing Addresses multiple CDR components simultaneously

Conclusion

This compound represents the pioneering therapeutic in an emerging class of antipurinergic drugs that target the evolved Cell Danger Response, offering a fundamentally new approach to treating ASD and related complex chronic conditions. The compelling efficacy signals from clinical trials, particularly the improvement in core ASD symptoms following low-dose administration, provide clinical validation of the CDR hypothesis and this compound's mechanism of action. The non-linear dose-response relationship observed between 10 mg/kg and 20 mg/kg doses underscores the sophisticated balancing of signaling pathways required for optimal therapeutic effect.

References

Suramin's Pharmacological Profile at P2 Receptors

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Subtype Reported Potency (IC₅₀, pA₂, or pKʙ) Key Characteristics & Selectivity Notes
P2X Family (Ion Channels)
P2X1 IC₅₀ ~0.5 - 1 μM [1] [2] One of the more potent antagonistic effects of suramin [3].
P2X2 IC₅₀ ~0.49 μM [1] Competitively antagonized by this compound [4].
P2X3 Potency similar to P2X1/P2X2 [3] Effectively blocked by this compound [3].
P2X7 Less potent than at P2X1/P2X3 [3] Blocked by this compound [3].
P2Y Family (GPCRs)
P2Y1 (Turkey) pA₂ = 5.77 [2] More potently antagonized than P2Y2 [2].
P2Y2 (Human) pA₂ = 4.32; Kᵢ = ~50 μM [2] [5] Less potent antagonism; Schild plot slope >1 suggests complex interaction [2].
P2Y4, P2Y6, P2Y11, P2Y12 Equipotent or more potent than at P2Y2 [6] Lacks selectivity [6].

Key Experimental Protocols for this compound

The following are established methodologies for studying this compound's antagonist effects at P2 receptors.

Functional Antagonism on Isolated Blood Vessels

This protocol assesses this compound's effect on contractile responses in tissue [4].

  • Primary Readout: Isometric tension measurement.
  • Tissue Preparation: Isolated rings of rabbit ear artery, denuded of endothelium.
  • Agonist: Cumulative concentration-effect curves are constructed using α,β-methylene ATP (a stable ATP analog).
  • Antagonist Application: Tissues are incubated with increasing concentrations of this compound.
  • Critical Parameter: Incubation Time. This compound equilibrates slowly with receptors. Shorter incubations (e.g., 15 min) can yield a Schild plot slope greater than unity, while longer incubations (e.g., 3 hours) are required for equilibrium, resulting in a Schild plot slope of 1.00, confirming simple competition [4].
  • Data Analysis: Schild plot analysis to determine pKʙ/pA₂ value.
Calcium Mobilization Assay in Recombinant Cells

This protocol is used for Gq-coupled P2Y receptors (e.g., P2Y2, P2Y1) [6] [5].

  • Cell Line: 1321N1 human astrocytoma cells stably transfected with the human P2Y2 receptor.
  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4, Fura-2).
  • Agonist Stimulation: Cells are stimulated with an agonist like UTP (P2Y2 receptor-specific).
  • Antagonist Pre-treatment: Cells are pre-incubated with this compound or its derivatives before agonist addition.
  • Primary Readout: Change in intracellular calcium concentration, measured as fluorescence intensity using a flexstation or plate reader.
  • Data Analysis: IC₅₀ values for antagonists are determined from concentration-response curves. Schild analysis can be performed to confirm competitive antagonism.
Two-Electrode Voltage Clamp (TEVC) in Oocytes

This protocol is used for studying ionotropic P2X receptors [1].

  • Expression System: Xenopus laevis oocytes injected with cRNA for a specific P2X receptor subunit (e.g., rat P2X2).
  • Voltage Clamp: Oocytes are voltage-clamped at a holding potential (e.g., -60 mV).
  • Agonist Application: ATP is applied to evoke inward cationic currents.
  • Antagonist Application: this compound is applied before and during ATP challenge to measure inhibition of the current.
  • Primary Readout: Peak current amplitude.
  • Data Analysis: IC₅₀ values for this compound are calculated from concentration-inhibition curves.

The Role of this compound in Modern Purinergic Research

While this compound remains a foundational tool for confirming purinergic signaling, its lack of selectivity has driven the development of more refined compounds [3] [7]. Research has focused on creating this compound derivatives to improve selectivity and properties [6] [1] [5]. The following diagram illustrates how this compound and newer antagonists interact with P2 receptor signaling.

G cluster_legend Legend: ATP Extracellular ATP/UTP P2X P2X Receptor (Ion Channel) ATP->P2X  Activates P2Y P2Y₂ Receptor (Gq-coupled GPCR) ATP->P2Y  Activates IonFlow Na⁺/Ca²⁺ Influx P2X->IonFlow PLC PLCβ Activation P2Y->PLC This compound This compound (Non-selective Antagonist) This compound->P2X  Blocks This compound->P2Y  Blocks NF272 NF272 (More potent P2Y₂ antagonist) NF272->P2Y  Blocks NF770 NF770 (Potent P2X₂ antagonist) NF770->P2X  Blocks Downstream Downstream Effects (Pain, Inflammation, etc.) IonFlow->Downstream CaRelease Ca²⁺ Release PLC->CaRelease CaRelease->Downstream Agonist Agonist Receptor Receptor Antagonist Antagonist Process Cellular Process Effect Physiological Effect

> this compound and its derivatives act as competitive antagonists, blocking the binding of ATP/UTP to both P2X and P2Y receptors, thereby inhibiting downstream signaling.

References

Suramin and the Integrated Stress Response (ISR)

Author: Smolecule Technical Support Team. Date: February 2026

The Integrated Stress Response (ISR) is a conserved cellular pathway that detects various stress signals, such as viral infection, endoplasmic reticulum (ER) stress, and amino acid deprivation [1]. Four sensor kinases (HRI, PKR, PERK, and GCN2) converge on the phosphorylation of a single protein, the eukaryotic translation initiation factor 2 subunit alpha (eIF2α) [1]. This phosphorylation reduces global protein synthesis but selectively enhances the translation of specific mRNAs, like that for the transcription factor ATF4. This process aims to restore cellular homeostasis but can trigger apoptosis if stress is unresolved [1]. ISR dysregulation is implicated in neurodegenerative diseases, viral pathogenesis, and cancer [1].

Suramin's Mechanism of Action: this compound is a polysulfonated naphthylurea originally developed for African sleeping sickness. Its action on the ISR is linked to its identity as an antipurinergic drug (APD) [2]. It inhibits purinergic signaling by blocking the effects of extracellular nucleotides like ATP, which act as damage-associated molecular patterns (DAMPs) [2]. According to the Cell Danger Hypothesis, a core metabolic syndrome maintained by purinergic signaling underlies various diseases, including autism spectrum disorder (ASD) [2]. By antagonizing P2 receptors, this compound is proposed to resolve this persistent "cell danger response," which shares features with the ISR, thereby restoring normal cellular function and metabolism [2]. Its well-characterized profile also makes it a valuable compound in laboratory research for probing disease pathways [3].

Research and Clinical Applications

Research into this compound repurposing has expanded into several novel areas, supported by both preclinical models and early-stage clinical trials.

The table below summarizes key ongoing and recent research focuses for this compound:

Research Area Key Findings / Rationale Clinical Trial / Research Context

| Neurodevelopmental Disorders | Corrected symptoms, metabolism, and synaptic abnormalities in mouse models of ASD; improved core symptoms in a pilot human study [4] [2]. | SAT-1 Trial (Phase I/II): Single, low-dose (20 mg/kg) IV infusion was safe and showed activity on primary outcome measures (n=10) [2]. STAT-2A Trial (Phase II): Active-recruiting, evaluating repeat dosing in males (ages 5-14) with ASD (n=45) [4]. | | Neurodegenerative Diseases | Potential to slow progression in Alzheimer's and Parkinson's by modulating neuroinflammatory pathways [3]. | Early-stage clinical trials; investigated as part of combination therapies [3]. | | Antiviral Research & Therapy | Inhibits viral entry and replication; investigated for Zika, Ebola, and coronaviruses in experimental treatments [3]. | Investigated as an adjunct in antiviral regimens; primarily in pre-clinical or in vitro stages [3]. | | Oncology Supportive Care | Anti-angiogenic properties may slow tumor growth and enhance efficacy of existing chemotherapies [3]. | Investigated as an adjunct therapy; research is ongoing to define optimal dosing [3]. |

Experimental Protocols for ISR Modulation

The following section details a modern, high-throughput method for discovering ISR modulators, which can be adapted to study the effects of established compounds like this compound.

Optogenetics-Based Phenotypic Screening for ISR Modulators

This protocol, adapted from a 2025 Cell publication, uses optogenetics to induce the ISR with high precision, avoiding the pleiotropic cytotoxicity of small-molecule stressors [1].

1. Principle: An optogenetic system was engineered to trigger the oligomerization and phase separation of the ISR kinase PKR upon exposure to blue light. This mimics PKR's natural activation, selectively inducing the ISR pathway without off-target cellular damage. This clean activation allows for a phenotypic screen to identify compounds that enhance or suppress the ISR [1].

2. Key Reagents and Cell Engineering:

  • Cell Line: Human H4 neuroglioma cells (easily expandable, neural origin) [1].
  • Optogenetic Construct: A synthetic gene circuit where PKR's dsRNA-binding domains are replaced with Cry2Olig (E490G), a blue light-sensitive oligomerization domain [1].
  • Reporter: A fluorescent reporter for the transcription factor ATF4 to quantify ISR activation.

3. Workflow and Screening Procedure: The screening procedure is a multi-step process designed to precisely identify and validate ISR-modulating compounds, as illustrated below.

G A Engineer H4 cells with optogenetic PKR & ATF4 reporter B Seed cells in multi-well plates A->B C Co-treatment: Blue light + Small-molecule library (370,830 compounds) B->C D High-content imaging to quantify ATF4 reporter signal C->D E Identify 'Hits': Compounds that significantly alter ISR activity D->E F Secondary validation: - Western Blot (p-eIF2α, CHOP) - SPR for binding - Viral infection models E->F Cond Hits confirmed? F->Cond Cond->A No G Proceed to target deconvolution (e.g., CRISPR) Cond->G Yes

4. Secondary Validation:

  • Biochemical Analysis: Perform Western blotting on hit compounds to confirm changes in key ISR markers like phosphorylated eIF2α (p-eIF2α) and CHOP [1].
  • Binding Studies: Use Surface Plasmon Resonance (SPR) to test for direct binding to ISR components [1].
  • Functional Assays: Validate efficacy in disease-relevant models, such as viral infection (e.g., Herpes Simplex Virus, Zika virus) [1].

Quantitative Data on this compound

The table below consolidates key quantitative information from this compound studies, particularly in the context of autism.

Parameter Value / Finding Context / Details
Effective Blood Level (Mouse models of ASD) 5–10 μmol/L [2] Corrected ASD-like symptoms without reported toxicity over 4 months.
Blood Level (Human SAT-1 Trial) 12 ± 1.5 μmol/L (at 2 days); 1.5 ± 0.5 μmol/L (after 6 weeks) [2] Following a single 20 mg/kg IV infusion.
Terminal Half-Life (Human) 14.7 ± 0.7 days [2] Informs dosing interval and washout period design.
ADOS-2 Comparison Score Change -1.6 ± 0.55 points (n=5; Cohen's d=2.9; P=0.0028) [2] Primary outcome in the SAT-1 trial, indicating improved autism severity.
Common Adverse Event Self-limited, asymptomatic rash [2] No serious adverse events reported in the SAT-1 trial (n=10).

Future Directions and Considerations

The future of this compound and its derivatives lies in overcoming existing limitations and leveraging new technologies.

  • Barriers and Opportunities: While this compound's safety profile is well-established, its side effect profile at high doses and manufacturing constraints remain a consideration [3]. Opportunities exist in developing targeted delivery systems and combination therapies to enhance efficacy while minimizing risks [3].
  • Target Deconvolution: For newly discovered ISR modulators (and to further clarify this compound's mechanisms), techniques like CRISPR-based screens and photoproximity labeling are crucial for identifying specific molecular targets within the complex ISR network [1].
  • Expanding Therapeutic Landscapes: Recent research continues to reveal the ISR's role in diverse physiological processes, such as controlling cytokine production in tissue-resident memory T cells, implicating it in autoimmune and inflammatory diseases [5]. This expands the potential therapeutic applications for ISR modulators like this compound beyond neurodegeneration and infection.

References

Molecular Mechanisms and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Suramin is a polysulfonated naphthylurea that functions primarily as a non-selective purinergic P2 receptor antagonist. It inhibits both metabotropic (P2Y) and ionotropic (P2X) receptor families, affecting critical neural signaling pathways and calcium homeostasis [1].

The diagram below illustrates this compound's core mechanisms and downstream effects on neuronal pathology.

G This compound This compound P2R P2X/P2Y Receptor Antagonism This compound->P2R GF Growth Factor Signaling Inhibition This compound->GF CDR Cell Danger Response (CDR) Modulation This compound->CDR Micro Microglial Activation Inhibition This compound->Micro cGAS cGAS-STING Pathway Inhibition This compound->cGAS Ca Altered Calcium Homeostasis P2R->Ca Neurotrans Altered Neurotransmitter Release P2R->Neurotrans Auto Autophagy Modulation GF->Auto Ox Reduced Oxidative/Nitrosative Stress CDR->Ox Inflam Reduced Pro-inflammatory Cytokine Release Micro->Inflam cGAS->Inflam Syn Improved Synaptic Function Ca->Syn pTau Reduced p-Tau Levels Auto->pTau Neurotrans->Syn Inflam->Syn Ox->pTau

This compound's core mechanisms and neurobiological effects

Preclinical Evidence and Experimental Models

Preclinical studies in mouse models of ASD (Fragile X and maternal immune activation) demonstrate this compound's ability to reverse behavioral and metabolic abnormalities [1] [2]. Key experimental protocols include:

  • In Vitro Neuronal Studies: Human forebrain neurons differentiated from induced pluripotent stem cells (iPSCs) from sporadic Alzheimer's patients are treated with 100μM this compound for 72 hours. Post-treatment analysis includes assessments of phosphorylated tau, oxidative stress markers, and synaptic puncta density [3].

  • In Vivo Behavioral Studies: Mouse models receive intraperitoneal this compound injections to achieve plasma concentrations of 5-15 μM. Behavioral tests (social interaction, repetitive behaviors) are conducted, followed by brain tissue analysis for synaptic protein expression and Purkinje cell counts [1] [2].

Clinical Trial Evidence and Quantitative Data

Clinical trials have explored this compound's safety and efficacy in ASD, primarily using intravenous administration. Recent developments include investigating intranasal delivery [4].

Trial/Study Phase Participants Dosing Regimen Key Efficacy Findings Key Safety Findings

| SAT-1 [2] | 1/2 | 10 male children with ASD (5-14 years) | Single IV infusion, 20 mg/kg | - ADOS-2 comparison score improved -1.6 points [2].

  • Improvements in language, social interaction, repetitive behaviors [2]. | - No serious adverse events [2].
  • Self-limited, asymptomatic rash [2]. | | STAT-2A (Active) [5] | 2 | ~45 male children with ASD (5-14 years) | Two IV infusions, 4 weeks apart (crossover design) | Primary outcome data pending (est. completion Apr 2028) [5]. | Monitoring safety and PK with repeat dosing [5]. |

This compound's pharmacokinetics are characterized by a long terminal half-life of approximately 14.7 days. Maximum behavioral improvements in the SAT-1 trial were observed at 3 weeks post-infusion and gradually dissipated over 5-8 weeks [2].

Neurotoxicity and Safety Profile

This compound exhibits a dose-dependent neurotoxicity profile. At high plasma concentrations (>350 μg/mL), approximately 40% of patients develop peripheral neuropathy [1]. The table below summarizes the characteristics of this compound-induced neuropathies.

Feature Axonal Sensorimotor Polyneuropathy Demyelinating Polyradiculoneuropathy
Onset & Severity Mild, chronic [1] Subacute, severe (resembles Guillain-Barré syndrome) [1]
Clinical Presentation Distal numbness, paresthesias, mild weakness, reduced reflexes [1] Widespread numbness, symmetric proximal & distal weakness, areflexia, potential respiratory failure [1]
Electrophysiology Decreased sensory & CMAP amplitudes [1] Slow conduction velocities, temporal dispersion, conduction blocks [1]
Pathology Loss of myelinated fibers [1] Segmental demyelination, remyelination, lymphocytic infiltration [1]
Outcome Reversible upon discontinuation [1] May require plasmapheresis; recovery can be incomplete [1]

Proposed mechanisms for neurotoxicity include inhibition of neurotrophic factor receptors, induction of lysosomal storage pathology, and disruption of calcium homeostasis [1].

Research Applications and Future Directions

Beyond ASD, this compound is being explored for other neurological conditions. In sporadic Alzheimer's disease models, this compound treatment partially reduced phosphorylated tau and fully remediated oxidative stress imbalances [3]. This compound also demonstrates neuroprotective effects in ischemic damage models by preventing anoxic depolarization and neuronal death [1].

Future research is focused on several key areas:

  • Novel Formulations: Developing intranasal delivery systems to improve brain penetration and avoid systemic side effects [4].
  • Mechanistic Studies: Further elucidating the role of purinergic signaling in neurodevelopment and neuroinflammation.
  • Clinical Translation: Larger, phase 3 trials are needed to confirm efficacy and establish the long-term safety profile of repeated this compound dosing in neurodevelopmental disorders.

References

Suramin Blood-Brain Barrier Penetration: Technical Review for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Suramin Properties and Historical Context

This compound is a polyanionic polysulfonated naphthylurea with a molecular weight of 1,429.2 Da, characterized by its highly negative charge and stable chemical structure. First synthesized by Bayer in 1917, this compound has been used for decades primarily as an anti-trypanosomal agent against Human African Trypanosomiasis (sleeping sickness). This compound exhibits exceptional stability in biological systems, with a prolonged half-life of 36-60 days and approximately 99.7% protein binding affinity in serum, which significantly influences its distribution kinetics and potential for accumulation with repeated dosing [1] [2]. The drug's poor gastrointestinal absorption necessitates parenteral administration, typically through intravenous or intraperitoneal routes in both clinical and research settings [2].

Beyond its antiparasitic applications, this compound has attracted research interest for its potential effects on various biological systems. The drug functions as a broad-spectrum purinergic receptor antagonist, inhibiting both P2X and P2Y receptor families, which contributes to its anti-inflammatory properties and potential neuromodulatory effects [3] [1]. Additionally, this compound demonstrates multi-target activity against various enzymes and receptors, including inhibition of NAD-dependent protein deacylase sirtuin-5, follicle-stimulating hormone receptors, heparanase, and phospholipase A2, while acting as an agonist for ryanodine receptors [2]. This diverse pharmacodynamic profile underlies the ongoing investigation of this compound for various conditions, including autism spectrum disorder, fibromyalgia, and oncology applications, despite its limited central nervous system penetration [3] [4] [1].

Blood-Brain Barrier Penetration Capacity

Quantitative Distribution Profile

Research consistently demonstrates that this compound exhibits limited penetration across the blood-brain barrier into the brain parenchyma. Studies using advanced techniques including in situ brain perfusion and quantitative tissue analysis reveal that this compound distribution to most brain regions is comparable to vascular markers, suggesting minimal trans-BBB passage [5]. The table below summarizes key quantitative findings from experimental studies:

Table 1: Quantitative Distribution of this compound in Brain and Other Tissues

Experimental Model Dosing Regimen Brain Concentration Other Tissue Concentration Brain-to-Blood Ratio Reference
Male BALB/c mice (in situ perfusion) 7 mg/kg/day IP × 7 days Peak: 3.3 ± 1.3 μg/g (after 10 days) Renal: 339.8 ± 30.9 μg/g; Tumor: 74.4 ± 16.5 μg/g <0.01 [6]
9L gliosarcoma rat model 35 mg/kg/day Not detected in parenchyma Tumor: 230.9 ± 139.2 μg/g Not detectable [6]
Wild-type & P-gp deficient mice In situ brain perfusion Similar to vascular marker [14C]sucrose Choroid plexus: higher than sucrose Minimal [5]
P-glycoprotein-deficient mice In situ brain perfusion No difference from wild-type Choroid plexus: sensitive to endocytosis inhibitor Minimal, P-gp independent [5] [7]

Regional analysis within the brain reveals differential distribution patterns. While this compound demonstrates negligible penetration into regions with intact blood-brain barrier (cerebral cortex, hippocampus, thalamus), it shows significantly higher association with circumventricular organs, including the choroid plexus, where the barrier is naturally more permeable [5]. This distribution pattern aligns with this compound's historical classification as a first-stage trypanosomiasis treatment, considered ineffective once parasites have invaded the central nervous system [5]. The concentrations achieved in brain parenchyma (typically <5 μg/g) fall substantially below the therapeutic thresholds established in vitro for various molecular targets (often 200-400 μg/mL) [6], explaining its limited efficacy against CNS-stage trypanosomiasis and other central nervous system pathologies.

Experimental Protocols for Assessing BBB Penetration

In Situ Brain Perfusion Technique

The in situ brain perfusion method provides a precisely controlled approach for quantifying this compound distribution across the blood-brain barrier while eliminating confounding factors from systemic metabolism and protein binding. The protocol implemented in this compound studies utilizes male BALB/c, FVB wild-type, and P-glycoprotein-deficient mice (approximately 25g body weight) anesthetized with medetomidine hydrochloride (2 mg/kg) and ketamine (150 mg/kg) [5]. Following anesthesia, animals are heparinized (100 U intraperitoneally) to prevent coagulation, and their brains are perfused via the left cardiac ventricle with oxygenated artificial plasma maintained at 37°C for periods up to 30 minutes. The artificial plasma composition consists of a modified Krebs-Henseleit Ringer solution containing: 117 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 24.8 mM NaHCO₃, 1.2 mM KH₂PO₄, 10 mM glucose, and 1 g/L bovine serum albumin [5].

During the perfusion process, the right cardiac atrium is sectioned to prevent recirculation of the perfusate, ensuring that all drug delivery to the brain occurs exclusively through the controlled perfusion system. Following predetermined perfusion intervals, cerebrospinal fluid samples are collected from the cisterna magna, after which animals are decapitated and brain tissue is systematically dissected into specific regions of interest: cerebral cortex, pineal gland, IVth ventricle choroid plexus, caudate putamen, hippocampus, pituitary gland, hypothalamus (including suprachiasmatic nucleus), thalamus, pons, and cerebellum [5]. All tissue samples, along with CSF and plasma specimens, are processed for radioactive liquid scintillation counting using [³H]this compound sodium (5.1-6.2 Ci/mmol) with [¹⁴C]sucrose typically employed as a vascular reference marker [5].

Capillary Depletion and Choroid Plexus Isolation

The capillary depletion assay distinguishes between drug accumulation in the vascular compartment versus actual translocation across the blood-brain barrier into brain parenchyma. Following perfusion, brain tissue is homogenized in physiological buffer (3× brain weight) combined with 26% dextran (4× brain weight). The homogenate undergoes density gradient centrifugation at 5,400 × g for 15 minutes at 4°C, producing an endothelial cell-enriched pellet and a supernatant containing brain parenchyma and interstitial fluid [5]. Comparative analysis of this compound concentrations in these fractions enables researchers to distinguish between endothelial association and true BBB passage.

For evaluation of blood-CSF barrier penetration, the isolated incubated choroid plexus technique is employed. Choroid plexus tissues are carefully dissected and incubated in artificial CSF containing [³H]this compound with or without pharmacological inhibitors. Studies investigating this compound transport mechanisms have utilized phenylarsine oxide as an endocytosis inhibitor to characterize the cellular uptake processes [5]. Additional mechanistic insights are gained through co-perfusion experiments with other antitrypanosomal drugs (melarsoprol, nifurtimox, eflornithine) and studies using P-glycoprotein-deficient mice (Mdr1a/Mdr1b-targeted mutation) to evaluate potential interactions with this major efflux transporter system [5] [7].

Mechanisms of Transport and Molecular Interactions

Cellular Transport Pathways

This compound's traversal across brain barrier systems occurs through distinct mechanisms at different interfaces. While the drug shows minimal penetration across the endothelial blood-brain barrier proper, it demonstrates selective accumulation in the choroid plexus via active cellular processes. Research indicates that this compound uptake into the choroid plexus is sensitive to phenylarsine oxide, a known inhibitor of endocytosis, suggesting this process depends on active cellular uptake mechanisms rather than passive diffusion [5]. This pattern aligns with observations in other cell types, including human dermal microvascular endothelial cells (HMEC-1), where this compound internalization occurs through caveola-mediated endocytosis [5].

Diagram: this compound transport mechanisms at brain barriers

G Blood Blood Endothelial Endothelial Cell (Blood-Brain Barrier) Blood->Endothelial Limited passive diffusion (Similar to sucrose) Choroid Choroid Plexus Epithelial Cell (Blood-CSF Barrier) Blood->Choroid Active endocytosis (Phenylarsine oxide sensitive) Brain Brain Endothelial->Brain Minimal transport CSF CSF Choroid->CSF Accumulation in CVOs Higher than sucrose P2X P2X Receptor Inhibition P2X->Brain

The differential distribution between brain regions with intact blood-brain barrier and circumventricular organs (CVOs) reflects the distinct structural and functional properties of these barrier systems. Unlike the tight endothelial barrier found in most brain regions, CVOs feature more permeable capillaries that allow greater access to circulating molecules, explaining this compound's preferential accumulation in these areas [5] [8]. This regional variation in distribution has important therapeutic implications, potentially explaining why this compound demonstrates some efficacy against trypanosomes in specific brain regions like the cerebral cortex but fails to clear parasites from the choroid plexus and ventricular areas [5].

P-Glycoprotein Independence and Drug Interactions

Notably, this compound distribution studies in P-glycoprotein-deficient mice (Mdr1a/Mdr1b-targeted mutation) revealed no significant differences compared to wild-type controls, indicating that this major efflux transporter does not significantly limit this compound's already restricted brain penetration [5] [7]. This finding distinguishes this compound from many other therapeutic compounds whose brain delivery is substantially enhanced by P-glycoprotein inhibition. Additionally, coadministration studies demonstrated that this compound distribution remains unaffected by the presence of other antitrypanosomal medications (melarsoprol, nifurtimox, eflornithine), suggesting the absence of competitive transport interactions at the blood-brain barrier [5].

The polyanionic character of this compound, with its six sulfate groups, creates strong electrostatic interactions that influence its binding and distribution. Recent research demonstrates that these sulfate groups form stable electrostatic interactions with histone octamers through hydrogen bonding, with a dissociation constant of 250 nM [9]. While this particular interaction was documented in the context of histone neutralization, similar charge-based interactions may influence this compound's behavior at biological barriers, including potential binding to membrane components that further restrict its central nervous system penetration.

Therapeutic Implications and Research Applications

Relevance for CNS Disorders

Despite its limited penetration across the blood-brain barrier, this compound continues to be investigated for various central nervous system disorders, with research focusing on both its barrier-limited and peripheral effects. The table below summarizes key findings from clinical and preclinical studies of this compound for CNS conditions:

Table 2: this compound Applications in Central Nervous System Disorders

Condition Research Model Dosing Key Findings BBB Penetration Role Reference
Autism Spectrum Disorder Human clinical trial (boys 4-15 years) 10 mg/kg & 20 mg/kg IV at 0, 4, 8 weeks Significant improvement in CGI-I with 10 mg/kg; ABC-Core showed numeric improvement Purinergic effects possible despite limited penetration [1]
Fibromyalgia Reserpine-induced rat model 100 mg/kg IP single dose Reduced thalamic P2X4/P2X7 expression, ameliorated pain processing Direct CNS action suggested [3]
High-Grade Gliomas Human clinical trial (adults with recurrence) Target concentration 150-250 μg/mL No objective responses; 3 patients showed delayed stabilization Limited efficacy due to poor CNS delivery [4]
9L Gliosarcoma Rat model 7 mg/kg/day & 35 mg/kg/day IP × 7 days No survival benefit; tumor concentrations insufficient BBB limits antitumor efficacy [6]
Histone-Mediated Injury Mouse histone infusion model 20 mg/kg & 50 mg/kg IP Protection against histone-induced lung injury and mortality Peripheral site of action [9]

The disconnect between this compound's peripheral and central effects presents both challenges and opportunities for therapeutic development. While the drug's limited brain penetration restricts its direct application to CNS-stage trypanosomiasis and primary brain tumors, this same property may be advantageous for conditions where peripheral purinergic signaling contributes to central nervous system pathophysiology, as proposed in autism spectrum disorder and fibromyalgia [3] [1]. In these cases, this compound may modulate peripheral immune responses or signaling pathways that indirectly influence neurological function without requiring substantial brain concentrations.

Combination Therapy Approaches

Research exploring this compound in combination with other agents suggests that the drug may enhance the efficacy of central nervous system-targeted therapies through peripheral mechanisms or barrier modulation. Clinical observations in trypanosomiasis patients indicate that coadministration of this compound with second-stage agents (melarsoprol, nifurtimox, eflornithine) improves cure rates, potentially through inhibition of P-glycoprotein transport at the blood-brain barrier, thus increasing brain concentrations of companion drugs [5]. However, direct experimental evidence using P-glycoprotein-deficient mouse models demonstrates no significant effect of this compound on this efflux transporter [5], suggesting alternative mechanisms such as immune modulation or complementary pharmacological effects may underlie these clinical benefits.

The anti-inflammatory properties of this compound, mediated through purinergic receptor antagonism, may contribute to its potential benefits in neurodevelopmental and pain conditions even without substantial brain penetration. In fibromyalgia models, this compound administration reduced thalamic expression of P2X4 and P2X7 receptors, suppressed NLRP3 inflammasome activation, decreased pro-inflammatory cytokines, and normalized disturbed neurotransmitters [3]. These central effects despite limited BBB penetration suggest that this compound may influence neuroinflammation through multiple mechanisms, including possible modulation of peripheral-to-central immune signaling or indirect effects on barrier function in specific brain regions.

Research Gaps and Future Directions

The investigation of this compound's blood-brain barrier penetration reveals several significant knowledge gaps requiring further research. While the limited overall brain uptake is well-established, the precise molecular mechanisms governing its selective accumulation in circumventricular organs and choroid plexus remain incompletely characterized. Further research is needed to identify the specific endocytic pathways and potential receptor-mediated processes involved in this compound's cellular uptake at these sites. Additionally, the functional consequences of this compound's preferential distribution to circumventricular organs deserve greater attention, as these brain regions play important roles in neuroendocrine function, fluid balance, and immune surveillance [5] [8].

From a therapeutic perspective, innovative strategies to enhance this compound delivery to specific brain regions could expand its potential applications for central nervous system disorders. Approaches might include nanoparticle-based delivery systems, receptor-mediated transcytosis leveraging identified transport mechanisms, or focused ultrasound for localized barrier disruption [8] [10]. The development of This compound analogs with improved blood-brain barrier penetration while maintaining purinergic antagonism or other desired pharmacological properties represents another promising direction. Furthermore, the potential for this compound to modulate the blood-brain barrier's function itself, particularly in disease states characterized by barrier disruption, warrants systematic investigation given the drug's effects on various signaling pathways and inflammatory processes [9].

References

Comprehensive Application Notes and Protocols for Suramin Intravenous Infusion: Formulations, Clinical Applications, and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Suramin and Mechanism of Action

This compound sodium is a polysulfonated naphthylurea compound that was first introduced in 1923 for the treatment of Human African Trypanosomiasis, also known as East African Sleeping Sickness. This anti-trypanosomal agent has more recently demonstrated potential therapeutic applications in oncology and neurodevelopmental disorders, particularly autism spectrum disorder (ASD). This compound exhibits a unique pharmacological profile characterized by exceptional stability, an extended half-life of 40-60 days, and high (99.7%) protein binding affinity, which contributes to its prolonged presence in the body [1]. These properties present both therapeutic advantages and clinical challenges, necessitating carefully designed administration protocols.

The primary mechanism of action for this compound's antiparasitic activity involves inhibition of enzymes critical for parasite energy metabolism, specifically those involved with the oxidation of reduced nicotinamide-adenine dinucleotide (NADH) [2]. However, its potential application in ASD and oncology appears to relate to its function as a potent purinergic receptor antagonist. This compound acts as an antagonist at most purinergic receptors including P2Y and P2X receptors, which are widely distributed throughout the central nervous system [1]. This antagonistic activity may help reduce extracellular ATP and restore normal mitochondrial functioning, potentially addressing the mitochondrial dysfunction that has been implicated in ASD pathophysiology [1]. Additionally, this compound has demonstrated anti-apoptotic properties in hepatocytes by regulating mitochondrial stress and inactivating the JNK-Mst1 signaling pathway [3].

Clinical Application Protocols

FDA-Approved Indications and Dosing

This compound is currently approved for the treatment of the haemolymphatic stage of African trypanosomiasis due to Trypanosoma brucei rhodesiense. The clinical protocol requires careful administration with a test dose followed by incremental therapeutic dosing [4].

Table 1: Standard this compound Dosing Protocol for African Trypanosomiasis

Day of Treatment Dose Administration Precautions
Day 1 4-5 mg/kg (test dose) Slow IV injection Monitor for anaphylactic reaction for at least 30 minutes
Day 3 20 mg/kg Slow IV injection Check for proteinuria before administration
Days 10, 17, 24, 31 20 mg/kg Slow IV injection Maximum 1 g per injection; assess renal function before each dose

The reconstitution protocol specifies that the 1g vial should be dissolved in 10 mL of water for injection to obtain a 10% solution, which may then be administered as a slow IV injection or as a slow infusion in 500 mL of 0.9% NaCl [4]. It is critical to avoid intramuscular (IM) or subcutaneous (SC) injection as these routes can cause severe local inflammation and necrosis [4].

Table 2: this compound Dosage by Body Weight for African Trypanosomiasis

Body Weight (kg) Dose (mg) Volume of 10% Solution (mL)
5 100 1.0
10 200 2.0
15 300 3.0
20 400 4.0
25 500 5.0
30 600 6.0
35 700 7.0
40 800 8.0
45 900 9.0
≥50 1000 10.0
Investigational Dosing for Autism Spectrum Disorder

A recent phase 2 randomized, double-blind, placebo-controlled proof-of-concept study (N = 52) investigated this compound for core symptoms of ASD in boys aged 4-15 years with moderate to severe symptoms [1]. The experimental design consisted of:

  • Three treatment arms: 10 mg/kg this compound, 20 mg/kg this compound, and placebo
  • Dosing schedule: Intravenous infusions at baseline, week 4, and week 8
  • Study duration: 14 weeks total with efficacy assessments throughout
  • Primary endpoint: Aberrant Behavior Checklist of Core Symptoms (ABC-Core)
  • Secondary endpoints: Clinical Global Impressions-Improvement (CGI-I), Autism Treatment Evaluation Checklist (ATEC), and Expressive One Word Picture Vocabulary Test (EOWPVT)

The 10 mg/kg dose group demonstrated a statistically significant improvement in CGI-I scores (2.8 ± 0.30) compared to placebo (1.7 ± 0.27) with p = 0.016, while the 20 mg/kg group did not show significant improvement over placebo [1]. This suggests a potential inverted U-shaped dose response where higher doses may be less effective for ASD symptoms.

Administration and Safety Monitoring Protocol
  • Reconstitution: this compound powder should be reconstituted with water for injection to create a 10% solution (1g vial with 10 mL diluent) [4]
  • Administration: Administer as slow IV injection or infusion in 500 mL 0.9% NaCl over 60 minutes [4] [5]
  • Test dose: Always administer a test dose (4-5 mg/kg) and observe for at least 30 minutes for anaphylactic reactions before proceeding with full treatment [4]
  • Pre-infusion monitoring: Check for proteinuria (moderate proteinuria may require dose adjustment; heavy proteinuria may require discontinuation), assess renal and hepatic function [4] [6]
  • Hydration: Ensure adequate patient hydration before and during treatment [4]
  • Contraindications: Do not administer to patients with known hypersensitivity to this compound or those with severe renal or hepatic disease [4] [7]

Experimental Protocols for Research Applications

In Vitro Apoptosis Inhibition Assay

Based on studies demonstrating this compound's inhibition of death receptor-induced apoptosis, this protocol outlines methodology for assessing anti-apoptotic effects in vitro [8] [3].

Materials and Reagents:

  • Cell lines: Hepatoma cells (e.g., HepG2) or lymphoma cells
  • This compound sodium: Prepare stock solution at 100 mM in sterile water
  • Apoptosis inducers: Anti-Fas antibody (for CD95 pathway) or TNF-α
  • Cell culture media and supplements
  • Caspase activity assay kits (caspases 8, 9, and 10)
  • Western blot equipment for analysis of DISC composition

Procedure:

  • Cell preparation: Plate cells at appropriate density (e.g., 5 × 10^4 cells/well in 24-well plates) and culture for 24 hours
  • Pre-treatment: Add this compound at varying concentrations (50-300 μM) or vehicle control 2 hours before apoptosis induction
  • Apoptosis induction: Add death receptor agonists (e.g., anti-Fas antibody at 100 ng/mL or TNF-α at 20 ng/mL)
  • Incubation: Continue culture for 6-24 hours depending on cell type and apoptosis inducer
  • Assessment:
    • Measure caspase activity using fluorogenic substrates
    • Analyze cell viability via MTT assay
    • Assess DNA fragmentation (TUNEL assay)
    • Examine Death-Inducing Signaling Complex (DISC) formation by immunoprecipitation and Western blotting
Mitochondrial Stress and JNK-Mst1 Signaling Pathway Protocol

This protocol evaluates this compound's effects on mitochondrial function and related signaling pathways based on studies demonstrating protection against LPS-induced hepatocyte apoptosis [3].

Experimental Workflow:

G A Primary Hepatocyte Isolation B Culture & Stabilization (24-48 hours) A->B C Experimental Groups: Control, LPS, LPS+this compound B->C D This compound Pre-treatment (1-2 hours) C->D E LPS Challenge (6-24 hours) D->E F Assessment Phase E->F G Mitochondrial Stress F->G H JNK-Mst1 Pathway F->H I Apoptosis Markers F->I

Detailed Methodology:

  • Primary hepatocyte isolation:

    • Isolate hepatocytes from mouse liver using collagenase perfusion method
    • Culture in William's E medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C with 5% CO₂
    • Allow cells to stabilize for 24-48 hours before experiments
  • Experimental groups:

    • Control group: Vehicle treatment only
    • LPS group: 100 ng/mL LPS for 12 hours
    • LPS + this compound group: Pre-treated with this compound (100-300 μM) for 2 hours before LPS exposure
  • Mitochondrial stress assessment:

    • Reactive oxygen species (ROS) measurement: Use DCFDA fluorescence probe (10 μM, incubation for 30 minutes)
    • Mitochondrial membrane potential: Assess using JC-1 dye (5 μg/mL, incubation for 20 minutes)
    • Mitochondrial dynamics: Analyze fusion/fission proteins (MFN1, MFN2, DRP1) by Western blot
    • ATP production: Measure using luciferase-based ATP assay kit
  • JNK-Mst1 signaling pathway analysis:

    • Perform Western blotting for p-JNK, JNK, Mst1, p-Mst1
    • Use immunofluorescence staining to examine cellular localization
    • For pathway inhibition studies, pre-treat with JNK inhibitor (SP600125, 20 μM) 1 hour before this compound
  • Apoptosis evaluation:

    • Analyze caspase-9 and caspase-3 activation by Western blot
    • Perform TUNEL assay to detect DNA fragmentation
    • Measure cytochrome c release from mitochondria by subcellular fractionation

Research Applications and Findings

Autism Spectrum Disorder Clinical Trials

The phase 2 randomized, double-blind, placebo-controlled trial of this compound in ASD represents one of the most promising new applications [1]. This study demonstrated that the 10 mg/kg dose group showed greater improvement in ABC-Core scores (−12.5 ± 3.18) compared to placebo (−8.9 ± 2.86), though this difference did not reach statistical significance [1]. However, the CGI-I scores showed statistically significant improvement in the 10 mg/kg group (2.8 ± 0.30) compared to placebo (1.7 ± 0.27) with p = 0.016 [1].

Table 3: Efficacy Outcomes from Phase 2 ASD Trial of this compound

Parameter 10 mg/kg this compound 20 mg/kg this compound Placebo Statistical Significance
ABC-Core Change −12.5 ± 3.18 No improvement over placebo −8.9 ± 2.86 Non-significant
CGI-I Score 2.8 ± 0.30 2.0 ± 0.28 1.7 ± 0.27 p = 0.016 (10 mg/kg vs placebo)
Subgroup Effects Greater improvement in younger subjects and less severe ASD Similar to placebo N/A Exploratory analysis

Exploratory analyses revealed that younger subjects and those with less severe symptoms showed greater treatment effects, suggesting potential importance of early intervention [1]. The safety profile was generally favorable, with most adverse events being mild to moderate in severity over the 14-week trial period [1].

Oncological Applications

Although not currently FDA-approved for oncology indications, this compound has been investigated for various cancers. A pilot study of intermittent short infusions without adaptive control in breast and prostate cancer demonstrated the feasibility of outpatient administration [5]. The protocol used:

  • Dosing regimen: 500 mg/m² as a one-hour intravenous infusion thrice weekly
  • Target trough level: 200 μg/mL
  • Treatment cycles: Repeated at 8-week intervals
  • Safety: No serious toxicity despite peak serum levels up to 506 μg/mL

This study established that this compound could be safely administered to outpatients by intermittent infusion without complex adaptive dosing strategies [5]. However, no tumor responses were seen in this heavily pretreated population, suggesting potential utility in less advanced disease or combination therapies.

Safety and Adverse Effect Management

This compound administration is associated with a range of potential adverse effects requiring careful monitoring and management:

Table 4: Adverse Effect Profile and Management Strategies

Adverse Effect Frequency Monitoring Management
Anaphylactic reaction Rare but serious Observe for 30 min after test dose Discontinue permanently if occurs
Renal toxicity / Proteinuria Common Urinalysis before each dose Reduce dose or discontinue based on severity
Neurological effects (peripheral neuropathy) Frequent Neurological exam Dose adjustment; typically resolves after discontinuation
Hematological disorders Less common Complete blood count Discontinue if significant cytopenias occur
Gastrointestinal effects Common Symptom assessment Supportive care; usually self-limiting
Ocular effects Less common Ophthalmologic exam Discontinue if optic atrophy suspected

The most serious potential adverse effects include anaphylactic reactions (necessitating a test dose), renal toxicity (requiring regular urinalysis), and neurological effects including peripheral neuropathy and optic atrophy [4] [7] [6].

Regulatory Status and Future Directions

This compound is currently approved primarily for African trypanosomiasis and is not yet FDA-approved for ASD or oncology indications. The orphan drug designation has been granted for hormone-refractory prostate cancer [7].

Future research directions include:

  • Larger phase 3 trials for ASD indication following promising phase 2 results
  • Exploration of optimal dosing regimens for different patient populations
  • Investigation of combination therapies in oncology
  • Further elucidation of molecular mechanisms underlying therapeutic effects
  • Development of biomarker strategies to identify responsive patient subsets

Conclusion

This compound represents a promising therapeutic agent with potential applications beyond its traditional use in parasitic infections. The well-defined intravenous infusion protocol, established safety profile, and emerging evidence of efficacy in ASD support continued investigation. Researchers should pay particular attention to the non-linear dose-response relationship observed in ASD trials, where the lower dose (10 mg/kg) demonstrated efficacy while the higher dose (20 mg/kg) did not separate from placebo. Further clinical studies are needed to fully elucidate this compound's therapeutic potential across different indications and patient populations.

References

Comprehensive Application Notes and Protocols for Suramin Dosing in Autism Spectrum Disorder Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Suramin, a century-old therapeutic agent initially developed for African sleeping sickness, has emerged as a promising candidate for addressing core symptoms of Autism Spectrum Disorder (ASD). This repurposing initiative stems from growing understanding of the purinergic signaling pathway and its role in neurodevelopmental disorders. ASD affects approximately 1 in 36 children, with currently no FDA-approved medications targeting its core symptoms, creating a significant unmet medical need that this compound may potentially address. [1] [2]

The scientific rationale for investigating this compound in ASD centers on its action as a non-selective purinergic antagonist, which modulates extracellular ATP signaling and impacts the cell danger response (CDR). According to the CDR hypothesis introduced by Naviaux and colleagues, ASD may involve a treatable metabolic syndrome characterized by persistent mitochondrial dysfunction and chronic neuroinflammation, potentially maintained through abnormal purinergic signaling. This compound's mechanism involves inhibiting P2X and P2Y receptors, thereby restoring normal mitochondrial function and reducing inflammation that may contribute to ASD symptoms. [1] [3] [2]

Clinical Trial Evidence Summary

Key Clinical Findings

The clinical development of this compound for ASD has progressed through several studies, beginning with the pioneering SAT-1 trial (N=10) published in 2017, which demonstrated that a single 20 mg/kg dose of this compound produced significant improvements in core autism symptoms compared to placebo. This initial study revealed particularly noteworthy outcomes in language development, with two non-verbal participants speaking their first complete sentences after this compound administration. The treatment effect was transient, as expected with a single dose, with benefits gradually diminishing as the drug was cleared from the system (terminal half-life of 14.7 ± 0.7 days). [3] [2]

A larger Phase 2 proof-of-concept study (N=52) published in 2023 further investigated this compound's efficacy and safety profile using multiple intravenous infusions at 10 mg/kg and 20 mg/kg doses administered at baseline, week 4, and week 8. This trial revealed a potentially superior efficacy profile for the lower 10 mg/kg dose, which demonstrated a statistically significant improvement on the Clinical Global Impressions-Improvement (CGI-I) scale compared to placebo (2.8 ± 0.30 vs. 1.7 ± 0.27, p = 0.016). Interestingly, the higher 20 mg/kg dose did not show significant improvement over placebo on this measure, suggesting a non-linear dose-response relationship. Exploratory analyses indicated that younger participants and those with less severe symptoms at baseline showed greater improvements with the 10 mg/kg dose. [1] [4]

Safety and Tolerability Profile

Across clinical trials, this compound has demonstrated a favorable safety profile at the low doses used for ASD treatment. The most common adverse effect observed was a self-limited, asymptomatic rash that resolved without intervention. This contrasts with the known toxicity profile of high-dose this compound used in oncological applications, where prolonged exposure at blood concentrations exceeding 150 μmol/L led to significant adverse effects including adrenal insufficiency, anemia, and peripheral neuropathy. Importantly, in ASD trials, blood concentrations remained substantially lower (approximately 12 ± 1.5 μmol/L shortly after infusion), explaining the improved tolerability. [1] [3] [2]

Table 1: Summary of Clinical Trials Investigating this compound for ASD

Trial Identifier Phase Participants Dosing Regimen Primary Outcomes Key Results
SAT-1 [3] I/II 10 boys, ages 5-14 Single 20 mg/kg IV infusion ADOS-2, EOWPVT ADOS-2 improved by -1.6 points (p=0.0028); no change in placebo
PaxMedica Trial [1] II 52 boys, ages 4-15 10 mg/kg or 20 mg/kg IV at weeks 0, 4, 8 ABC-Core, CGI-I 10 mg/kg significant on CGI-I (p=0.016); both doses safe and well-tolerated
STAT-2A [5] II 45 boys, ages 5-14 (planned) Two IV infusions 4 weeks apart (crossover design) Safety, PK parameters, efficacy measures Active, not yet recruiting; estimated completion April 2028

Dosing Protocols and Administration

Recommended Dosing Strategies

Based on accumulated clinical evidence, the following dosing protocols have been established for this compound in ASD clinical trials:

  • Optimal Dose Identification: The 10 mg/kg dose has demonstrated the most favorable efficacy profile in multiple-infusion regimens, despite the higher 20 mg/kg dose showing benefit in single-dose administration. This suggests potential dose-dependent mechanisms that may saturate at higher concentrations. [1]

  • Frequency and Duration: In the 14-week Phase 2 trial, administrations at baseline, week 4, and week 8 provided sustained therapeutic exposure while allowing assessment of cumulative effects. The terminal half-life of this compound (40-60 days) supports this extended interval between doses. [1]

  • Age and Severity Considerations: Exploratory analyses suggest that younger participants (ages 4-7) and those with less severe symptoms may derive greater benefit, particularly at the 10 mg/kg dose level. Future trials may consider stratified randomization based on these factors. [1]

Administration Procedures

This compound requires careful administration following specific protocols to ensure patient safety and data integrity:

  • Formulation and Preparation: Pharmaceutical-grade this compound should be dissolved in sterile saline as a 10% solution (100 mg/mL). Pure this compound is colorless when dissolved; discolored solutions indicate impurities and should not be used. Preparation must occur under aseptic conditions following institutional compounding guidelines. [6]

  • Infusion Protocol: this compound is administered via controlled intravenous infusion with vital sign monitoring throughout the procedure. The infusion rate should be gradually increased based on tolerance, with total administration typically requiring 30-60 minutes. [1] [3]

  • Safety Monitoring: Participants should be observed for minimum of 2 hours post-infusion for acute reactions. Baseline and periodic monitoring of liver function, renal function, and adrenal parameters is recommended throughout the trial period. [3] [5]

Table 2: Comprehensive Dosing Regimens from Clinical Trials

Parameter SAT-1 Trial [3] Phase 2 Multiple-Dose Trial [1] STAT-2A (Planned) [5]
Dose Levels 20 mg/kg single dose 10 mg/kg vs. 20 mg/kg Not specified (active vs. placebo)
Administration Schedule Single IV infusion IV infusions at weeks 0, 4, and 8 Two IV infusions 4 weeks apart
Treatment Duration 6 weeks follow-up 14 weeks total 8-week active treatment periods
Sample Size N=10 (5 active, 5 placebo) N=52 (44 completed) Planned N=45
Patient Population Boys aged 5-14 with ASD Boys aged 4-15 with moderate to severe ASD Males 5-14 with ASD, non-verbal IQ >70
Concomitant Therapies Stable behavioral/supplement regimens Stable interventions throughout trial Allowed if stable prior to and during trial

Experimental Protocols and Outcome Measures

Standardized Assessment Battery

Clinical trials of this compound in ASD have employed a comprehensive assessment strategy to evaluate changes in core symptoms and related behaviors:

  • Primary Efficacy Endpoints:

    • ABC-Core: The sum of subscales 2 (lethargy/social withdrawal), 3 (stereotypic behavior), and 5 (inappropriate speech) from the Aberrant Behavior Checklist has been designated as the primary endpoint in recent trials. This composite measure focuses specifically on core ASD symptoms rather than associated features like irritability or hyperactivity. [1]

    • ADOS-2 Comparison Scores: The Autism Diagnostic Observation Schedule, 2nd edition provides standardized assessment of social communication, interaction, and repetitive behaviors. A reduction of ≥1 point on the comparison score indicates clinically meaningful improvement. [3]

  • Secondary Outcome Measures:

    • Clinical Global Impressions-Improvement (CGI-I): Provides a clinician-rated assessment of overall symptomatic improvement, with specific adaptation for ASD symptoms. [1]

    • Expressive One-Word Picture Vocabulary Test (EOWPVT): Assesses expressive language development, an important domain often impaired in ASD. [3]

    • Autism Treatment Evaluation Checklist (ATEC): Captures parent-reported observations across multiple symptom domains. [3]

Participant Selection Criteria

Standardized inclusion and exclusion criteria have been implemented across this compound trials to ensure appropriate patient selection:

  • Inclusion Requirements:

    • Male gender (all trials to date have focused on males due to higher ASD prevalence)
    • Confirmed ASD diagnosis based on DSM-5 criteria and ADOS-2 assessment
    • Age ranges varying by trial (typically 4-17 years)
    • Stable therapeutic regimens (behavioral, educational, and pharmacological) for ≥2 months prior to enrollment [3] [5]
  • Exclusion Considerations:

    • Syndromic forms of ASD (e.g., Fragile X, Angelman, Down's Syndrome)
    • Significant medical comorbidities including liver, kidney, or adrenal dysfunction
    • Concurrent medications with potential drug-interactions (e.g., sulfonamides, anticoagulants)
    • Recent initiation or changes to behavioral or pharmacological interventions [5]

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound in ASD are attributed to its action on the purinergic signaling pathway, which plays a crucial role in regulating neural function, inflammation, and cellular stress responses. The following diagram illustrates key mechanistic aspects:

G CellularStress Cellular Stress/Injury (Genetic, Environmental, Immune) CDR Persistent Cell Danger Response (CDR) CellularStress->CDR MitochondrialDysfunction Mitochondrial Dysfunction CDR->MitochondrialDysfunction eATPRelease Increased Extracellular ATP (eATP) Release MitochondrialDysfunction->eATPRelease PurinergicActivation P2X/P2Y Purinergic Receptor Activation eATPRelease->PurinergicActivation Neuroinflammation Neuroinflammation Microglia Activation PurinergicActivation->Neuroinflammation ASDSymptoms Core ASD Symptoms (Social Deficits, Repetitive Behaviors) Neuroinflammation->ASDSymptoms SuraminBlock This compound Administration (Purinergic Receptor Antagonist) SuraminBlock->PurinergicActivation Blocks Normalization Normalized Neural Function Improved Mitochondrial Activity Reduced Inflammation SuraminBlock->Normalization SymptomImprovement Symptom Improvement Normalization->SymptomImprovement

Diagram 1: this compound's Mechanism of Action in ASD via Purinergic Signaling Pathway

This mechanism is supported by evidence from multiple preclinical models, including the maternal immune activation (MIA) model and FMR1 knockout mice (a fragile X model). In these models, this compound administration corrected autism-like behaviors and associated metabolic abnormalities, providing strong rationale for human trials. [1] [3] [6]

Clinical Trial Workflow and Design Considerations

The progression of this compound through clinical development has involved increasingly sophisticated trial designs, from initial safety studies to complex crossover protocols. The following diagram illustrates the workflow for the ongoing STAT-2A trial:

G Screening 4-Week Screening Period Randomization Randomization Screening->Randomization GroupA Group A (n≈22) Randomization->GroupA GroupB Group B (n≈22) Randomization->GroupB Period1 Period 1 (8 weeks): Active Treatment (KZ101) GroupA->Period1 Period1Placebo Period 1 (8 weeks): Placebo GroupB->Period1Placebo Washout 8-Week Washout Period Period1->Washout Period1Placebo->Washout Period2 Period 2 (8 weeks): Placebo Washout->Period2 Period2Active Period 2 (8 weeks): Active Treatment (KZ101) Washout->Period2Active FollowUp 2-Week Follow-up Period2->FollowUp Period2Active->FollowUp Analysis Final Analysis FollowUp->Analysis

Diagram 2: STAT-2A Crossover Clinical Trial Design (NCT06866275)

Advanced Trial Design Features

Recent this compound trials have incorporated sophisticated methodological elements to enhance data quality and clinical relevance:

  • Crossover Designs: The STAT-2A trial employs a randomized, double-blind, crossover design where participants receive both active treatment and placebo in separate periods, separated by an 8-week washout. This approach controls for inter-individual variability and increases statistical power with smaller sample sizes. [5]

  • Dose-Ranging Strategies: The Phase 2 trial included parallel dose groups (10 mg/kg vs. 20 mg/kg vs. placebo) to characterize the dose-response relationship and identify optimal dosing for future studies. [1]

  • Comprehensive Biomarker Assessment: While not yet reported in published results, ongoing trials incorporate metabolic profiling and inflammatory marker assessment to identify potential biomarkers of treatment response and further elucidate the mechanism of action. [6]

Regulatory Status and Future Directions

Current Development Status

This compound's development for ASD continues to advance through the clinical trial process:

  • Active Clinical Trials: The STAT-2A trial (NCT06866275) is currently in Phase 2, with an estimated completion date of April 30, 2028. This multicenter study aims to enroll approximately 45 male participants aged 5-14 years. [5]

  • Regulatory Designations: this compound (designated as Pax-101 by PaxMedica) has received orphan drug designation for ASD, potentially facilitating its development path. The drug is not yet FDA-approved for any indication in the United States except for handling rare cases of African sleeping sickness. [6] [7]

  • Commercial Development: The BRAIN Foundation partnership with PaxMedica aims to advance this compound through the regulatory process, with plans to seek FDA approval pending successful completion of ongoing and future trials. [7]

Important Safety and Regulatory Considerations

Researchers and clinicians should note several critical considerations regarding this compound use:

  • Legal Status: this compound remains investigational for ASD and is not approved for this indication. Its use outside of FDA-approved clinical trials is illegal in the United States. Homeopathic or compounded versions have not been tested for safety or efficacy. [6]

  • Risk Management: While low-dose this compound has demonstrated a favorable safety profile in controlled trials, historical use at higher doses for other indications reveals potential dose-dependent toxicities. Strict adherence to study protocols and dose regimens is essential. [3] [6]

  • Future Research Needs: Further studies must establish long-term safety, optimal treatment duration, potential subpopulation differences, and potential combination therapies with behavioral interventions. [1] [8]

Conclusion

This compound represents a promising therapeutic approach for addressing core symptoms of ASD through its novel mechanism as a purinergic antagonist. Current evidence from preclinical models and early clinical trials supports its potential to improve social communication, reduce repetitive behaviors, and enhance language capabilities in individuals with ASD, particularly at the 10 mg/kg dose level with repeated intravenous administrations. The documented safety profile in controlled trials appears favorable, with mostly mild and transient adverse effects.

Ongoing research through the STAT-2A trial and future studies will be crucial for establishing this compound's efficacy and safety in larger, more diverse populations, optimizing dosing strategies, and potentially paving the way for regulatory approval. The investigation of this compound has also advanced our understanding of purinergic signaling in ASD pathophysiology, opening new avenues for drug development targeting this mechanism regardless of this compound's ultimate regulatory fate.

References

Comprehensive Application Notes and Protocols for Suramin in In Vitro Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Suramin and Its Research Applications

This compound is a polysulfated synthetic compound initially developed for the treatment of African trypanosomiasis (sleeping sickness) and river blindness that has gained significant interest in recent years for its diverse biological activities and repurposing potential. This multifunctional molecule exhibits a wide range of effects including antiviral activity, anti-inflammatory properties, and anticancer potential through its ability to interact with numerous cellular targets. This compound's mechanism of action involves binding to various growth factors, cytokines, and their receptors, effectively disrupting multiple signaling pathways implicated in disease processes. The compound's polyanionic character, derived from its six sulfonate groups, enables electrostatic interactions with positively charged domains on proteins, making it particularly effective against targets with heparin-binding domains.

In recent years, this compound has been investigated for applications beyond parasitic diseases, including as a potential therapeutic for cancer, viral infections (including SARS-CoV-2), intervertebral disc degeneration, and hepatocellular carcinoma. Its broad target spectrum includes inhibition of platelet-derived growth factor (PDGF), insulin-like growth factor-1 (IGF-1), epidermal growth factor, vascular endothelial growth factor (VEGF), basic fibroblast growth factor (b-FGF), and transforming growth factor-beta (TGF-β) receptor binding. Additionally, this compound has been shown to block purinergic receptors and disrupt WNT signaling, further expanding its potential research applications. These diverse mechanisms make this compound a valuable tool compound for in vitro studies investigating various biological processes.

Effective this compound Concentrations for In Vitro Applications

Determining appropriate this compound concentrations for in vitro studies is crucial for obtaining meaningful results while maintaining cell viability. Based on current literature, effective concentrations vary significantly depending on the experimental model, cell type, and specific biological process under investigation. The table below summarizes the effective concentration ranges of this compound reported in recent in vitro studies across different research applications.

Table 1: Effective this compound Concentrations for Various In Vitro Applications

Research Area Cell Types/Models Effective Concentration Range Key Effects Observed Citations
SARS-CoV-2 Inhibition Vero E6 cells, HEK293T-ACE2 3-134 µM (EC₅₀) Inhibition of viral entry via spike protein-heparan sulfate & ACE2 interactions; variant-dependent efficacy [1]
Hepatocellular Carcinoma (Immunomodulation) PLC/PRF-5, Huh7 cells, THP-1 macrophages 10 µM Blocked hCAP18/LL-37-induced macrophage M2 polarization; enhanced 1,25(OH)₂D₃ efficacy [2]
Intervertebral Disc Degeneration Porcine nucleus pulposus cells 10 µM Attenuated IL-1β-induced ECM degradation, apoptosis, and inflammation; inhibited catabolic regulators [3]
General Antiviral Activity Various cell lines 1-200 µM Broad-spectrum inhibition against dengue, Zika, Chikungunya, and other viruses [4] [1]
Anticancer Applications Prostate cancer, various epithelial tumors 100-300 µg/mL (approx. 80-240 µM) Disruption of growth factor signaling; concentration-dependent cytotoxicity [5] [6]

The concentration-dependent effects of this compound follow a biphasic response in many experimental systems, with lower concentrations often exhibiting protective or anti-inflammatory effects, while higher concentrations may induce cytotoxicity. The optimal concentration range for most in vitro applications appears to be between 10-200 µM, though specific dose-response studies should be conducted for each new experimental system. It is noteworthy that this compound demonstrates variant-dependent efficacy against SARS-CoV-2, with significantly lower EC₅₀ values observed for the Omicron variant (3.0 ± 1.5 µM) compared to Delta (80 ± 19 µM) and wild-type (134 ± 32 µM) strains, highlighting the importance of contextual factors in concentration determination [1].

Detailed Experimental Protocols

This compound Stock Solution Preparation and Storage

Purpose: To prepare stable, sterile this compound stock solutions suitable for in vitro experiments.

Materials:

  • This compound sodium salt (e.g., MedMol, Shanghai)
  • Dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS)
  • 0.22 µm syringe filters
  • Sterile glass vials or cryotubes

Procedure:

  • For DMSO stock solutions: Weigh this compound powder and dissolve in molecular biology-grade DMSO to prepare a 10-100 mM stock solution. Mix thoroughly by vortexing.
  • For aqueous stock solutions: Dissolve this compound powder in sterile PBS to prepare a 1-10 mM stock solution. Gently heat to 37°C if necessary to facilitate dissolution.
  • Filter sterilize the solution using a 0.22 µm syringe filter.
  • Aliquot into sterile containers and store at -20°C protected from light.
  • Quality control: Verify concentration spectrophotometrically (A₂₈₀) using the molar extinction coefficient (ε = 1.02 × 10⁴ M⁻¹cm⁻¹).

Notes:

  • DMSO stock concentrations should be kept below 0.1% in final cell culture media to avoid cytotoxicity.
  • Repeated freeze-thaw cycles should be avoided; instead, prepare single-use aliquots.
  • The stability of this compound in aqueous solutions is limited; prepare fresh solutions monthly.
In Vitro Macrophage Polarization Assay

Purpose: To evaluate the effect of this compound on macrophage polarization in the context of hepatocellular carcinoma studies [2].

Materials:

  • THP-1 human monocytic cell line
  • Phorbol 12-myristate 13-acetate (PMA)
  • RPMI-1640 medium with 10% FBS
  • Recombinant human IL-4 and IL-13
  • This compound test solutions
  • Antibodies for flow cytometry (CD86, CD206)

Procedure:

  • THP-1 differentiation: Seed THP-1 cells at 5×10⁵ cells/mL and treat with 100 nM PMA for 48 hours to differentiate into macrophages.
  • M2 polarization: Induce M2 polarization by treating differentiated macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.
  • This compound treatment: Add this compound at desired concentrations (typically 1-20 µM) during or after polarization induction.
  • Analysis:
    • For flow cytometry: Harvest cells, stain with anti-CD86 (M1 marker) and anti-CD206 (M2 marker) antibodies, and analyze by flow cytometry.
    • For gene expression: Isolate RNA and analyze M1 (iNOS, TNF-α) and M2 (Arg-1, CD163) markers by qRT-PCR.
    • For cytokine secretion: Measure IL-10 and TNF-α levels in supernatants by ELISA.

Expected Results: this compound at 10 µM should significantly reduce IL-10 secretion and CD206 expression while enhancing TNF-α production and CD86 expression, indicating a shift from M2 to M1 polarization [2].

SARS-CoV-2 Antiviral Assay

Purpose: To evaluate this compound's inhibitory activity against SARS-CoV-2 variants in vitro [1].

Materials:

  • Vero E6 cells
  • Live SARS-CoV-2 variants (WT, Delta, Omicron)
  • This compound solutions in cell culture medium
  • Focus forming assay reagents

Procedure:

  • Cell seeding: Plate Vero E6 cells in 96-well plates at 2×10⁴ cells/well and incubate overnight.
  • Virus pre-incubation: Mix SARS-CoV-2 virus (100-1000 FFU) with serial dilutions of this compound (0.1-500 µM) and incubate for 1 hour at 37°C.
  • Infection: Remove cell culture medium and inoculate cells with virus-suramin mixtures.
  • Incubation: Incubate for 1-2 hours, then remove inoculum and add fresh medium containing the same this compound concentrations.
  • Fixation and staining: After 24-48 hours, fix cells with 4% formaldehyde and stain for viral foci using specific antibodies.
  • Quantification: Count foci and calculate percentage inhibition relative to virus-only controls.

Expected Results: this compound should show dose-dependent inhibition of SARS-CoV-2 infection with variant-dependent potency (Omicron > Delta > WT). EC₅₀ values typically range from 3 µM for Omicron to 134 µM for wild-type virus [1].

Nucleus Pulposus Cell Degeneration Model

Purpose: To assess this compound's protective effects in an in vitro model of intervertebral disc degeneration [3].

Materials:

  • Porcine or human nucleus pulposus (NP) cells
  • DMEM/F12 medium with 10% FBS
  • Recombinant human IL-1β
  • This compound test solutions
  • Western blot reagents for MMPs, ADAMTS, and collagen analysis

Procedure:

  • Cell culture: Maintain NP cells in DMEM/F12 medium with 10% FBS under standard conditions.
  • Inflammation induction: Treat cells at 80-90% confluence with 10 ng/mL IL-1β to induce degenerative changes.
  • This compound treatment: Co-treat with this compound (1-20 µM) simultaneously with IL-1β.
  • Analysis:
    • Gene expression: After 24 hours, extract RNA and analyze by qRT-PCR for catabolic genes (MMP-3, MMP-13, ADAMTS-4, ADAMTS-5) and anabolic genes (aggrecan, Col2a1).
    • Protein analysis: After 48 hours, analyze protein expression by Western blot for NF-κB pathway components and extracellular matrix proteins.
    • Apoptosis assay: Assess apoptosis by flow cytometry using Annexin V/PI staining after 48 hours.

Expected Results: this compound at 10 µM should significantly suppress IL-1β-induced upregulation of MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5 while preventing the downregulation of aggrecan and type II collagen [3].

Mechanism of Action and Signaling Pathways

This compound's Multitarget Mechanism of Action

This compound exerts its diverse biological effects through interactions with multiple cellular targets and signaling pathways. The diagram below illustrates the key molecular mechanisms through which this compound modulates cellular processes in different experimental models.

suramin_mechanisms cluster_targets Molecular Targets cluster_pathways Affected Signaling Pathways cluster_effects Biological Effects This compound This compound GrowthFactors Growth Factors (PDFG, VEGF, FGF, TGF-β) This compound->GrowthFactors Receptors Cell Surface Receptors (Purinergic receptors, ACE2) This compound->Receptors Enzymes Enzymes (MMPs, ADAMTS, RdRp) This compound->Enzymes Cytokines Cytokines/Chemokines (LL-37, IL-1β) This compound->Cytokines NFkB NF-κB Pathway GrowthFactors->NFkB MAPK MAPK Pathway Receptors->MAPK Antiviral Viral Entry Inhibition Receptors->Antiviral Akt Akt/mTOR Pathway Cytokines->Akt STAT3 STAT3 Pathway Cytokines->STAT3 Antiinflam Anti-inflammatory Effects NFkB->Antiinflam Apoptosis Apoptosis Regulation NFkB->Apoptosis ECM ECM Protection MAPK->ECM Immune Immune Modulation (M1/M2 Polarization) Akt->Immune STAT3->Immune

Diagram 1: this compound's Multitarget Mechanisms of Action. This compound interacts with multiple molecular targets including growth factors, cell surface receptors, enzymes, and cytokines, leading to modulation of key signaling pathways and diverse biological effects.

The polyanionic nature of this compound enables it to function as an electrostatic shield, preventing natural ligands from accessing their binding sites on target proteins. Specifically, this compound has been shown to:

  • Block growth factor-receptor interactions by binding to heparin-binding domains, particularly affecting PDGF, VEGF, FGF, and TGF-β signaling [7] [3].
  • Inhibit purinergic signaling through direct binding to P2X and P2Y receptors, modulating calcium signaling and inflammatory responses [3].
  • Disrupt SARS-CoV-2 attachment by simultaneously interacting with both heparan sulfate proteoglycans and ACE2 receptor binding sites on the viral spike protein [1].
  • Interfere with LL-37 internalization and signaling, thereby influencing macrophage polarization in the tumor microenvironment [2].
  • Modulate enzyme activity of various metalloproteinases (MMPs, ADAMTS) and viral RNA-dependent RNA polymerase (RdRp) [3] [1].
This compound-Mediated Inhibition of Inflammatory Signaling in Disc Degeneration

In the context of intervertebral disc degeneration, this compound demonstrates potent anti-inflammatory effects by modulating the IL-1β signaling cascade. The following diagram illustrates the key pathways through which this compound exerts its protective effects on nucleus pulposus cells.

suramin_inflammation cluster_receptors Membrane Receptors cluster_signaling Signaling Pathways cluster_transcription Transcriptional Regulation IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R TLR Toll-like Receptors (TLR2/TLR4) IL1b->TLR This compound This compound This compound->IL1R Inhibits This compound->TLR Inhibits NFkB NF-κB Activation This compound->NFkB Suppresses MAPK MAPK Pathway (p38, JNK) This compound->MAPK Suppresses IL1R->NFkB IL1R->MAPK TLR->MAPK MMPs MMP-3, MMP-13 ADAMTS-4, ADAMTS-5 NFkB->MMPs Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB->Cytokines Apoptosis Apoptosis Induction NFkB->Apoptosis MAPK->Cytokines ECM ECM Degradation (Collagen II, Aggrecan) MMPs->ECM

Diagram 2: this compound-Mediated Inhibition of Inflammatory Signaling in Disc Degeneration. This compound interferes with IL-1β signaling at multiple levels, preventing activation of NF-κB and MAPK pathways and subsequent expression of catabolic and pro-inflammatory mediators.

Experimental Workflow for Comprehensive this compound Testing

To systematically evaluate this compound's effects in any new experimental system, we recommend the following standardized workflow that integrates multiple assay endpoints for comprehensive characterization.

workflow cluster_dosing Dose Optimization cluster_mechanistic Mechanistic Studies cluster_functional Functional Assays Start Experimental Design Range Establish Concentration Range (0.1-500 µM) Start->Range Viability Cell Viability Assay (MTT/WST-1) Range->Viability EC50 EC₅₀ Determination Viability->EC50 Molecular Molecular Interactions (SPR, Docking) EC50->Molecular Signaling Signaling Pathway Analysis (Western Blot, qPCR) EC50->Signaling Localization Cellular Localization (Immunofluorescence) Molecular->Localization Phenotype Phenotypic Effects (Migration, Invasion) Signaling->Phenotype Immune Immune Modulation (Cytokine Profiling) Localization->Immune Pathway Pathway-Specific Assays Phenotype->Pathway Integration Data Integration & Mechanism Validation Immune->Integration Pathway->Integration

Diagram 3: Comprehensive Experimental Workflow for this compound Testing. A systematic approach to evaluating this compound's effects in vitro, encompassing dose optimization, mechanistic studies, and functional assays.

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions

When working with this compound in vitro, researchers may encounter several technical challenges that can affect experimental outcomes:

  • Cytotoxicity at High Concentrations: this compound can exhibit concentration-dependent cytotoxicity, particularly above 200 µM in most cell lines. It is essential to conduct thorough dose-response studies for each new cell type and include appropriate viability controls. The WST-1 assay has shown minimal interference with this compound, making it preferable over MTT assays which may be affected by this compound's interaction with cellular dehydrogenases [1].

  • Solubility and Stability Issues: this compound has limited solubility in aqueous solutions and may precipitate at high concentrations. Prepare fresh stock solutions regularly and verify concentration spectrophotometrically before use. For long-term storage, DMSO stocks at -20°C are most stable, though repeated freeze-thaw cycles should be avoided.

  • Non-Specific Binding: Due to its polyanionic nature, this compound may bind non-specifically to plasticware and extracellular matrix components. Pre-coating experimental vessels with serum or BSA can minimize this binding. Additionally, include this compound-only controls without cells to account for adsorption losses.

  • Batch-to-Batch Variability: Different commercial sources of this compound may exhibit varying levels of purity and biological activity. It is advisable to source from reputable suppliers and validate each new batch in a standard assay system before proceeding with experiments.

Optimization Guidelines for Specific Applications
  • Antiviral Studies: For SARS-CoV-2 research, pre-incubation of virus with this compound before cell infection generally yields better inhibition than post-infection treatment. The optimal pre-incubation time is 30-60 minutes at 37°C [1].

  • Immunomodulation Assays: When studying macrophage polarization, this compound treatment is most effective when administered concurrently with polarization stimuli rather than before or after. The 10 µM concentration has shown consistent efficacy across multiple studies for immune modulation [2].

  • Extracellular Matrix Studies: In disc degeneration models, this compound's protective effects on matrix components are best assessed after 48-72 hours of treatment, allowing sufficient time for gene expression changes and protein synthesis.

Conclusion

This compound represents a versatile tool compound with diverse research applications ranging from virology to cancer biology and inflammation research. The effective concentration ranges vary significantly depending on the biological context, with most in vitro applications falling between 10-200 µM. Researchers should carefully optimize dosing regimens for their specific experimental systems, considering this compound's multip target nature and potential cytotoxicity at higher concentrations. The protocols and guidelines provided herein offer a foundation for incorporating this compound into in vitro studies, with appropriate controls and validation steps to ensure meaningful results. As this compound continues to be investigated for new therapeutic applications, these application notes will facilitate standardized methodology across research laboratories.

References

Comprehensive Application Notes and Protocols for Suramin Plasma Level Monitoring and Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale for Therapeutic Drug Monitoring

Suramin, a century-old polysulfonated naphthylurea compound initially developed for African trypanosomiasis, has emerged as a candidate for drug repurposing in oncology, viral infections, and autism spectrum disorder (ASD) due to its diverse biological activities. The narrow therapeutic index and significant interpatient pharmacokinetic variability necessitate therapeutic drug monitoring (TDM) for safe administration across all clinical applications. This compound exhibits concentration-dependent efficacy and toxicity, with studies demonstrating that maintaining plasma concentrations within specific target ranges is critical for optimizing therapeutic outcomes while minimizing adverse effects. The complex polypharmacology of this compound, including its interactions with purinergic signaling, growth factors, and G-protein coupling, further underscores the importance of precise concentration control to achieve desired biological effects without triggering dose-limiting toxicities.

The extended terminal half-life of this compound, ranging from 28 to 105 days (mean approximately 48 days) as observed in recent population pharmacokinetic studies, creates significant potential for drug accumulation with repeated dosing [1]. This prolonged elimination phase, combined with this compound's high protein binding (>99.7%) and predominantly renal excretion pathway, contributes to the substantial interindividual variability in drug exposure metrics. Furthermore, research has identified that this compound's mechanism of action varies significantly across different concentration ranges, with distinct pathways engaged at low versus high plasma levels. In ASD trials, for instance, low-dose this compound (achieving plasma concentrations of 12 ± 1.5 μmol/L) demonstrated significant improvements in core symptoms, while cancer trials required higher concentrations (200-300 μg/mL, equivalent to approximately 167-250 μmol/L) for antitumor activity [2] [3]. This application-dependent target range complexity further necessitates robust TDM strategies tailored to specific clinical indications.

Analytical Methodologies for this compound Quantification

High-Performance Liquid Chromatography (HPLC) Protocols

Ion-Pair HPLC Method: A validated ion-pair high-performance liquid chromatography method has been developed for the precise quantification of this compound in human plasma. This method employs tetrabutylammonium as a counter ion in the mobile phase to facilitate the separation of this compound from endogenous plasma components [4]. The sample preparation involves protein precipitation or ultra-filtration to isolate the free fraction of this compound, which is particularly important given the drug's extensive protein binding. The chromatographic separation is achieved using a reversed-phase C18 column with UV detection optimized for this compound's absorption characteristics. This method has demonstrated robust performance across the therapeutic range with appropriate precision and accuracy metrics.

LC-MS/MS Method: A more recent liquid chromatography tandem mass spectrometric method provides enhanced sensitivity and specificity for this compound quantification [1]. The lower limit of quantification (LLOQ) is established at 1.0 μg/mL for plasma and 0.2 μg/mL for urine matrices. The system configuration typically consists of an LC-20AD chromatograph coupled with a mass spectrometer (e.g., Qtrap 5500). Chromatographic separation employs an ACE 3 C18-AR column (50 × 2.1 mm) with a SecurityGuard Standard C18 guard column. The mobile phase utilizes a gradient elution program with water containing 100 mM amine acetate (pH 7.6) and acetonitrile at a flow rate of 0.6 mL/min. Quantification is performed using multiple reaction monitoring of the transition m/z 647→382 for this compound and m/z 651.1→382 for the internal standard (this compound-d8). This method has been rigorously validated according to regulatory guidelines and demonstrates between-day assay accuracy within ±15% for quality control concentrations.

Sample Collection and Handling Procedures

Proper sample collection and processing are critical for accurate this compound quantification. Blood samples should be collected in K₂EDTA tubes and processed promptly by centrifugation at 1700×g for 10 minutes. The resulting plasma should be aliquoted and stored at -80°C until analysis [1]. For therapeutic drug monitoring, sampling times should be strategically planned based on the pharmacokinetic characteristics of this compound:

  • Peak concentrations: Samples collected at the end of infusion or within 30 minutes after completion
  • Trough concentrations: Pre-dose samples before the next scheduled administration
  • Elimination phase: Serial samples collected at extended intervals (days to weeks) due to the prolonged half-life

For urine monitoring, 24-hour collections are recommended for the first week following administration, with spot urine samples obtained during subsequent clinic visits to assess long-term excretion patterns [1].

Table 1: Analytical Method Comparison for this compound Quantification

Parameter Ion-Pair HPLC LC-MS/MS
Lower Limit of Quantification Not specified in available literature 1.0 μg/mL (plasma), 0.2 μg/mL (urine)
Sample Volume Typically 100-200 μL 50-100 μL
Sample Preparation Protein precipitation or ultra-filtration Protein precipitation
Analysis Time Longer run times (~15-20 minutes) Shorter run times (~5-10 minutes)
Specificity Moderate (UV detection) High (MRM detection)
Application Therapeutic drug monitoring Research and specialized TDM

Population Pharmacokinetics and Monitoring Strategies

Pharmacokinetic Parameters Across Populations

Population pharmacokinetic studies have revealed consistent patterns in this compound disposition across different patient populations. The drug exhibits multicompartmental kinetics, with a three-compartment model providing superior fit compared to two-compartment models in most analyses [3]. The volume of the central compartment ranges from 4.5 ± 6.7 L/m², while the peripheral volume of distribution ranges from 10.6 ± 1.4 L/m², indicating extensive tissue distribution. The distributional half-life is approximately 22.3 ± 2.7 hours, while the terminal elimination half-life demonstrates significant interindividual variability, ranging from 28 to 105 days across studies [1]. This variability underscores the necessity for individualized dosing based on therapeutic drug monitoring rather than fixed dosing regimens.

Research has identified several patient-specific factors that influence this compound pharmacokinetics. Renal function appears to be a primary determinant of clearance, with impaired kidney function leading to substantial drug accumulation. Body weight and body surface area also correlate with volume of distribution parameters, supporting weight-based dosing approaches. Interestingly, population differences have been observed, with healthy Chinese volunteers exhibiting pharmacokinetic parameters somewhat distinct from other populations, highlighting the potential need for ethnicity-specific dosing considerations [1]. The low therapeutic index of this compound necessitates precise concentration control, as concentrations exceeding 350 μg/mL (approximately 292 μmol/L) significantly increase the risk of dose-limiting neurotoxicity and coagulopathy.

Table 2: this compound Pharmacokinetic Parameters Across Clinical Studies

Parameter Cancer Patients [3] ASD Patients [2] Healthy Volunteers [1]
Terminal Half-Life 29.7 ± 6.9 days 14.7 ± 0.7 days 48 days (range 28-105)
Volume of Central Compartment 4.5 ± 6.7 L/m² Not specified Not specified
Volume of Peripheral Compartment 10.6 ± 1.4 L/m² Not specified Not specified
Target Concentration Range 100-300 μg/mL (≈83-250 μmol/L) 10-20 μmol/L (≈12-24 μg/mL) Not established
Primary Clearance Pathway Renal Renal Renal
Pharmacokinetic Modeling and Adaptive Dosing Strategies

Adaptive Control with Feedback: Sophisticated pharmacokinetic modeling approaches have been developed to individualize this compound dosing, particularly for oncology applications where target concentrations are highest and toxicity risks most significant. The adaptive control with feedback strategy employs Bayesian estimation to derive patient-specific pharmacokinetic parameters from sparse sampling data [5] [3]. This approach begins with a population pharmacokinetic model as a prior, which is then updated based on individual patient concentration measurements. The refined model is used to simulate future concentration-time profiles and calculate personalized dosing regimens to maintain this compound concentrations within the desired therapeutic window.

Fixed Dosing Scheme: For less specialized clinical settings, a pharmacokinetically guided fixed dosing scheme has been developed and validated [6]. This regimen includes a 200-mg test dose followed by a 1,000-mg/m² loading dose on day 1. Subsequent doses are administered as 1-hour infusions of 400, 300, 250, and 200 mg/m² on days 2, 3, 4, and 5, respectively. Maintenance doses of 275 mg/m² are then given on days 8, 11, 15, 19, 22, 29, 36, 43, 50, 57, 67, and 78. This schedule was designed to maintain plasma concentrations between 100-300 μg/mL and demonstrated precise control with minimal episodes of overexposure in clinical validation studies [6].

Dosing Protocol Implementation and Clinical Applications

Protocol for Therapeutic Drug Monitoring in Clinical Practice

Initial Dosing Phase: For clinical applications requiring this compound administration, therapy should commence with a test dose of 200 mg intravenous infusion, followed by comprehensive pharmacokinetic sampling to assess individual drug disposition characteristics [6]. Based on the estimated pharmacokinetic parameters derived from the test dose, a loading dose regimen should be calculated using Bayesian forecasting methods to rapidly achieve target concentrations. Throughout the loading phase, plasma this compound concentrations should be monitored frequently (peak and trough samples) to verify that concentrations remain within the predetermined therapeutic range specific to the clinical indication.

Maintenance Phase Monitoring: During the maintenance phase, the dosing interval should be determined based on the individual's elimination half-life, which can vary substantially between patients. Trough concentrations should be measured prior to each administration during the initial maintenance cycles, with frequency potentially reduced once stable pharmacokinetics are established [3]. Peak concentrations (sampled at the end of infusion) should be assessed periodically to ensure that maximum concentrations remain below the toxicity threshold. The maintenance dose and/or interval should be adjusted based on these monitoring results using the principles of pharmacokinetic guidance. For populations with altered drug clearance (e.g., renal impairment, pediatric patients), more intensive monitoring is warranted throughout the treatment course.

Clinical Application-Specific Monitoring Considerations

Oncology Applications: In prostate cancer and other oncological indications, the target this compound concentration range is typically maintained between 100-300 μg/mL (approximately 83-250 μmol/L) [3] [6]. This range has been associated with antitumor activity while minimizing dose-limiting toxicities. Monitoring should include not only plasma this compound concentrations but also comprehensive toxicity assessments, particularly for renal, neurological, and hematological parameters. The risk of severe malaise, fatigue, and lethargy increases with prolonged administration, necessitating careful benefit-risk assessment in the maintenance phase.

Autism Spectrum Disorder Applications: The SAT-1 trial demonstrated that significantly lower this compound doses (20 mg/kg single infusion) achieving plasma concentrations of approximately 12 ± 1.5 μmol/L (≈14.4 ± 1.8 μg/mL) could produce measurable improvements in core ASD symptoms [2]. This concentration range is substantially lower than that required for oncology applications, highlighting the importance of indication-specific monitoring. In ASD applications, the focus should be on maintaining concentrations in the 10-20 μmol/L range to achieve therapeutic benefits while avoiding potential toxicity. The terminal half-life in children with ASD was approximately 14.7 days, shorter than that observed in adult populations, possibly due to age-related differences in drug disposition [2].

Infectious Disease Applications: For investigational applications in viral diseases including EV71, Zika virus, and SARS-CoV-2, appropriate therapeutic ranges are still being established. Preclinical data suggest that antiviral activity may occur at intermediate concentrations between those used in ASD and oncology applications. Monitoring in these contexts should be guided by emerging clinical trial data, with careful attention to concentration-response relationships for both efficacy and safety endpoints [1].

Visualization of Analytical and Dosing Workflows

The following diagrams, created using Graphviz DOT language, illustrate key processes in this compound therapeutic drug monitoring, from sample analysis to clinical dosing decision-making.

suramin_analytical_workflow cluster_analytical Analytical Methods (Select One) start Sample Collection (Blood in K₂EDTA tubes) centrifuge Centrifugation 1700×g for 10 min start->centrifuge plasma Plasma Separation centrifuge->plasma storage Storage at -80°C plasma->storage prep Sample Preparation Protein Precipitation storage->prep hplc HPLC Analysis Ion-pair Chromatography prep->hplc lcms LC-MS/MS Analysis MRM: m/z 647→382 prep->lcms quant Concentration Calculation Against Calibration Curve hplc->quant lcms->quant report Result Reporting with Interpretation quant->report

Diagram 1: this compound Bioanalytical Workflow from Sample Collection to Result Reporting

suramin_dosing_protocol cluster_monitoring Therapeutic Drug Monitoring Phases initiate Treatment Initiation 200 mg Test Dose pk_sample PK Sampling Post-Test Dose initiate->pk_sample model Bayesian Estimation Individual PK Parameters pk_sample->model load Loading Dose Based on Estimated Vd model->load monitor_load Concentration Monitoring During Loading Phase load->monitor_load maintain Maintenance Dosing Individualized Regimen monitor_load->maintain monitor_maintain Trough Concentration Monitoring Pre-Dose Sampling maintain->monitor_maintain adjust Dose/Interval Adjustment Based on PK Parameters monitor_maintain->adjust continue Continue Treatment Per Clinical Protocol monitor_maintain->continue Concentrations Within Range adjust->maintain

Diagram 2: this compound Individualized Dosing Protocol with Therapeutic Drug Monitoring

Conclusion

The implementation of robust therapeutic drug monitoring protocols is essential for the safe and effective use of this compound across its diverse clinical applications. The combination of precise analytical methods, population pharmacokinetic modeling, and individualized dosing strategies enables clinicians to navigate this compound's narrow therapeutic index and significant interpatient variability. The established correlation between plasma concentrations and both efficacy and toxicity endpoints supports the continued use of TDM to optimize therapeutic outcomes. As research continues to expand this compound's potential applications in autism spectrum disorder, viral infections, and oncology, these monitoring protocols will serve as a critical foundation for future clinical development and personalized therapy implementation.

References

Suramin in Animal Models: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This document provides detailed methodologies for using suramin in preclinical research, covering the establishment of neurotoxicity models and investigations into adipogenesis. This compound is a polysulfonated naphthylurea with a wide array of biological activities, making it a compound of interest in oncology, parasitology, and neurobiology research [1] [2].


In Vivo Mouse Model of this compound-Induced Neuropathy

This protocol establishes a predominantly sensory axonal-demyelinating polyneuropathy in mice, useful for studying chemotherapy-induced peripheral neuropathy (CIPN) [1].

  • 1.1. Experimental Animals

    • Strain: C57Bl/6 mice.
    • Age/Sex: Adult (specific age and sex should be standardized by the researcher).
    • Housing: Standard laboratory conditions with ad libitum access to food and water.
  • 1.2. Reagent Preparation

    • This compound Solution: Prepare a sterile solution in a physiologically compatible vehicle (e.g., saline) for intraperitoneal injection. The solution should be prepared fresh or aliquoted and stored according to manufacturer's specifications.
  • 1.3. Dosing and Administration

    • Route: Single intraperitoneal (i.p.) injection.
    • Dosage: 250 mg/kg of bodyweight [1].
    • Control Group: Animals should receive an equivalent volume of the vehicle alone.
  • 1.4. Timeline of Assessments

    • Baseline measurements are taken before this compound administration (Day 0).
    • Behavioral and electrophysiological assessments are performed on days 3, 8, and 13 post-injection [1].
  • 1.5. Endpoint Analysis and Validation Researchers should employ a combination of behavioral, functional, and histological analyses to validate the model. The table below summarizes the key endpoints and expected outcomes.

    Table 1: Key Validation Endpoints for this compound-Induced Neuropathy in Mice

    | Category | Assessment Method | Expected Outcome Post-Suramin | Details | | :--- | :--- | :--- | :--- | | Behavioral | Mechanical Allodynia | Significant decrease in withdrawal threshold | Indicative of increased pain sensitivity [1]. | | | Rotarod Test | Mild deficit in performance | Reflects impaired motor coordination/sensory function [1]. | | Electrophysiological | Sensory Nerve Action Potential | Significant decline in amplitude | Consistent with axonal damage [1]. | | | Sensory Nerve Conduction Velocity | Significant reduction | Consistent with demyelination [1]. | | General Health | Bodyweight Monitoring | Steady decline, maximal around day 6 | Mice typically regain weight afterwards [1]. |

In Vitro Model: this compound-Induced Effects on Dorsal Root Ganglia Neurons (DRGN)

This protocol details the use of cultured DRGN to investigate the direct neurotoxic effects of this compound and underlying pathomechanisms, such as calcium dyshomeostasis [1].

  • 2.1. Primary DRGN Culture

    • Source: Dorsal root ganglia harvested from rodents (e.g., rats or mice).
    • Dissociation: Digest ganglia with collagenase (e.g., 1 mg/mL for 2 hours) to isolate neurons [3].
    • Culture Medium: Maintain neurons in an appropriate medium, such as DMEM or DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and potentially nerve growth factor (NGF) [1] [3].
  • 2.2. This compound Treatment

    • Treatment Duration: 24 hours.
    • Dosage: A range of concentrations should be tested. The calculated IC50 for cell viability is 283 µM. For robust effects in calcium imaging, a higher dose of 1 mM may be used [1].
  • 2.3. Assessment of Neurotoxicity

    • Cell Viability Assay: Measure after 24-hour this compound treatment to determine the IC50 using non-linear regression analysis [1].
    • Calcium Imaging:
      • Dye: Use the fluorescent Ca2+ indicator Fura-2.
      • Procedure: Monitor intracellular Ca2+ levels in DRGN after this compound application. Experiments should be conducted in both Ca2+-containing and Ca2+-free imaging buffers to determine the source of Ca2+ influx [1].
      • Inhibition: To probe mechanism, co-incubate with a voltage-gated calcium channel (VGCC) inhibitor like nimodipine [1].

The following diagram illustrates the experimental workflow and the hypothesized signaling pathway involved in this compound-induced neurotoxicity in DRGN:

G cluster_workflow Experimental Workflow for DRGN Model cluster_pathway Hypothesized Neurotoxicity Pathway Start Isolate & Culture Primary DRGN Treat Treat with this compound Start->Treat Assess1 Assess Cell Viability (24-hour treatment) Treat->Assess1 Assess2 Perform Calcium Imaging (Acute treatment) Treat->Assess2 Analyze Analyze Data & Probe Mechanism Assess1->Analyze Assess2->Analyze S This compound VGCC Voltage-Gated Ca²⁺ Channel (VGCC) S->VGCC Activates? CaInflux Ca²⁺ Influx VGCC->CaInflux Neurotox Neurotoxicity & Reduced Cell Viability CaInflux->Neurotox Nimo Nimodipine (VGCC Inhibitor) Nimo->VGCC Inhibits

In Vivo/In Vitro Model: Investigating Adipogenesis

This protocol is adapted from studies examining the effect of this compound on stimulating adipocyte differentiation and promoting adipogenesis [3].

  • 3.1. In Vivo Adipogenesis Model

    • Animals: Sprague-Dawley (SD) rats.
    • Dosing & Administration: Intraperitoneal (i.p.) injection of this compound. The specific dosage and regimen (e.g., once daily) should be optimized based on pilot studies [3].
    • Tissue Analysis: After the treatment period, adipose tissue from specific depots (e.g., epididymal, inguinal, and superficial fascia) is harvested. Analysis can include:
      • Histology: To assess adipocyte size and number.
      • Western Blot: To measure protein levels of key adipogenic factors (e.g., PPARγ, C/EBPα, Perilipin-1) [3].
      • qPCR: To evaluate gene expression of adipogenic markers [3].
  • 3.2. In Vitro Adipogenesis Model

    • Cell Source: Primary stromal cells isolated from rat superficial fascia (FSCs) or adipose tissue (ASCs) [3].
    • Isolation:
      • Minced tissue is digested with type I collagenase (0.8-1.0 mg/mL) for 30 minutes to 2 hours at 37°C.
      • The digest is filtered through a steel mesh (e.g., 80# to 400#) and centrifuged to obtain a cell pellet.
      • Cells are resuspended and cultured in DMEM or DMEM/F12 supplemented with 10% FBS [3].
    • This compound Treatment: Apply this compound to the culture medium. The effect is dose- and time-dependent.
    • Assessment of Adipogenesis:
      • Lipid Droplet Staining: Use Oil Red O or similar dyes to visualize and quantify lipid accumulation.
      • Protein Analysis: Via Western Blot for adipogenic markers (PPARγ, C/EBPα, FASN, etc.) [3].
      • Gene Expression Analysis: Via qRT-PCR [3].
Dosing Guide Across Species and Models

The table below consolidates dosing information from various studies for easy reference.

Table 2: this compound Dosing Guidelines in Animal and Cell Models

Model System Species/Cell Type Dosage/Concentration Administration Route Key Findings
Neuropathy C57Bl/6 mice 250 mg/kg (single dose) Intraperitoneal (i.p.) Induced sensory-motor polyneuropathy [1].
Adipogenesis SD rats Specific dosage to be optimized Intraperitoneal (i.p.) Promoted adipogenesis in fascial and fat depots [3].
Cell Viability Dorsal Root Ganglia Neurons IC50: 283 µM In vitro culture Significant toxicity after 24h treatment [1].
Calcium Imaging Dorsal Root Ganglia Neurons 1 mM (acute) In vitro culture Induced robust Ca2+ influx [1].
Adipogenesis Fascial Stromal Cells (FSCs) Dose-dependent In vitro culture Stimulated differentiation and lipid droplet formation [3].

References

suramin P2X7 receptor inhibition protocol

Author: Smolecule Technical Support Team. Date: February 2026

Suramin as a Purinergic Receptor Agent

This compound is a polysulfonated naphthylurea compound originally developed over a century ago for treating African sleeping sickness [1] [2]. It is known for its polypharmacology, interacting with a wide range of proteins. While often used as a broad-spectrum P2 receptor antagonist, its effect on P2X7R is notably weak and non-selective compared to its action on other purinergic receptors like P2Y11 [3] [4]. Furthermore, studies have shown that this compound and similar compounds can induce agonist-like effects, such as activating ERK1/2 and Src signaling pathways in the absence of a P2X7R ligand, complicating the interpretation of its purely antagonistic effects [5].

Key Considerations for Experimental Design

Before detailing the protocol, these critical factors must be addressed to ensure valid results.

  • Specificity and Selectivity: this compound is a non-selective P2 receptor antagonist [1]. Its inhibitory potency at the P2X7R is relatively low, and it can simultaneously block various P2Y receptors, P2X4 receptors, and other ion transport proteins [5] [4]. Always use a selective P2X7R antagonist (e.g., A438079, AZD9056, or Brilliant Blue G) as a comparative control to confirm that observed effects are mediated specifically through P2X7R [5] [6] [7].
  • Agonist-like "Off-Target" Effects: Be aware that this compound can act as an agonist for certain signaling pathways. It has been documented to increase the phosphorylation of signaling proteins like ERK1/2, Src, and PKCδ in a P2X7R-independent manner [5]. Including assays that monitor early signaling event activation is crucial alongside your primary readout.
  • Cell Type and Expression System: The response to this compound can vary significantly by cell type. P2X7R is highly expressed in immune cells like microglia and macrophages, as well as in various cancer cell lines [6] [8] [7]. Ensure your model system is relevant and characterize its P2X7R expression levels.

Experimental Protocol: Inhibiting P2X7R with this compound

This protocol outlines a general approach for evaluating the inhibitory effects of this compound on P2X7R function in a cellular model, using calcium influx as a key functional readout.

Preparation of Reagents and Cell Culture
  • This compound Solution: Prepare a 10-100 mM stock solution in sterile, distilled water. This compound is poorly soluble; gentle warming and vortexing may be required. Filter sterilize (0.22 µm) and store at 4°C protected from light. Dilute to working concentrations in your assay buffer on the day of the experiment [5].
  • Reference Agonists/Antagonists:
    • P2X7R Agonist: BzATP (a potent, selective P2X7R agonist) [5] [7]. Prepare a stock solution and use at a final concentration of 100-300 µM.
    • Selective P2X7R Antagonist (Control): A438079 (1-10 µM) or AZD9056 (10 µM) to confirm P2X7R-specific effects [5] [7].
  • Cell Culture: Culture your chosen cells (e.g., microglia, macrophages, or a relevant cancer cell line like AGS/HGC-27 for gastric cancer studies) according to ATCC recommendations. Plate cells at an appropriate density (e.g., 1x10⁵ cells/mL for a 24-well plate) 24-48 hours before the experiment [9] [7].
Inhibition of P2X7R-Mediated Calcium Influx

This is a direct functional assay for P2X7R activity.

  • Principle: Activation of P2X7R opens a cation channel, leading to a rapid influx of Ca²⁺. An effective antagonist will blunt this Ca²⁺ response.
  • Procedure:
    • Load Calcium-Sensitive Dye: Load cells with 4 µM Fluo-3 AM in PBS for 30-40 minutes at 37°C [7].
    • Wash and Equilibrate: Replace the dye solution with fresh assay buffer and incubate for an additional 10 minutes.
    • Establish Baseline: Place the plate on a laser confocal microscope and record baseline fluorescence for approximately 60 seconds.
    • Apply Antagonist: Add your chosen concentration of this compound or a selective control antagonist and incubate for a pre-determined period (e.g., 5-15 minutes).
    • Stimulate with Agonist: Add BzATP (final conc. 100-300 µM) to stimulate P2X7R and continue recording the fluorescence signal for several minutes to capture the calcium transient [7].
  • Data Analysis: Quantify the peak fluorescence intensity (F) relative to the baseline (F₀). Calculate the percentage inhibition of the calcium response compared to cells stimulated with BzATP alone.
Assessment of Downstream Functional Effects

To link P2X7R inhibition to a phenotypic outcome, consider incorporating additional assays.

  • Cell Proliferation (EdU Assay):
    • Treat cells with this compound or controls for the desired period.
    • Add EdU (5-ethynyl-2’-deoxyuridine) working solution and incubate for 2 hours.
    • Fix cells and detect incorporated EdU using a click-iT reaction according to the manufacturer's protocol. Counterstain nuclei with Hoechst and image [7].
  • Cell Migration (Scratch/Wound Healing Assay):
    • Create a scratch in a confluent cell monolayer with a pipette tip.
    • Wash away dislodged cells and add fresh medium containing the test compounds.
    • Image the scratch at 0 hours and 24 hours. Quantify the wound closure percentage [7].

Quantitative Data and Antagonist Comparison

The table below summarizes key data from recent studies to guide your dosage and expectations.

Assay Type Cell Line / Model This compound Concentration Key Experimental Findings Citation
Calcium Influx Rat parotid acinar cells "Higher concentrations" Blocked ATP-stimulated ⁴⁵Ca²⁺ entry. [5]
Pain Behavior Reserpine-induced fibromyalgia (rat) 100 mg/kg (single dose, i.p.) Countered P2X7/P2X4 overexpression; ameliorated mechanical/thermal pain. [9]
Signaling Pathways Parotid, HSY, HSG, PC12 cells Not specified (varied by cell type) Induced agonist-like phosphorylation of ERK1/2, Src, and PKCδ. [5]
Proliferation & Migration Gastric cancer (AGS, HGC-27) N/A (Study used A438079 & AZD9056) Antagonists inhibited ATP-induced proliferation, migration, and invasion. [7]

For reference, here is a comparison of this compound with other common P2X7R antagonists.

Antagonist Reported Potency on P2X7R Key Characteristics & Caveats Citation
This compound Low potency; relatively insensitive. Non-selective; blocks multiple P2 receptor types; can have agonist-like effects on cell signaling. [5] [4]
Brilliant Blue G (BBG) Highly selective and potent. Used in vivo (e.g., protective in spinal cord injury); also a general protein stain. [5] [6]
A438079 Potent, competitive antagonist. Often used as a selective control in vitro to confirm P2X7R-specific effects. [5] [7]
AZD9056 Potent, selective antagonist. Used in in vivo models; inhibited gastric cancer tumor growth. [7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway involved and a logical workflow for your experimental plan.

G cluster_pathway P2X7R Activation & this compound Inhibition ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Ca_Influx Ca²⁺ / Na⁺ Influx K⁺ Efflux P2X7R->Ca_Influx Ion Channel Opening Downstream Downstream Effects Ca_Influx->Downstream NLRP3 NLRP3 Inflammasome Activation Downstream->NLRP3 Cytokines Release of IL-1β, IL-18 Downstream->Cytokines Proliferation Cell Proliferation & Migration Downstream->Proliferation Pores Formation of Large Pores Downstream->Pores This compound This compound (Non-selective Antagonist) This compound->P2X7R Inhibits

G cluster_workflow Experimental Workflow for P2X7R Inhibition Start 1. Establish Cellular Model A 2. Validate P2X7R Expression (e.g., Western Blot, qPCR) Start->A B 3. Functional Assay (Calcium Influx) A->B C 4. Assess Downstream Phenotypes (Proliferation, Migration) B->C D 5. Analyze Signaling Pathways (e.g., p-AKT, ERK1/2) C->D End Data Integration & Conclusion D->End

References

Application Notes and Protocols: Assessing Suramin's Inhibition of Microglial Activation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Microglial activation is a critical mediator of neuroinflammation in numerous central nervous system (CNS) disorders, including autism spectrum disorder (ASD) and chronic pain conditions like fibromyalgia. Suramin, a century-old antiparasitic drug, has emerged as a promising therapeutic agent due to its potent antipurinergic and anti-inflammatory properties. Its primary mechanism involves antagonizing purinergic receptors (P2X and P2Y families), which are pivotal in ATP-mediated activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines [1] [2]. These application notes provide detailed protocols for evaluating the efficacy of this compound in inhibiting microglial activation in vitro and elucidating its downstream signaling effects.

Mechanism of Action: this compound in Microglial Signaling

This compound exerts its inhibitory effect primarily by blocking purinergic signaling, which is hyperactivated in pro-inflammatory states. The following diagram illustrates the key molecular pathways affected by this compound in microglia.

G ExtracellularATP Extracellular ATP (eATP) P2X_Receptor P2X/P2Y Receptors (e.g., P2X4, P2X7, P2Y2) ExtracellularATP->P2X_Receptor Binding DownstreamPathways Downstream Signaling (NF-κB, p38-MAPK) P2X_Receptor->DownstreamPathways Activates NLRP3_Inflammasome NLRP3 Inflammasome Activation DownstreamPathways->NLRP3_Inflammasome Promotes Proinflammatory Pro-inflammatory Response (↑ IL-1β, ↑ TNF-α, ↑ IL-18) Microglial M1 Phenotype NLRP3_Inflammasome->Proinflammatory Caspase-1 Cleavage Pyroptosis (GSDMD) This compound This compound Intervention Inhibition Inhibition of: • Purinergic Signaling • Inflammasome Assembly • Pro-inflammatory Cytokines Shift to M2 Phenotype This compound->Inhibition Inhibition->P2X_Receptor Antagonizes Inhibition->NLRP3_Inflammasome Suppresses Inhibition->Proinflammatory Attenuates

Diagram Title: this compound Inhibition of Purinergic Signaling in Microglia

This pathway illustrates how this compound's antagonism of purinergic receptors disrupts the cascade leading to neuroinflammatory responses, promoting a shift from a pro-inflammatory M1 microglial phenotype to a neuroprotective M2 phenotype [1].

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate this compound's effects on microglial activation.

Primary Microglia Culture and Activation

This protocol is adapted from established methods for isolating and stimulating primary microglia [3].

  • Cell Source: Primary microglia isolated from postnatal day 0-4 (P0-P4) C57BL/6 J or C57BL/6N mouse pups.
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin–streptomycin (Pen/Strep).
  • Isolation Protocol:
    • Seed mixed glial cultures from dissociated mouse brains.
    • After 12 days, separate microglia from astrocytes by shaking culture flasks at 250 rpm for 25 minutes.
    • Collect supernatant, pellet cells, and resuspend in DMEM-C.
    • Seed cells onto poly-D-lysine (PDL)-coated plates or coverslips at a density of 150,000 cells per well (24-well plate) for RT-qPCR, or 30,000 cells per coverslip for immunocytochemistry.
    • Replace medium with serum-free Macrophage-SFM containing 1% Pen/Strep 24 hours after seeding.
  • Activation Stimuli:
    • LPS (for general inflammation): Use 10 µg/mL E. coli serotype O111:B4 lipopolysaccharide to induce a bacterial infection-like response. Measure outcomes like Ptgs2 (Cox2) and Tnf-α.
    • Poly I:C (for viral mimicry): Use 10 µg/mL polyinosinic:polycytidylic acid to simulate viral infection. Measure outcomes like Ifn-β.
This compound Treatment Paradigms

Two primary treatment paradigms are recommended to model different therapeutic scenarios:

  • Prophylactic Paradigm (Pre-treatment):
    • Pre-treat microglia with this compound (or vehicle control) for 45 minutes.
    • Add inflammatory stimulus (LPS/poly I:C) while maintaining this compound presence.
    • Incubate for 6 hours.
    • Collect medium for cytokine analysis and store cells at -70°C for RNA/protein extraction [3].
  • Therapeutic Paradigm (Post-treatment):
    • Stimulate microglia with LPS or poly I:C for 2 hours.
    • Rinse wells once with Macrophage-SFM to remove stimulus.
    • Incubate with this compound or vehicle control for 24 hours.
    • Collect samples for analysis as above [3].
Key Assays for Evaluating Microglial Activation
3.3.1 Gene Expression Analysis by RT-qPCR
  • RNA Extraction: Use the NucleoSpin RNA XS Kit or equivalent.
  • cDNA Synthesis: Use a cDNA Synthesis Kit (e.g., from Bio-Rad) per manufacturer's protocol.
  • qPCR: Use iTaq Universal SYBR Green Supermix with specific primers. Normalize data to a reference gene like Rpl13a [3].
  • Key Target Genes:
    • After LPS stimulus: Ptgs2 (Cox2), Tnf-α
    • After poly I:C stimulus: Ifn-β
    • Purinergic Receptors: P2rx4, P2rx7, P2ry2
    • Phenotypic Markers: Cd86 (M1), Cd163 (M2) [1]
3.3.2 Immunocytochemistry and Phagocytosis Assay
  • Fixation: Use 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
  • Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 + 3% BSA in PBS for 15 min. Block with 10% donkey serum and 3% BSA in PBS for 1 hour.
  • Staining: Incubate with primary antibodies for 2 hours at RT, followed by appropriate fluorescent secondary antibodies.
  • Phagocytosis Assay (Live Imaging): To assess dying cell removal, perform live imaging of LPS-stimulated microglia. Treat with this compound or a selective P2Y2 antagonist (e.g., AR-C118925) and quantify phagocytic activity. Note that this compound's inhibition is more potent in LPS-stimulated microglia than in resting ones [4].
3.3.3 Protein-Level Analysis by Western Blot
  • Protein Extraction: Lyse thalamic tissue or cultured microglia in RIPA buffer with protease and phosphatase inhibitors.
  • Electrophoresis & Transfer: Standard SDS-PAGE and transfer to PVDF membrane.
  • Blocking & Antibody Incubation: Block with 5% non-fat milk. Incubate with primary antibodies overnight at 4°C.
  • Key Protein Targets:
    • Purinergic Receptors: P2X4, P2X7
    • Inflammasome Components: NLRP3, Caspase-1, GSDMD (gasdermin-D)
    • Signaling Pathways: phospho-p38 MAPK, total p38 MAPK, NF-κB p65
    • Cytokines: Pro-IL-1β, mature IL-1β (by ELISA) [1]

Quantitative Data Summary

The tables below consolidate key quantitative findings from the literature on this compound's effects.

Table 1: Effective Concentrations of this compound in Various Experimental Models

Model System This compound Concentration Key Effects Observed Source/Reference
Primary Rat Microglia (Phagocytosis Assay) Not specified (P2Y2 antagonist) Inhibited dying cell removal; effect more potent in LPS-stimulated microglia [4]
Fibromyalgia Rat Model (in vivo) 100 mg/kg, single i.p. injection Counteracted P2X7/P2X4 overexpression; reduced NLRP3 inflammasome and pro-inflammatory cytokines [1]
Autism Clinical Trial (SAT-1) 20 mg/kg, single i.v. infusion (blood level: ~12 µM) Improved ADOS-2 scores; temporary improvement in core ASD symptoms [5] [2]
LCMV Antiviral Assay (in vitro) 70 - 100 µM Inhibited virus propagation without significant cell toxicity [6]

Table 2: this compound's Impact on Key Molecular Markers in Microglial Inflammation

Molecular Marker / Pathway Effect of this compound Treatment Experimental Context
P2X7 / P2X4 Receptors Counteracted overexpression Reserpine-induced fibromyalgia model [1]
NLRP3 Inflammasome & Pyroptosis Reduced complex assembly and GSDMD cleavage Reserpine-induced fibromyalgia model [1]
p38-MAPK & NF-κB pathways Suppressed activation/phosphorylation Reserpine-induced fibromyalgia model [1]
Microglial Polarization Shift from M1 (CD86+) to M2 (CD163+) phenotype Reserpine-induced fibromyalgia model [1]
Pro-inflammatory Cytokines Decreased IL-1β, IL-18, TNF-α Reserpine-induced fibromyalgia model [1]
Phagocytic Receptor Axl Suppressed LPS-induced upregulation (via P2Y2/Pyk2) Primary rat microglia [4]

Integrated Experimental Workflow

A typical workflow for a comprehensive assessment of this compound's effects on microglial activation is summarized below.

G Start Culture Primary Microglia A1 Stimulation with LPS (10 µg/mL) or Poly I:C (10 µg/mL) Start->A1 A2 This compound Treatment (Prophylactic or Therapeutic Paradigm) Start->A2 B1 Molecular Analysis A1->B1 B2 Functional & Phenotypic Analysis A1->B2 A2->B1 A2->B2 C1 RT-qPCR (P2rx4, P2rx7, Tnf-α, Cox2, Ifn-β, Cd86, Cd163) B1->C1 C2 Western Blot (P2X4, P2X7, NLRP3, p-p38, GSDMD) B1->C2 C3 ELISA (IL-1β, TNF-α, IL-10) B1->C3 C4 Immunocytochemistry/ Immunofluorescence B2->C4 C5 Live Imaging Phagocytosis Assay B2->C5 C6 Morphological Analysis B2->C6 D1 Data Integration & Interpretation C1->D1 C2->D1 C3->D1 C4->D1 C5->D1 C6->D1

Diagram Title: Workflow for this compound Microglial Inhibition Assay

Conclusion

The protocols outlined herein provide a robust framework for investigating the anti-inflammatory and antipurinergic effects of this compound on microglial activation. Key considerations for researchers include the use of relevant activation stimuli (LPS for bacterial, poly I:C for viral inflammation), the selection of appropriate treatment paradigms (prophylactic vs. therapeutic), and a multi-faceted analytical approach encompassing gene expression, protein signaling, and functional phagocytosis assays. The consistent finding that this compound modulates the P2X/P2Y-NLRP3 axis across different disease models underscores its potential as a therapeutic agent for neuroinflammatory disorders and validates the utility of these assays in preclinical drug development.

References

Suramin as a cGAS-STING Pathway Inhibitor: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

The cGAS-STING pathway has emerged as a critical mediator of innate immune responses to cytosolic double-stranded DNA (dsDNA), playing key roles in antiviral defense, autoinflammatory diseases, and cancer immunotherapy. Suramin, a century-old antiparasitic drug, has been identified as a potent inhibitor of cyclic GMP-AMP synthase (cGAS) through a unique mechanism of action. These application notes provide detailed methodologies for investigating this compound's inhibitory effects on the cGAS-STING pathway, supported by quantitative data and experimental protocols optimized for research and drug development applications. This compound represents a valuable tool compound for modulating cGAS-STING signaling and serves as a structural template for developing novel anti-inflammatory therapeutics [1] [2].

Introduction to cGAS-STING Pathway and this compound

cGAS-STING Pathway Overview

The cGAS-STING pathway serves as a crucial innate immune sensor for cytosolic double-stranded DNA (dsDNA). When cGAS detects aberrantly localized dsDNA from pathogens, nuclear DNA, or mitochondrial sources, it catalyzes the synthesis of 2'3'-cyclic GMP-AMP (cGAMP). This second messenger binds to the STING protein on the endoplasmic reticulum, triggering its translocation to the Golgi apparatus and subsequent recruitment of TBK1 and IKK kinases. These events lead to phosphorylation of IRF3 and NF-κB, which translocate to the nucleus to induce type I interferons (IFN-α/β) and proinflammatory cytokines [3] [4] [5]. While essential for antiviral defense, persistent activation of this pathway underlies numerous autoimmune and autoinflammatory diseases, making it an attractive therapeutic target [6] [2].

This compound as a cGAS Inhibitor

This compound is a symmetric polysulfonated naphthylurea compound initially developed for African trypanosomiasis treatment. Recent research has revealed its potent inhibition of cGAS through a distinctive mechanism—unlike competitive inhibitors targeting nucleotide binding sites, this compound displaces bound DNA from cGAS, thereby preventing its activation [1] [2]. This unique mechanism, combined with its well-established safety profile in humans, positions this compound as both a valuable research tool and a promising starting point for developing novel cGAS-targeted therapeutics for autoimmune and inflammatory conditions [1].

Table 1: Basic Properties of this compound

Property Specification
CAS Number 145-63-1
Molecular Formula C₅₁H₄₀N₆O₂₃S₆
Molecular Weight 1297.29 g/mol
Purity ≥95%
Solubility Soluble in DMSO, water
Storage Conditions 0-4°C (short-term), -71°C (long-term)
Synonyms Germanin, Naganol, Belganyl

Mechanism of Action

This compound inhibits cGAS through a unique mechanism that distinguishes it from other cGAS inhibitors. Rather than competing with ATP/GTP substrates at the catalytic site, this compound functions as a DNA-competitive inhibitor that displaces bound DNA from cGAS [1]. Structural analyses indicate that this compound's multiple sulfonate groups interact with the DNA-binding surface of cGAS, preventing the formation of active cGAS-DNA complexes essential for enzymatic activity [2] [4]. This mechanism is particularly valuable for targeting cGAS activation driven by self-DNA in autoimmune contexts, where reducing cGAS-DNA interaction is therapeutically desirable.

The following diagram illustrates this compound's mechanism of cGAS inhibition within the broader cGAS-STING pathway context:

G dsDNA Cytosolic dsDNA cGAS_active cGAS-DNA Complex (Active) dsDNA->cGAS_active Binding cGAS_inactive cGAS (Inactive) cGAS_inactive->cGAS_active Activation cGAMP 2'3'-cGAMP cGAS_active->cGAMP Synthesis STING_ER STING (ER) cGAMP->STING_ER Binding STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocation TBK1 TBK1 Activation STING_Golgi->TBK1 Recruits NFkB NF-κB Activation STING_Golgi->NFkB Activates IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylates IFN Type I IFN Production IRF3->IFN Induces Inflammatory Inflammatory Cytokines NFkB->Inflammatory Induces This compound This compound Inhibition DNA Displacement from cGAS This compound->Inhibition Direct Binding Inhibition->cGAS_active Prevents

Beyond its direct cGAS inhibition, this compound exhibits additional pharmacological activities including modulation of multiple purinergic signaling pathways and enzyme systems. This polypharmacology necessitates careful control experiments when attributing observed biological effects specifically to cGAS-STING inhibition [7].

Quantitative Inhibition Data

Table 2: this compound Potency in cGAS-STING Inhibition Models

Assay System Measured Effect Potency (IC₅₀/Value) Experimental Context
THP-1 cells Reduction of IFN-β mRNA Potent inhibition HPLC-based screening; DNA-induced cGAS activation [1]
THP-1 cells Reduction of IFN-β protein Potent inhibition Confirmation of functional protein-level inhibition [1]
Macrophages cGAS enzymatic activity IC₅₀ = 700 nM Direct enzyme inhibition measurement [2]
Specificity controls LPS-induced IL-6 mRNA No inhibition Confirmation of pathway specificity [1]
Specificity controls Pam3CSK4-induced IL-6 mRNA No inhibition Verification of cGAS-specific action [1]

The specificity of this compound for cGAS inhibition is particularly noteworthy. Studies consistently demonstrate that this compound does not inhibit IL-6 mRNA expression induced by LPS or Pam3CSK4, confirming that its anti-inflammatory effects are specifically mediated through cGAS rather than general suppression of inflammatory pathways [1]. This specificity profile makes this compound particularly valuable for research aimed at dissecting cGAS-specific contributions to complex immune responses.

Experimental Protocols

In Vitro cGAS Enzymatic Inhibition Assay

Purpose: To quantitatively measure this compound's direct inhibition of cGAS enzymatic activity using recombinant protein systems.

Materials:

  • Recombinant human cGAS protein (commercially available)
  • This compound (prepare 10 mM stock solution in DMSO)
  • dsDNA activator (45-base pair ISD, sequence: 5'-TACAGATCTACTAGTGATCTATGACTGATATGTACTACATGAG-3')
  • Reaction buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 2 mM ATP, 2 mM GTP
  • Detection system: HPLC with UV detector or ELISA-based cGAMP detection kit

Procedure:

  • Prepare reaction mixtures containing 1 μM cGAS, 0.5 μM dsDNA activator in reaction buffer
  • Pre-incubate cGAS with this compound (0.1-100 μM concentration range) for 15 minutes at room temperature
  • Initiate reactions by adding ATP/GTP substrate mixture
  • Incubate at 37°C for 2 hours
  • Terminate reactions by heat inactivation (75°C, 5 minutes)
  • Quantify cGAMP production using HPLC separation (C18 column, 20 mM TEAA pH 6.5/acetonitrile gradient) or commercial cGAMP ELISA
  • Calculate inhibition percentage and IC₅₀ values using nonlinear regression analysis [1] [2]

Technical Notes:

  • Include controls without dsDNA (background), without inhibitor (maximum activity), and without cGAS (substrate background)
  • For HPLC calibration, use synthetic 2'3'-cGAMP as standard
  • DMSO concentration should be normalized across all samples (<1% final)
Cell-Based cGAS-STING Inhibition Assay

Purpose: To evaluate this compound's inhibition of cGAS-STING signaling in THP-1 human monocytic cells.

Materials:

  • THP-1 cells (ATCC TIB-202)
  • Complete RPMI-1640 medium with 10% FBS
  • This compound (prepare fresh 10 mM stock in DMSO)
  • cGAS activators: HT-DNA (herring testis DNA, transfected with Lipofectamine 2000)
  • Positive control: STING agonist (e.g., 2'3'-cGAMP, 2 μg/mL)
  • qRT-PCR reagents for IFN-β and IL-6 mRNA quantification
  • ELISA kits for human IFN-β and IL-6 protein detection

Procedure:

  • Culture THP-1 cells in complete RPMI-1640 at 37°C, 5% CO₂
  • Seed cells at 5×10⁵ cells/well in 12-well plates
  • Pre-treat cells with this compound (1-100 μM) for 2 hours
  • Activate cGAS by transfection with HT-DNA (1 μg/mL) using Lipofectamine 2000
  • Incubate for 6 hours (mRNA analysis) or 24 hours (protein analysis)
  • Extract total RNA and quantify IFN-β and IL-6 mRNA by qRT-PCR
  • Collect culture supernatants for IFN-β and IL-6 protein measurement by ELISA
  • Include controls for pathway specificity: LPS (100 ng/mL) and Pam3CSK4 (1 μg/mL) stimulation

Technical Notes:

  • Normalize gene expression to GAPDH or β-actin reference genes
  • For cytotoxicity assessment, include MTT or CellTiter-Glo assays alongside inhibition experiments
  • Specificity confirmation is crucial: this compound should not inhibit LPS- or Pam3CSK4-induced IL-6 expression [1]

The experimental workflow for the cell-based assay system can be visualized as follows:

G Start Culture THP-1 Cells PreTreatment Pre-treatment with This compound (2 hr) Start->PreTreatment Activation cGAS Activation with HT-DNA Transfection PreTreatment->Activation Specificity Specificity Controls: LPS/Pam3CSK4 PreTreatment->Specificity Incubation1 Incubate 6 hr Activation->Incubation1 Incubation2 Incubate 24 hr Activation->Incubation2 mRNA mRNA Extraction and qRT-PCR Analysis Incubation1->mRNA Protein Supernatant Collection ELISA Analysis Incubation2->Protein

Research Applications

Autoimmune and Autoinflammatory Disease Research

This compound's cGAS inhibitory activity makes it particularly valuable for investigating autoimmune conditions driven by aberrant self-DNA sensing. Research demonstrates its effectiveness in models of Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE), where defective DNA clearance enzymes (Trex1, DNase-II) lead to cytoplasmic DNA accumulation and chronic cGAS-STING activation [2] [5]. In these contexts, this compound administration reduces pathological type I interferon production and ameliorates inflammatory symptoms, providing proof-of-concept for cGAS-targeted therapeutic approaches.

Cerebral Ischemia-Reperfusion Injury

Recent evidence implicates cGAS-STING activation in cerebral ischemia-reperfusion injury, where mitochondrial damage releases mitochondrial DNA into the cytoplasm, triggering inflammatory responses that exacerbate neuronal damage [6]. This compound shows promise in preclinical models by inhibiting this cascade, potentially reducing neuroinflammation and blood-brain barrier disruption. The therapeutic window for intervention appears critical, with early post-ischemic administration potentially providing maximal benefit [6].

Cancer Immunotherapy Research

While most cancer immunotherapy approaches focus on STING agonism to enhance antitumor immunity, this compound's cGAS inhibitory activity may address pathological inflammation in tumor microenvironments or mitigate inflammatory side effects of conventional cancer therapies [3] [2]. Research applications include combining this compound with immune checkpoint inhibitors to fine-tune immune activation or targeting STING-dependent neuroinflammation associated with certain brain tumors.

Troubleshooting and Optimization

Variable Potency: this compound's inhibitory efficacy may vary between cell types due to differences in cellular uptake or metabolism. If inconsistent results occur:

  • Perform dose-response curves (0.1-100 μM) for each new cell type
  • Include a positive control (e.g., RU.521) for benchmark comparison
  • Verify cellular uptake using fluorescent this compound analogs if available

Cytotoxicity Concerns: At higher concentrations (>100 μM), this compound may exhibit nonspecific cytotoxicity:

  • Include viability assays (MTT, ATP-based) in all experiments
  • Use the lowest effective concentration based on dose-response characterization
  • Consider time-limited exposures (4-24 hours) followed by washout

Specificity Confirmation: To confirm cGAS-specific effects versus broader pathway inhibition:

  • Test this compound against direct STING agonists (cGAMP, DMXAA)
  • Evaluate selectivity in IRF vs. NF-κB reporter assays
  • Assess impact on other nucleic acid-sensing pathways (RIG-I, MDA5)

Conclusion

This compound represents a mechanistically distinct cGAS inhibitor that operates through DNA displacement rather than active site competition. Well-established protocols for evaluating its activity in both biochemical and cellular systems provide robust frameworks for research applications. Its specificity profile and potency make it particularly valuable for dissecting cGAS-specific contributions to complex immune responses and for serving as a lead compound for developing novel anti-inflammatory therapeutics targeting the cGAS-STING axis. As research continues to elucidate the diverse pathological roles of cGAS-STING signaling, this compound remains an essential tool for both basic investigation and therapeutic development.

References

Comprehensive Application Notes and Protocols for Suramin as a Purinergic Antagonist in Experimental Research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Suramin is a polysulfonated naphthylurea compound initially developed in 1916 that has been used for decades to treat African trypanosomiasis (sleeping sickness). Recently, this century-old drug has gained significant research interest for its potent antipurinergic properties and potential applications in diverse disease models including autism spectrum disorder (ASD), cancer, pulmonary hypertension, and various immune-mediated conditions. As a broad-spectrum purinergic antagonist, this compound targets multiple P2X and P2Y receptor subtypes, effectively blocking extracellular ATP signaling and modulating the cell danger response (CDR), a conserved metabolic response that protects cells from environmental threats and injury.

The molecular basis of this compound's activity involves competitive inhibition of purinergic signaling through binding to the conserved ligand-binding pocket of target proteins. Structural studies have revealed that this compound interacts with key residues (K113, W173, and Y181) of human Raf1 kinase inhibitory protein (hRKIP) with a dissociation constant (K_D) of 23.8 µM, thereby preventing hRKIP from binding with hRaf1 and subsequently modulating the MAPK signaling pathway [1]. This polypharmacological profile extends beyond purinergic receptors, as this compound also inhibits various growth factors and enzymes, contributing to its diverse physiological effects across multiple biological systems. The drug's high protein binding affinity (99.7%) and prolonged half-life (40-60 days) necessitate careful consideration in experimental design and dosing regimens [2].

Quantitative Data Summary

Binding Affinities and Potency Parameters

Table 1: this compound Binding Affinities and Molecular Interactions

Target Assay Type Affinity/Potency Experimental Conditions Reference
hRKIP Biolayer Interferometry K_D = 23.8 µM Recombinant hRKIP, concentration range: 0-200 µM [1]
P2X Receptors Functional cellular assays IC_50 range: 0.3-100 µM Various cell lines expressing P2X subtypes [3]
P2Y Receptors Calcium flux & IP accumulation IC_50 range: 1-50 µM Cell lines expressing P2Y subtypes [3]
Native substrate (PE) competition Binding displacement K_D = 8.81 mM Comparison with this compound's 370-fold higher affinity [1]
Critical binding residues Site-directed mutagenesis >75% affinity decrease K113A, W173A, Y181A hRKIP mutants [1]
Efficacy Data Across Disease Models

Table 2: Experimental Efficacy of this compound in Preclinical and Clinical Studies

Disease Model Dosing Regimen Key Efficacy Outcomes Significance Reference
ASD (Human clinical trial) 10 mg/kg IV at weeks 0, 4, 8 ABC-Core: -12.5 ± 3.18 vs placebo -8.9 ± 2.86; CGI-I: 2.8 ± 0.30 vs placebo 1.7 ± 0.27 p=0.016 on CGI-I [2]
ASD (Human pilot study) Single 20 mg/kg IV ADOS-2 improvement: -1.6 ± 0.55 points p=0.0028 [2]
Fragile X Mouse Model 20 mg/kg IP weekly from age 9 weeks Restored social behavior, improved metabolism, corrected synaptosomal structure Multiple endpoints improved [4]
MCT-Induced Pulmonary Hypertension 250 mg/kg single IP or repeated dosing Reversed established PH, normalized PAP, reduced RV hypertrophy p<0.05 vs controls [5]
Dorsal Root Ganglia Neurons IC_50 = 283 µM (viability) Ca²⁺ influx mediated by VGCCs; Nimodipine partially protective 95% CI: 226-355 µM [6]
Pharmacokinetic and Dosing Parameters

Table 3: Pharmacokinetic Properties and Dosing Guidelines

Parameter Value/Range Context/Notes Reference
Plasma Half-life 40-60 days Due to high protein binding and stability [2]
Protein Binding 99.7% Limits free fraction available for activity [2]
Blood-Brain Barrier Penetration Minimal Explains peripheral nervous system-specific neurotoxicity [6]
Neurotoxicity Threshold >350 µg/mL plasma Correlation with peripheral neuropathy incidence [6]
Effective Doses (Human) 10-20 mg/kg IV For ASD clinical trials; administered every 4 weeks [2]
Effective Doses (Rodent) 20-250 mg/kg IP Dose-dependent on model and endpoint [4] [5] [6]

Experimental Protocols

In Vitro Binding and Signaling Assays

Biolayer Interferometry (BLI) for Binding Affinity Determination: To quantify this compound binding to target proteins such as hRKIP, utilize the BLI platform with the following protocol: (1) Dilute recombinant target protein to 10-50 µg/mL in appropriate buffer; (2) Immobilize protein on compatible biosensor tips following manufacturer's instructions; (3) Establish baseline reading in buffer for 60 seconds; (4) Associate with this compound concentrations ranging from 0-200 µM for 300 seconds to monitor binding kinetics; (5) Dissociate in buffer for 300-600 seconds to monitor complex stability; (6) Analyze data using system software fitting to a 1:1 binding model to calculate K_D, k_on, and k_off values [1]. For quality control, include positive and negative control interactions and perform replicate measurements (n≥3).

Calcium Flux Assays for Purinergic Receptor Activity: To assess this compound inhibition of P2X receptor-mediated calcium signaling: (1) Culture cells expressing target P2X receptors in black-walled, clear-bottom 96-well plates; (2) Load cells with calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2) according to manufacturer's protocol; (3) Pre-treat with this compound (0.1-100 µM) or vehicle control for 15-60 minutes; (4) Stimulate with ATP (EC_80 concentration determined empirically) while monitoring fluorescence in real-time using plate reader or imaging system; (5) Calculate percentage inhibition relative to vehicle-controlled maximal ATP response; (6) Generate concentration-response curves to determine IC_50 values using nonlinear regression analysis [3] [6].

In Vivo Disease Models

Autism Spectrum Disorder Models: For the maternal immune activation (MIA) model or Fragile X (Fmr1 knockout) model, apply the following protocol: (1) Utilize male mice aged 8-10 weeks at study initiation; (2) Prepare this compound solution in sterile saline at 2-4 mg/mL concentration; (3) Administer this compound intraperitoneally at 20 mg/kg once weekly; (4) Include vehicle-control group (saline only) and sham-treated wild-type controls; (5) Begin behavioral testing after 4 weeks of treatment using social preference, T-maze novelty preference, marble burying, and acoustic startle paradigms; (6) Sacrifice animals after 12-16 weeks of treatment for tissue collection and molecular analyses including synaptosome preparation, western blotting for synaptic proteins, and comprehensive metabolomic profiling [4].

Monocrotaline-Induced Pulmonary Hypertension Model: To evaluate this compound in pulmonary hypertension: (1) Induce PH in male Sprague-Dawley rats (200-250g) with single subcutaneous monocrotaline injection (60 mg/kg); (2) For preventive protocol, administer this compound (250 mg/kg IP) starting day 1 post-MCT; (3) For reversal protocol, begin this compound treatment on day 21 post-MCT when PH is established; (4) Continue dosing every 3-4 days until study endpoint (day 42); (5) Assess hemodynamic parameters via right heart catheterization for mean pulmonary artery pressure measurement; (6) Quantify right ventricular hypertrophy by Fulton Index [RV/(LV+S)]; (7) Perform histomorphometric analysis of pulmonary vessels for medial wall thickness and muscularization [5].

Safety and Regulatory Considerations

Neurotoxicity Profile: A significant concern with this compound administration is the development of dose-limiting peripheral neuropathy. Preclinical models demonstrate that a single intraperitoneal injection of 250 mg/kg in C57Bl/6 mice produces a predominantly sensory axonal-demyelinating polyneuropathy evidenced by decreased mechanical withdrawal thresholds (indicative of allodynia), reduced sensory nerve action potential amplitude, and diminished sensory nerve conduction velocity [6]. The neurotoxicity appears mediated through disruption of calcium homeostasis in dorsal root ganglia neurons, with this compound inducing Ca²⁺ influx from extracellular space primarily through voltage-gated calcium channels. Co-administration of nimodipine, an L-type VGCC inhibitor, provides partial protection against this compound-induced neurotoxicity in vitro, suggesting potential prophylactic strategies [6].

Clinical Trial Safety Data: In recent ASD clinical trials, this compound demonstrated a generally acceptable safety profile at lower doses (10-20 mg/kg) administered as intermittent intravenous infusions. The most common adverse events were mild to moderate in severity, with a transient skin rash reported in some subjects [2]. However, historical oncology trials utilizing higher cumulative doses reported more significant toxicities including coagulopathy, adrenal insufficiency, nephrotoxicity, and hepatotoxicity [6]. Careful therapeutic drug monitoring is essential, as plasma concentrations exceeding 350 μg/mL correlate with increased neuropathy incidence [6]. Researchers should implement rigorous safety monitoring protocols including regular neurological assessments, laboratory parameters (renal function, hepatic enzymes, coagulation profiles), and periodic ophthalmic examinations given the drug's potential retinal effects.

Signaling Pathways and Workflows

G cluster_cellular_stress Cellular Stressors cluster_atp_release cluster_receptors Purinergic Receptor Activation cluster_downstream Stress1 Viral Infection CDR Cell Danger Response (CDR) Activation Stress1->CDR Stress2 Environmental Toxins Stress2->CDR Stress3 Mitochondrial Dysfunction Stress3->CDR ATPRelease Extracellular ATP Accumulation CDR->ATPRelease P2X P2X Receptors (Cation Channels) ATPRelease->P2X P2Y P2Y Receptors (GPCRs) ATPRelease->P2Y Calcium Calcium Influx P2X->Calcium Inflamm Inflammasome Activation P2X->Inflamm MAPK MAPK Pathway Activation P2Y->MAPK PathFeatures Disease Phenotypes: - Neuroinflammation - Synaptic Dysfunction - Metabolic Alterations - Behavioral Deficits Calcium->PathFeatures Inflamm->PathFeatures MAPK->PathFeatures Normalization Phenotype Improvement: - Reduced Inflammation - Normalized Synaptic Function - Improved Metabolism - Behavioral Recovery PathFeatures->Normalization Therapeutic Intervention This compound This compound Treatment (Purinergic Antagonism) This compound->P2X Antagonizes This compound->P2Y Antagonizes

Figure 1: this compound Mechanism in Purinergic Signaling Pathway. Cellular stressors activate the Cell Danger Response (CDR), leading to extracellular ATP accumulation and purinergic receptor activation. This compound antagonizes P2X and P2Y receptors, interrupting downstream pathological processes and enabling phenotype improvement.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Translation cluster_analysis Start Study Initiation PC1 In Vitro Screening: - Binding Assays (BLI) - Calcium Imaging - Receptor Phosphorylation Start->PC1 PC2 Animal Model Selection: - MIA ASD Model - Fragile X Model - MCT-PH Model PC1->PC2 DataAnalysis Comprehensive Analysis: - Multi-omics Integration - Synaptosomal Studies - Behavioral Correlation PC1->DataAnalysis PC3 Dose Optimization: - Acute/Chronic Dosing - Toxicity Assessment - PK/PD Modeling PC2->PC3 PC2->DataAnalysis C1 Phase I/II Trials: - Safety Monitoring - Dose Escalation - Biomarker Validation PC3->C1 C2 Endpoint Assessment: - Behavioral Scales (ABC, CGI-I) - Metabolic Profiling - Electrophysiology C1->C2 C1->DataAnalysis C2->DataAnalysis Results Data Interpretation & Publication DataAnalysis->Results

Figure 2: Experimental Workflow for this compound Research. Comprehensive pathway from preclinical in vitro screening through clinical trial assessment, highlighting key methodological components at each stage and integrated data analysis.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a unique mechanism of action targeting purinergic signaling across multiple disease contexts. The accumulated evidence from preclinical models and early-phase clinical trials indicates that careful dose selection and appropriate patient stratification are critical for maximizing therapeutic benefit while minimizing toxicity risks. Future research should focus on developing more selective purinergic antagonists based on the this compound scaffold to enhance efficacy and reduce off-target effects, particularly neurotoxicity [3]. The ongoing exploration of this compound's effects in diverse chronic conditions characterized by persistent cell danger response—including chronic fatigue syndrome, post-treatment Lyme disease, and long COVID—suggests potential for broader clinical applications [7].

For the research community, key priorities include establishing standardized dosing protocols across different model systems, validating biomarkers of target engagement, and identifying predictive factors of treatment response. The integration of multi-omics approaches in future clinical trials will help elucidate the systems-level effects of antipurinergic therapy and potentially identify novel biomarkers for patient selection and treatment monitoring. As the field advances, researchers should maintain rigorous safety assessment protocols while exploring the full therapeutic potential of this century-old drug with newfound applications in modern medicine.

References

Comprehensive Application Notes and Protocols for Suramin Drug Delivery System Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Suramin and Rationale for Advanced Delivery Systems

This compound is a polysulfonated naphthylurea compound first synthesized in 1916 that has been used historically for the treatment of African sleeping sickness (trypanosomiasis) and river blindness (onchocerciasis). With a molecular weight of 1,429 g/mol and highly anionic character, this compound exhibits limited cellular permeability and poor oral bioavailability, necessitating intravenous administration for systemic delivery. The drug remains on the World Health Organization list of essential medications for parasitic infections but has recently gained significant attention for its potential applications in neurodevelopmental disorders, viral infections, and cancer. This compound's diverse pharmacological activities include purinergic receptor antagonism, inhibition of amyloid formation, antiviral effects, and modulation of apoptotic pathways, making it a promising candidate for drug repurposing initiatives.

The development of advanced delivery systems for this compound is motivated by several compelling factors. First, this compound's polyanionic nature and high molecular weight limit its ability to cross biological barriers, including the blood-brain barrier (BBB), which is essential for treating neurological conditions like autism spectrum disorder (ASD). Second, this compound has an exceptionally long half-life (14.7 ± 0.7 days to 36-60 days across studies) and high protein binding affinity (approximately 99.7%), which can lead to accumulation and potential toxicity with repeated dosing. Third, the requirement for intravenous administration creates significant practical limitations for chronic conditions requiring long-term treatment. These challenges have stimulated research into novel formulation strategies that can improve this compound's delivery efficiency, reduce dosing frequency, minimize side effects, and enable targeted delivery to specific tissues or cell populations.

This compound Formulation Approaches and Characterization

Liposomal Delivery Systems

Liposomal encapsulation represents one of the most promising approaches for enhancing this compound delivery. Liposomes are spherical phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and modifying their distribution patterns. For this compound, which is highly water-soluble, the aqueous internal compartment of liposomes provides an ideal environment for encapsulation. Researchers have developed multiple liposomal formulations of this compound with varying lipid compositions, surface charges, and targeting moieties to optimize delivery efficiency.

  • Preparation Methods: The thin-film hydration method followed by extrusion or sonication has been widely employed for this compound-loaded liposomes. This involves dissolving phospholipids (e.g., phosphatidylcholine, cholesterol) in organic solvent, evaporating to form a thin film, hydrating with this compound-containing aqueous solution, and downsizing to form unilamellar vesicles. Remote loading techniques using pH gradients or ion gradients have also been successfully applied to achieve high encapsulation efficiency of this compound.

  • Formulation Optimization: Studies have systematically varied lipid composition, surface charge, and membrane rigidity to optimize this compound delivery. Cationic lipids have been incorporated to enhance cellular uptake through electrostatic interactions with negatively charged cell membranes. Cholesterol inclusion (typically 30-40 mol%) improves membrane stability and reduces drug leakage during storage and circulation. PEGylation (incorporation of polyethylene glycol lipids) creates stealth liposomes with prolonged circulation time by reducing opsonization and reticuloendothelial system clearance.

  • Characterization Parameters: Comprehensive characterization includes measuring particle size (typically 80-200 nm for systemic administration), size distribution (polydispersity index <0.2 ideal), zeta potential (surface charge), encapsulation efficiency (percentage of drug successfully incorporated), drug release profile under physiological conditions, and physical and chemical stability over time under various storage conditions.

Intranasal Delivery for CNS Targeting

The intranasal route represents a promising non-invasive strategy for delivering this compound to the central nervous system (CNS) while bypassing the blood-brain barrier. This approach utilizes the olfactory and trigeminal neural pathways that connect the nasal epithelium directly with the brain, allowing drugs to circumvent systemic circulation. PaxMedica recently received a patent allowance for an intranasal this compound formulation specifically designed for treating autism spectrum disorder and other neurodevelopmental conditions. This novel formulation aims to improve brain targeting efficiency while reducing systemic exposure and associated side effects.

The development of this compound intranasal formulations presents several technical considerations. Mucociliary clearance in the nasal cavity typically limits residence time to 15-30 minutes, necessitating the inclusion of bioadhesive polymers (e.g., chitosan, cellulose derivatives) to prolong contact with the absorption surface. Permeation enhancers (e.g., cyclodextrins, fatty acids) may be required to improve translocation across the nasal epithelium, though their potential effects on nasal barrier function must be carefully evaluated. Formulation pH (typically 4.5-6.5) and tonicity (preferably isotonic) must be optimized to ensure patient comfort and minimize nasal irritation while maintaining drug stability and absorption.

Table 1: Comparison of this compound Formulation Strategies

Formulation Approach Key Advantages Limitations Current Development Status
Conventional IV Solution Immediate bioavailability, established manufacturing Frequent dosing required, systemic toxicity Marketed for parasitic infections
Liposomal Encapsulation Enhanced cellular uptake, reduced toxicity, passive targeting Limited drug loading, stability challenges, complex manufacturing Preclinical development for antiviral applications
Intranasal Delivery Non-invasive, bypasses BBB, reduced systemic exposure Limited dosing volume, nasal clearance mechanisms, variability in absorption Patent allowance granted (PaxMedica), preclinical evaluation
Polymeric Nanoparticles Sustained release, surface functionalization potential Polymer biocompatibility, potential inflammatory responses Early research stage
Implantable Devices Long-term continuous delivery, constant drug levels Surgical implantation required, local tissue reactions Conceptual stage
Additional Formulation Strategies

Beyond liposomal and intranasal approaches, several alternative strategies are being explored for this compound delivery. Polymeric nanoparticles using PLGA, chitosan, or other biodegradable polymers offer potential for controlled release over extended periods, which could be particularly valuable given this compound's long half-life. Nanoemulsions and self-microemulsifying drug delivery systems (SMEDDS) are being investigated to enhance oral bioavailability, though this compound's high hydrophilicity and molecular weight present significant challenges for gastrointestinal absorption. Conjugation approaches linking this compound to targeting ligands (e.g., antibodies, peptides, aptamers) could enable active targeting to specific cell populations or tissues, potentially enhancing therapeutic efficacy while reducing off-target effects.

Experimental Protocols for this compound Formulation and Evaluation

Protocol: Liposomal this compound Preparation and Characterization

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method with extrusion, adapted from the methodology referenced in the search results with additional optimization details.

Materials and Equipment
  • This compound sodium salt (molecular weight: 1,429 g/mol)
  • L-α-phosphatidylcholine (PC), cholesterol (Chol), and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
  • Chloroform, analytical grade
  • Phosphate buffered saline (PBS), pH 7.4
  • Rotary evaporator with water bath
  • Extrusion apparatus and polycarbonate membranes (100 nm pore size)
  • Dynamic light scattering (DLS) instrument for size and zeta potential analysis
  • Dialysis membranes (MWCO: 300,000 Da)
  • HPLC system with UV detection for this compound quantification
Preparation Procedure
  • Lipid Film Formation: Dissolve lipid mixture (PC:Chol:DSPE-PEG2000 at 55:40:5 molar ratio) in chloroform to a total lipid concentration of 10 mg/mL in a round-bottom flask. Evaporate chloroform using a rotary evaporator at 40°C under reduced pressure for 30 minutes to form a thin lipid film. Further dry the film under vacuum overnight to remove residual solvent.

  • Hydration and Loading: Hydrate the lipid film with 10 mL of this compound solution (20 mg/mL in PBS, pH 7.4) at 60°C with gentle rotation for 1 hour. Allow the formed multilamellar vesicles to swell at room temperature for 2 hours with occasional shaking.

  • Size Reduction: Subject the liposome suspension to 5 freeze-thaw cycles (freezing in liquid nitrogen, thawing at 60°C). Then extrude 11 times through polycarbonate membranes with sequential pore sizes of 400 nm, 200 nm, and finally 100 nm using a thermobarrel extruder maintained at 60°C.

  • Purification: Separate unencapsulated this compound from liposomal this compound using size exclusion chromatography (Sephadex G-50 column) or dialysis against PBS (pH 7.4) for 4 hours with three buffer changes.

Characterization Methods
  • Encapsulation Efficiency: Dilute purified liposome suspension 1:10 with methanol to disrupt vesicles. Analyze this compound concentration by HPLC (C18 column, mobile phase: 20 mM potassium phosphate buffer (pH 6.0)/acetonitrile (70:30, v/v), flow rate: 1.0 mL/min, detection: UV 310 nm). Calculate encapsulation efficiency as (amount of encapsulated this compound / total this compound added) × 100%.

  • Particle Size and Zeta Potential: Dilute liposome suspension 1:100 with filtered PBS (pH 7.4). Measure particle size, polydispersity index, and zeta potential using dynamic light scattering at 25°C with detection angle of 173°.

  • In Vitro Release Study: Place 1 mL of liposomal this compound in a dialysis bag (MWCO: 300,000 Da) and dialyze against 50 mL PBS (pH 7.4) at 37°C with gentle shaking (100 rpm). At predetermined time intervals, withdraw and replace release medium. Analyze this compound concentration by HPLC.

Table 2: Critical Quality Attributes for Liposomal this compound

Parameter Target Specification Analytical Method
Mean Particle Size 80-120 nm Dynamic light scattering
Polydispersity Index ≤0.2 Dynamic light scattering
Zeta Potential -30 to -50 mV (anionic) Electrophoretic light scattering
Encapsulation Efficiency ≥70% HPLC after purification
Drug Loading ≥5% (w/w) Calculation from EE and lipid content
pH 6.5-7.5 Potentiometry
Osmolality 280-320 mOsm/kg Freezing point depression
Sterility Sterile Membrane filtration or autoclaving
Protocol: Assessment of Antiviral Activity Enhancement

This protocol evaluates the enhancement of this compound's antiviral activity through liposomal delivery, based on methodologies described in the search results with modifications for standardized assessment.

Cell Culture and Viral Stock Preparation
  • Maintain RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂.
  • Propagate murine norovirus (MNV-1, CW1 strain) in RAW 264.7 cells. Harvest virus when cytopathic effect reaches 80-90%. Clarify by centrifugation at 3,000 × g for 10 minutes, aliquot, and store at -80°C. Determine viral titer by plaque assay.
Antiviral Activity Assessment
  • Treatment Groups: Prepare the following treatment groups: (1) free this compound (50 μM), (2) liposomal this compound (equivalent to 50 μM this compound), (3) empty liposomes (equivalent lipid concentration to group 2), (4) positive control (ribavirin 100 μM), and (5) virus control (no treatment).

  • Infection and Treatment: Seed RAW 264.7 cells in 24-well plates at 2 × 10⁵ cells/well and incubate for 24 hours. Infect cells with MNV-1 at MOI of 0.1 for 1 hour at 37°C. Remove inoculum, wash with PBS, and add treatment media containing the respective formulations. Incubate for 24 hours.

  • Viral Titer Quantification: Harvest culture supernatants and perform serial 10-fold dilutions in complete medium. Add dilutions to fresh RAW 264.7 cells in 96-well plates (8 replicates per dilution). Incubate for 48 hours, fix with 10% formalin, and stain with 0.1% crystal violet. Count wells showing cytopathic effect and calculate 50% tissue culture infectious dose (TCID₅₀) using the Reed-Muench method.

  • Cell Viability Assay: In parallel plates, assess cell viability using MTT assay. After 24 hours treatment, add 0.5 mg/mL MTT and incubate for 4 hours. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm with reference at 650 nm. Calculate percentage viability relative to untreated controls.

Data Analysis

Calculate percentage viral inhibition using the formula: % Inhibition = [1 - (Viral titer in treated group / Viral titer in virus control)] × 100. Calculate selectivity index (SI) as CC₅₀ (50% cytotoxic concentration) / IC₅₀ (50% inhibitory concentration). Compare statistical significance using one-way ANOVA with post-hoc Tukey test (p < 0.05 considered significant).

Mechanisms of Action and Signaling Pathways

This compound exhibits a complex, multi-target mechanism of action that varies depending on the pathological context. As a purinergic receptor antagonist, this compound blocks both P2X and P2Y receptor families, reducing extracellular ATP signaling and subsequent inflammatory responses. This antipurinergic activity is particularly relevant for autism spectrum disorder, where abnormal purinergic signaling has been implicated in the cell danger response and mitochondrial dysfunction. In viral infections, this compound inhibits multiple steps in viral replication, including RNA-dependent RNA polymerase activity in noroviruses and reverse transcriptase in HIV-1. Additionally, this compound demonstrates anti-amyloid activity by binding to amyloidogenic peptides and preventing fibril formation, which is relevant for both HIV sexual transmission and potential neurodegenerative applications.

The following diagram illustrates this compound's multifaceted mechanisms of action across different therapeutic contexts:

G cluster_mechanisms Mechanisms of Action cluster_effects Biological Effects cluster_applications Therapeutic Applications This compound This compound Purinergic Purinergic Receptor Antagonism This compound->Purinergic Antiviral Viral Enzyme Inhibition This compound->Antiviral AntiAmyloid Amyloid Fibril Inhibition This compound->AntiAmyloid Apoptosis Apoptosis Modulation This compound->Apoptosis Mitochondrial Mitochondrial Function Regulation This compound->Mitochondrial Neuro Improved Neurobehavioral Function Purinergic->Neuro Inflammation Anti-inflammatory Effects Purinergic->Inflammation ViralInhibit Viral Replication Inhibition Antiviral->ViralInhibit HIVReduction Reduced HIV Transmission AntiAmyloid->HIVReduction CellProtection Hepatocyte Protection Apoptosis->CellProtection Mitochondrial->CellProtection ASD Autism Spectrum Disorder Neuro->ASD Norovirus Norovirus Infection ViralInhibit->Norovirus HIV HIV Prevention HIVReduction->HIV Inflammation->ASD Liver Acute Liver Failure Inflammation->Liver CellProtection->Liver

Diagram 1: this compound's multifaceted mechanisms of action and therapeutic applications

Protocol: Assessing this compound's Inhibition of Seminal Amyloid Fibrils

This protocol details the evaluation of this compound's ability to inhibit seminal amyloid fibril formation, which enhances HIV infectivity, based on methods from the search results with technical enhancements.

Materials and Reagents
  • Synthetic PAP248-286 peptide (sequence: GIHKQKEKSHRQAPKPPPTPTPTPTGTQPQPKK)
  • This compound sodium salt
  • Congo red dye
  • Thioflavin T (ThT)
  • Phosphate buffer (20 mM, pH 7.4)
  • 96-well black plates with clear bottom
  • Fluorescence plate reader with excitation/emission filters for ThT (450/485 nm) and Congo red (540/630 nm)
  • Transmission electron microscope
  • CD spectropolarimeter
Experimental Procedure
  • Fibril Formation Assay: Prepare PAP248-286 peptide at 440 μM in phosphate buffer (pH 7.4) with 150 mM NaCl. Add this compound at molar ratios of 0:1, 0.5:1, 1:1, and 2:1 (this compound:peptide). Include a cellulose sulfate control (known promoting agent) at 1:1 ratio. Agitate mixtures at 37°C with continuous shaking at 300 rpm in a thermomixer. Remove aliquots at 0, 2, 4, 8, 24, and 48 hours for analysis.

  • Thioflavin T Fluorescence Assay: Mix 10 μL of sample with 190 μL of ThT solution (25 μM in 50 mM glycine-NaOH buffer, pH 8.5) in black 96-well plates. Incubate for 5 minutes protected from light. Measure fluorescence with excitation at 450 nm and emission at 485 nm. Normalize readings to blank (ThT solution alone) and no-peptide control.

  • Congo Red Binding Assay: Mix 50 μL of sample with 150 μL of Congo red solution (20 μM in 5 mM phosphate buffer, pH 7.4, containing 150 mM NaCl). Incubate for 10 minutes. Measure absorbance at 477 nm and 540 nm. Calculate differential absorbance (ΔAbs = Abs₅₄₀ - Abs₄₇₇) as indicator of amyloid formation.

  • Circular Dichroism Spectroscopy: Dilute samples to 0.2 mg/mL peptide concentration in 10 mM phosphate buffer (pH 7.4). Place in 0.1 cm path length quartz cuvette. Record spectra from 260 nm to 190 nm at 20°C with 1 nm step resolution, 1 nm bandwidth, and 1 second averaging time per point. Perform three scans and average.

  • Transmission Electron Microscopy: Apply 10 μL of sample to Formvar/carbon-coated copper grids for 2 minutes. Wick away excess liquid with filter paper. Negative stain with 2% uranyl acetate for 1 minute. Air dry and image using TEM at 80 kV acceleration voltage.

Data Analysis

Calculate percentage inhibition of fibril formation using the formula: % Inhibition = [1 - (Signal sample / Signal positive control)] × 100. Determine IC₅₀ values by nonlinear regression of inhibition curves at 24-hour time point using four-parameter logistic equation. For CD data, express results as mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

Clinical Development and Regulatory Considerations

Clinical Trial Progress

The clinical development of this compound has expanded beyond its traditional antiparasitic applications to include neurodevelopmental disorders, particularly autism spectrum disorder (ASD). The search results reveal a structured clinical development program advancing through phase 1 and 2 trials. The initial SAT-1 (this compound Autism Treatment-1) trial was a double-blind, placebo-controlled, randomized pilot study involving 10 male children with ASD aged 5-14 years. Participants received a single intravenous dose of this compound (20 mg/kg) or placebo, with the this compound group showing significant improvement in ADOS-2 comparison scores (-1.6 ± 0.55 points, p = 0.0028) and secondary measures including language, social interaction, and repetitive behaviors compared to placebo [1].

A more recent Phase 2 dose-ranging trial evaluated multiple doses of this compound in 52 boys with moderate to severe ASD across 6 sites in South Africa. This 14-week study compared this compound at 10 mg/kg and 20 mg/kg against placebo, administered intravenously at baseline, week 4, and week 8. The primary endpoint was the ABC-Core score (sum of lethargy/social withdrawal, stereotypic behavior, and inappropriate speech subscales). While the 10 mg/kg group showed greater numeric improvement (-12.5 ± 3.18) compared to placebo (-8.9 ± 2.86), this difference did not reach statistical significance. However, in the Clinical Global Impressions-Improvement (CGI-I) secondary endpoint, the 10 mg/kg arm demonstrated statistically significant improvement (2.8 ± 0.30) compared to placebo (1.7 ± 0.27, p = 0.016) [2]. Exploratory analyses suggested enhanced effects in younger subjects and those with less severe symptoms.

Table 3: Summary of Clinical Trials for this compound in Autism Spectrum Disorder

Trial Parameter SAT-1 Trial (Phase 1/2) Phase 2 Dose-Ranging Trial
Participants 10 male children, ages 5-14 52 boys, ages 4-15, moderate to severe ASD
Study Design Randomized, double-blind, placebo-controlled, single dose Randomized, double-blind, placebo-controlled, multiple dose
Treatment Groups This compound 20 mg/kg vs placebo This compound 10 mg/kg, 20 mg/kg, and placebo
Dosing Schedule Single IV infusion IV infusions at baseline, week 4, week 8
Study Duration 6 weeks 14 weeks
Primary Endpoint ADOS-2 comparison scores ABC-Core (subscales 2, 3, 5)
Key Efficacy Results Improved ADOS-2 scores (-1.6 ± 0.55, p = 0.0028) Numeric improvement in ABC-Core with 10 mg/kg (-12.5 ± 3.18 vs -8.9 ± 2.86 placebo)
Secondary Endpoints Language, social interaction, repetitive behaviors CGI-I (significant improvement with 10 mg/kg, p = 0.016)
Safety Profile Self-limited rash, no serious adverse events Generally safe and well-tolerated, most AEs mild to moderate
Intellectual Property and Regulatory Status

The intellectual property landscape for this compound is evolving rapidly. In January 2025, PaxMedica announced the first patent allowance for a This compound intranasal formulation for treating autism spectrum disorder and other conditions from the Chinese patent office (Application No: 2020800553323) [3]. This represents a significant milestone as it is the first jurisdiction to grant intellectual property protection for any form of this compound since its initial human use over 100 years ago. The patent covers claims for treating neurological disorders using this novel intranasal delivery system, which could potentially overcome the limitations of intravenous administration. Similar patent applications are pending in multiple other jurisdictions, including the United States.

Regarding regulatory status, this compound is not currently approved by the U.S. Food and Drug Administration (FDA) for any indication, including autism spectrum disorder [4]. However, it remains on the World Health Organization's List of Essential Medicines for the treatment of African sleeping sickness. The clinical development of this compound for ASD is being conducted under FDA Investigational New Drug (IND) applications, with the SAT-1 trial conducted under IND #118212 [1]. The recent Phase 2 trial was conducted in South Africa under the approval of the South African Health Products Regulatory Authority [2]. For this compound to gain FDA approval for ASD, larger Phase 3 trials will be necessary to definitively establish efficacy and safety in broader patient populations.

Conclusion and Future Perspectives

The development of advanced drug delivery systems for this compound represents a promising strategy to enhance its therapeutic potential across multiple indications, particularly neurodevelopmental disorders like autism spectrum disorder. Current research demonstrates that formulation approaches such as liposomal encapsulation and intranasal delivery can address key limitations of conventional intravenous administration, including poor blood-brain barrier penetration, systemic toxicity, and patient inconvenience. The mechanistic understanding of this compound's antipurinergic, antiviral, and anti-amyloid activities continues to expand, providing rational bases for its application in diverse pathological conditions.

Future development should focus on several key areas. First, optimization of brain-targeted delivery systems should be prioritized to maximize this compound's exposure in the central nervous system while minimizing systemic exposure. Second, identification of biomarkers that predict treatment response could help personalize therapy, particularly given the heterogeneity of conditions like autism spectrum disorder. Third, combination therapy approaches integrating this compound with other mechanistically distinct agents may produce synergistic effects, especially for complex multifactorial disorders. Finally, comprehensive safety evaluation of chronic this compound administration will be essential, particularly with novel delivery systems that may alter its tissue distribution and clearance patterns. With continued research and development, this compound formulations have the potential to address significant unmet medical needs across multiple therapeutic areas.

References

Application Note: Suramin as a Combination Therapy Agent

Author: Smolecule Technical Support Team. Date: February 2026

1. Suramin in Oncology: Enhancing Vitamin D3 Efficacy in HCC A 2025 study demonstrated that this compound can block a key resistance mechanism, significantly enhancing the antitumor efficacy of 1,25-Dihydroxyvitamin D3 (1,25(OH)2D3) in Hepatocellular Carcinoma (HCC) [1].

  • Mechanism of Action: 1,25(OH)2D3 monotherapy induces the overexpression of the peptide hCAP18/LL-37 in HCC cells. LL-37, in turn, promotes the recruitment and M2 polarization of Tumor-Associated Macrophages (TAMs), creating an immunosuppressive tumor microenvironment that limits the therapeutic benefit [1].
  • This compound's Role: this compound acts as a potent LL-37 inhibitor. It blocks the internalization of LL-37, thereby disrupting its tumor-promoting signaling. This abrogates macrophage recruitment and M2 polarization, reverses immunosuppression, and restores the anticancer activity of 1,25(OH)2D3 [1].
  • Synergistic Effect: The combination therapy synergistically inhibited HCC proliferation, colony formation, and invasion in vitro. In vivo, it promoted a favorable M1/M2 macrophage ratio, reduced tumor growth, and diminished macroscopic nodules in mouse models [1].

2. This compound in Neurodevelopmental Disorders: Core Symptom Management this compound is also under investigation for treating core symptoms of Autism Spectrum Disorder (ASD), based on the "cell danger response" hypothesis [2] [3].

  • Proposed Mechanism: The therapy targets abnormal purinergic signaling. This compound, as an antipurinergic agent, antagonizes P2X and P2Y receptors, which may restore normal mitochondrial function and reduce neuro-inflammation [2] [3].
  • Clinical Findings: Recent clinical trials have tested low-dose this compound in children with ASD. While one study showed significant improvements in social communication and repetitive behaviors, a larger 2023 study found that a 10 mg/kg dose led to a numeric, but not statistically significant, improvement on the primary endpoint (ABC-Core), though it did show significant improvement on a secondary global impression scale [2] [3].

Detailed Experimental Protocols

Protocol 1: In Vitro & In Vivo Evaluation for HCC Combination Therapy

This protocol is adapted from the 2025 Frontiers in Nutrition study [1].

A. Key Reagents and Cell Lines

  • Compounds: this compound (e.g., MedMol), 1,25(OH)2D3 (Calcitriol, e.g., MCE).
  • Cell Lines: HCC cells (e.g., PLC/PRF-5, Huh7), THP-1 monocyte cell line for deriving macrophages.
  • Antibodies: For flow cytometry (CD68, CD163, CD86, CD206, CD45, CD11b, F4/80); for Western blot (p-Akt, p-mTOR, p-STAT3, STAT3, Arg-1, iNOS).

B. In Vitro Co-culture Assay

  • Macrophage Differentiation: Differentiate THP-1 cells into M0 macrophages using 100-200 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
  • Establish Co-culture: Use transwell systems or direct co-culture with HCC cells (PLC/PRF-5, Huh7).
  • Treatment:
    • Group 1: Vehicle control
    • Group 2: 1,25(OH)2D3 (200-500 nM)
    • Group 3: 1,25(OH)2D3 (200-500 nM) + this compound (concentration to be optimized, e.g., 10-100 µM)
    • Group 4: this compound alone
    • Treatment duration: 24-72 hours.
  • Downstream Analysis:
    • Macrophage Phenotyping: Use flow cytometry to assess M1 (CD86+/iNOS+) and M2 (CD163+/CD206+/Arg-1+) markers.
    • Signaling Pathway Analysis: Analyze Akt/mTOR and STAT3 pathway activation via Western Blot.
    • Functional Assays: Perform EdU, colony formation, and Transwell invasion assays on HCC cells.

C. In Vivo Mouse Models

  • Model Selection: Use co-xenograft models (HCC cells + macrophages) or chemical-induced HCC models (e.g., DEN/CCl4).
  • Dosing Regimen:
    • Group 1: Vehicle control
    • Group 2: 1,25(OH)2D3 (e.g., 0.5-1 µg/kg, i.p., 3-5 times/week)
    • Group 3: 1,25(OH)2D3 + this compound (e.g., 20 mg/kg, i.p., weekly)
    • Group 4: this compound alone
    • Study duration: 4-6 weeks.
  • Endpoint Analysis:
    • Tumor volume and weight.
    • Immunohistochemistry for Ki-67 (proliferation), CD31 (angiogenesis), and TAM markers (CD163, CD68).
    • Analysis of intratumoral M1/M2 ratio by flow cytometry.
Protocol 2: Clinical Trial Protocol for ASD

This synthesizes information from the SAT-1 trial and a 2023 proof-of-concept study [2] [3].

A. Study Population

  • Inclusion: Males aged 4-17 years with DSM-5 diagnosed ASD, confirmed by ADOS-2.
  • Exclusion: Underlying syndromic ASD (e.g., Fragile X), abnormal renal/liver function, taking interacting medications, acute infection.

B. Dosing and Administration

  • Formulation: this compound sodium (KZ101) for intravenous infusion.
  • Dosage:
    • Low-dose arm: 10 mg/kg [3].
    • High-dose arm: 20 mg/kg [2] [3].
  • Regimen: Intravenous infusion over 30-60 minutes. In multiple-dose studies, administer at baseline, Week 4, and Week 8 [3].
  • Control: Placebo (saline infusion).

C. Efficacy and Safety Assessment

  • Primary Endpoints:
    • ABC-Core: Sum of Lethargy/Social Withdrawal, Stereotypic Behavior, and Inappropriate Speech subscales [3].
    • ADOS-2 Comparison Score [2].
  • Secondary Endpoints:
    • CGI-I (Clinical Global Impression-Improvement) [3].
    • ATEC (Autism Treatment Evaluation Checklist) [2].
    • VABS (Vineland Adaptive Behavior Scales) [4].
  • Safety Monitoring:
    • Adverse events (rash is a known, often self-limited, side effect) [2].
    • Laboratory tests: Renal function (urinalysis for proteinuria, eGFR), liver function (ALT, AST), adrenal function, and complete blood count [2] [5].

Quantitative Data Summary

The table below summarizes key quantitative findings from recent this compound research.

Therapeutic Area Model / Population Dosage Key Efficacy Findings Key Safety Findings Source
Hepatocellular Carcinoma In vitro (HCC cells) & In vivo (mouse) ~20 mg/kg (in vivo) Blocked LL-37-induced M2 polarization; enhanced 1,25(OH)2D3 anti-tumor effects Preclinical; detailed toxicity profile not provided [1]
Autism Spectrum Disorder Children with ASD (n=10, pilot) Single 20 mg/kg IV Improved ADOS-2 score by -1.6 points; improved social behavior Self-limited rash; no serious adverse events [2]
Autism Spectrum Disorder Boys with ASD (n=52, RCT) 10 mg/kg & 20 mg/kg IV (x3) 10 mg/kg: numeric improvement in ABC-Core, significant CGI-I improvement. 20 mg/kg: did not separate from placebo. Generally safe & well-tolerated; most AEs mild to moderate [3]

Signaling Pathways and Workflows

The following diagrams illustrate the core mechanisms and experimental workflows based on the provided research.

hcc_mechanism VitD 1,25(OH)2D3 LL37 hCAP18/LL-37 VitD->LL37 TAM_Recruit TAM Recruitment LL37->TAM_Recruit M2_Polarize M2 Polarization LL37->M2_Polarize Tumor_Growth Tumor Growth & Immunosuppression TAM_Recruit->Tumor_Growth M2_Polarize->Tumor_Growth This compound This compound This compound->LL37 blocks internalization

Important Considerations for Protocol Development

  • Dose Optimization is Critical: this compound's effects are dose-dependent. High concentrations may have mitogenic or toxic effects [6] [7], while low doses show therapeutic benefit in ASD and as a combination agent in cancer [1] [2] [3].
  • Therapeutic Context: The combination of this compound with 1,25(OH)2D3 for HCC is currently at the preclinical stage and represents a novel approach to modulating the tumor microenvironment [1].
  • Clinical Safety Profile: In clinical trials for ASD, low-dose this compound has been generally well-tolerated. However, its known profile from antiparasitic use includes warnings for nephrotoxicity, hypersensitivity reactions, and neurological side effects, necessitating careful patient screening and monitoring [5].

References

Comprehensive Application Notes and Protocols: Suramin Treatment in Neuronal Cell Culture Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Suramin and Its Relevance in Neuroscience Research

This compound is a polysulfonated naphthylurea compound originally synthesized in 1916, making it one of the oldest manmade medications still in use today [1]. While historically used as an anti-parasitic agent for African trypanosomiasis and onchocerciasis, this compound has gained significant interest in neuroscience research due to its pleiotropic effects on neuronal signaling pathways and cellular processes [1] [2]. This compound exhibits a unique polypharmacology that includes antagonism of purinergic receptors, inhibition of various growth factors, and modulation of intracellular ceramide metabolism, all of which contribute to its complex effects on neuronal cells [1] [3].

The compound's relevance in neurobiological research spans multiple areas, including the study of neurodevelopmental disorders such as autism spectrum disorder (ASD), neurodegenerative diseases like Alzheimer's disease, and chemotherapy-induced peripheral neuropathy [1] [4] [5]. Understanding the precise protocols for this compound application in neuronal cell culture systems is essential for researchers investigating these conditions and for drug development professionals exploring purinergic signaling pathways as therapeutic targets.

Mechanism of Action in Neuronal Systems

Primary Molecular Targets

This compound exerts its effects on neuronal cells through multiple interconnected mechanisms, with its most characterized action being broad-spectrum antagonism of purinergic signaling [1]. It inhibits nearly all P2 receptor subtypes, including both metabotropic (P2Y) and ionotropic (P2X) families, with the exception of the rat P2X4 subtype [1]. Additionally, this compound interferes with several growth factor receptors, including nerve growth factor (NGF), epidermal growth factor, and platelet-derived growth factor receptors, potentially contributing to its neurotoxic effects at higher concentrations [1].

Recent research has also identified this compound's ability to inhibit lysosomal enzymes involved in sphingolipid and mucopolysaccharide degradation, leading to accumulation of glycolipid lysosomal inclusions in dorsal root ganglion (DRG) neurons [1]. Furthermore, this compound has been shown to modulate the Akt/mTOR signaling pathway, a major regulator of autophagy, with potential implications for neurodegenerative disease research [5].

Signaling Pathway Modulation

Table 1: this compound's Effects on Key Neuronal Signaling Pathways

Pathway Effect Experimental Evidence Functional Outcome
Purinergic Signaling Non-selective P2X/P2Y antagonism DRG neurons, microglial cultures [1] Altered calcium homeostasis, reduced neuroinflammation
Akt/mTOR Pathway Increased p-p70S6K signaling iPSC-derived forebrain neurons [5] Modulation of autophagy pathways
Ceramide Metabolism Ceramide accumulation DRG neurons [3] Apoptotic cell death
NGF Signaling Competitive receptor inhibition N2A neuroblastoma cells [1] Reduced neurite outgrowth
Microglial Activation P2X7-mediated cytokine inhibition Primary microglial cultures [1] Reduced IL-6, CCL2, and TNF-α secretion

The following diagram illustrates this compound's primary molecular targets and their downstream effects in neuronal cells:

G This compound This compound P2X P2X This compound->P2X P2Y P2Y This compound->P2Y NGF_rec NGF Receptor This compound->NGF_rec Lysosomal_enzymes Lysosomal Enzymes This compound->Lysosomal_enzymes Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Ca_homeo Disrupted Ca²⁺ Homeostasis P2X->Ca_homeo cytokine_reduction Reduced Cytokine Release P2X->cytokine_reduction P2Y->Ca_homeo P2Y->cytokine_reduction growth_inhibition Growth Factor Inhibition NGF_rec->growth_inhibition ceramide_accum Ceramide Accumulation Lysosomal_enzymes->ceramide_accum autophagy_mod Autophagy Modulation Akt_mTOR->autophagy_mod apoptosis Apoptotic Cell Death Ca_homeo->apoptosis neuro_inflammation Altered Neuroinflammation cytokine_reduction->neuro_inflammation neurite_outgrowth Reduced Neurite Outgrowth growth_inhibition->neurite_outgrowth ceramide_accum->apoptosis synaptic_effects Synaptic Structure Changes autophagy_mod->synaptic_effects

Diagram 1: this compound's Molecular Targets and Downstream Effects in Neuronal Cells

Solution Preparation and Storage Protocols

Stock Solution Preparation

This compound's poor aqueous solubility and stability characteristics require careful preparation to maintain experimental consistency and reproducibility. The following protocol ensures optimal dissolution and stability:

  • Weighing: Accurately weigh this compound sodium salt (molecular weight: 1,429 g/mol) using an analytical balance. This compound is typically available as a powder with purity >95% [6].

  • Dissolution: Prepare a 10-100 mM stock solution in sterile, ultrapure water. The solution may require gentle heating (37°C) and vortexing to completely dissolve the compound. Avoid excessive heating that may degrade the compound.

  • Sterilization: Filter the solution through a 0.22 μm sterile filter to ensure sterility. Do not autoclave, as high temperatures may degrade this compound.

  • Aliquoting: Divide the stock solution into single-use aliquots to minimize freeze-thaw cycles and maintain stability.

  • Storage: Store aliquots at -20°C protected from light. Under these conditions, this compound stock solutions remain stable for at least 6 months.

Working Solution Preparation

For neuronal cell culture treatments, prepare working solutions immediately before use by diluting the stock solution in the appropriate cell culture medium. Note that this compound has exceptionally high protein binding affinity (99.7%), which significantly influences its effective concentration in serum-containing media [4]. For consistent results, maintain consistent serum concentrations across experiments or consider using defined, serum-free media during treatment periods.

Dosing Guidelines and Concentration Ranges

Concentration-Dependent Effects

This compound exhibits concentration-dependent dual effects on neuronal cells, with lower concentrations potentially providing protective benefits and higher concentrations inducing toxicity. The appropriate concentration range must be carefully selected based on the specific research objectives and neuronal cell type.

Table 2: this compound Concentration Guidelines for Neuronal Cell Culture Applications

Research Application Concentration Range Treatment Duration Key Findings Cell Models
Neurodevelopmental Studies 5-50 μM 24-72 hours Improved metabolic function [1] Primary cortical neurons, iPSC-derived neurons
Autism Spectrum Disorder Research 5-15 μM (blood levels) Acute or repeated Restoration of social behavior in mouse models [1] MIA model neurons, Fragile X neurons
Alzheimer's Disease Research 100 μM 72 hours Reduced p-Tau and oxidative stress [5] iPSC-derived forebrain neurons
Neurotoxicity Studies 12.5-1000 μg/mL 24-96 hours Concentration-dependent apoptosis [7] [3] DRG neurons, N2A neuroblastoma
Anti-inflammatory Applications 10-100 μM 24-48 hours Inhibition of microglial activation [1] Primary microglia, BV-2 cells
Cancer Neuroscience Research 50-300 μM 48-96 hours Inhibition of glioma cell growth [1] C6 glioma cells, primary glioma cultures
Cell Type-Specific Considerations

Different neuronal cell types exhibit varying sensitivity to this compound treatment. For example:

  • Neuroblastoma cells (N2A): Show increased proliferation at low concentrations (12.5 μg/mL) followed by cytotoxicity at higher doses [7].
  • Astrocytoma cells (C6): Exhibit complete proliferation inhibition at 1000 μg/mL [7].
  • Primary neurons: Demonstrate particular sensitivity, with apoptotic death observed following treatment with clinically relevant concentrations [3].
  • DRG neurons: Show this compound-induced ceramide accumulation leading to apoptotic cell death [3].

Experimental Workflows for Specific Research Applications

Protocol for Assessing Neuroprotective Effects

The following workflow details the assessment of this compound's potential neuroprotective effects in models of neurodevelopmental disorders:

G steps 1. Cell Plating (Day -2)2. Model Induction (Day 0)3. This compound Treatment (Day 1)4. Medium Replacement (Day 2)5. Endpoint Analysis (Day 3-5) CellPlating Plate neuronal cells (IpSC-derived or primary) ModelInduction Induce pathological model (MIA mimic or genetic) CellPlating->ModelInduction SuraminTreatment Apply this compound (1-50 μM in medium) ModelInduction->SuraminTreatment MediumChange Replace with fresh medium SuraminTreatment->MediumChange Analysis Assess outcomes (Metabolic, morphological, inflammatory markers) MediumChange->Analysis

Diagram 2: Neuroprotective Assessment Workflow

Detailed Procedure:

  • Cell preparation: Plate neuronal cells (primary cultures or iPSC-derived neurons) at appropriate densities (50,000-100,000 cells/cm²) in complete medium and allow attachment for 48 hours [5].
  • Model induction: Establish pathological models relevant to neurodevelopmental disorders, such as maternal immune activation (MIA) mimics using poly(I:C) or genetic models like FMR1 knockout [1].
  • This compound treatment: Apply this compound at concentrations ranging from 1-50 μM in fresh culture medium. Include vehicle controls and positive controls as appropriate.
  • Medium replacement: After 24 hours, replace with fresh medium without this compound to assess recovery and persistent effects.
  • Endpoint analysis: At 72-120 hours post-treatment, assess metabolic function (mitochondrial activity, purine metabolism), morphological changes (neurite outgrowth, synaptic density), and inflammatory markers (cytokine secretion) [1] [5].
Protocol for Neurotoxicity Assessment

For evaluating this compound-induced neurotoxicity, particularly relevant for chemotherapy-induced peripheral neuropathy models:

  • DRG neuron isolation: Isolate dorsal root ganglion neurons from embryonic or postnatal rats/mice using established protocols [3].
  • Plating culture: Plate DRG neurons on poly-D-lysine/laminin-coated surfaces in defined neurobasal medium supplemented with NGF (50 ng/mL).
  • This compound exposure: Treat cultures with this compound across a concentration range (10-1000 μg/mL) for 24-96 hours.
  • Viability assessment: Quantify apoptotic cells using bis-benzimide staining, TUNEL assay, or caspase-3 activation [3].
  • Ceramide measurement: Extract lipids and quantify ceramide accumulation using thin-layer chromatography or mass spectrometry.
  • Electrophysiological analysis: Perform patch-clamp recordings to assess alterations in calcium signaling and neuronal excitability.

Data Interpretation and Expected Outcomes

Analysis Methods and Key Parameters

When interpreting results from this compound treatment experiments, several analytical approaches provide insights into its multifaceted effects:

  • Metabolic profiling: Assess changes in purine metabolism, mitochondrial function, and redox status using targeted metabolomics [1].
  • Morphological analysis: Quantify neurite outgrowth, branching complexity, and synaptic puncta density using immunocytochemistry for markers like MAP2, Synapsin, or PSD-95 [5].
  • Inflammatory markers: Measure secretion of pro-inflammatory cytokines (IL-6, TNF-α, CCL2) from microglial cells or neuronal cultures using ELISA [1].
  • Calcium imaging: Monitor intracellular calcium fluctuations using Fluo-4 or similar calcium indicators to assess purinergic signaling disruption.
  • Apoptosis markers: Evaluate apoptotic cell death through Annexin V staining, DNA fragmentation assays, and cleaved caspase-3 immunohistochemistry [3].
Expected Results by Concentration

Table 3: Expected Outcomes of this compound Treatment in Neuronal Cultures

Concentration Range Neuronal Viability Metabolic Effects Inflammatory Response Morphological Changes
1-10 μM No significant change Moderate improvement Reduced microglial activation Slight neurite enhancement
10-50 μM Cell type-dependent Significant pathway normalization Strong cytokine inhibition Stabilization of synaptic structures
50-100 μM Moderate reduction Altered purine metabolism General anti-inflammatory effect Reduced neurite outgrowth
100-300 μM Significant toxicity Mitochondrial disruption Non-specific suppression Process retraction
>300 μM Extensive apoptosis Ceramide accumulation Secondary necrosis Cellular disintegration

Technical Considerations and Limitations

Critical Methodological Notes

Several technical considerations are essential for successful experimentation with this compound in neuronal cultures:

  • Serum effects: Account for this compound's high protein binding (99.7%) by maintaining consistent serum concentrations across experiments or using serum-free conditions during treatment [4].
  • Stability considerations: Although this compound is generally stable in solution, protect it from light and avoid repeated freeze-thaw cycles to prevent degradation.
  • Cell density effects: this compound's effects may vary with cell density due to its interaction with purinergic signaling, which is influenced by cell-cell contact and paracrine signaling.
  • Species differences: Be aware of species-specific responses, particularly regarding P2X4 receptor sensitivity (this compound poorly inhibits rat P2X4) [1].
  • Time-dependent effects: this compound's actions may evolve over extended exposures due to its effects on lysosomal function and gradual accumulation in cells.
Troubleshooting Common Issues
  • High background toxicity: Reduce serum concentration during treatment or decrease this compound concentration.
  • Inconsistent results between replicates: Ensure precise timing of medium changes and consistent cell passage numbers.
  • Lack of expected effect: Verify this compound solubility and prepare fresh stock solutions; check expression of target receptors in your cell model.
  • Excessive cell death at low concentrations: Use younger neuronal cultures (DIV 5-7 instead of DIV 14+), as mature neurons may be more vulnerable.

Conclusion

References

Comprehensive Analytical Framework for Suramin Metabolic Pathway Analysis: Techniques and Applications in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Suramin and Its Relevance in Metabolic Research

This compound is a polysulfonated naphthylurea compound originally synthesized in 1916 that remains one of the oldest man-made medications still in clinical use today. This multifunctional molecule serves as a frontline treatment for early-stage African trypanosomiasis (sleeping sickness) and onchocerciasis (river blindness), but its complex polypharmacology has generated substantial interest in research and drug discovery contexts. This compound exhibits a remarkably broad spectrum of biological activities, ranging from antiparasitic and antiviral effects to antineoplastic properties, making it a valuable compound for understanding complex metabolic interactions in biological systems.

The profound research interest in this compound stems from its multifaceted mechanism of action and potential applications across diverse therapeutic areas. As a non-selective antagonist of purinergic signaling, this compound inhibits both metabotropic (P2Y) and ionotropic (P2X) P2 purine receptors, which play critical roles in calcium homeostasis and neural signaling pathways. Beyond its purinergic antagonism, this compound interferes with numerous growth factor receptors and has demonstrated promise in preclinical models of autism spectrum disorder and various cancer types. The compound's complex polypharmacology presents both challenges and opportunities for researchers, necessitating sophisticated analytical approaches to elucidate its comprehensive effects on biological systems.

Analytical Techniques for this compound Metabolic Pathway Investigation

Integrated Metabolomics Approaches

Metabolomics profiling represents a cornerstone methodology for investigating this compound's comprehensive effects on biological systems, with recent studies employing a multimodal analytical strategy that integrates both liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. This complementary approach leverages the sensitivity and broad metabolite coverage of LC-MS with the structural elucidation capabilities and quantitative precision of NMR, providing a powerful platform for unraveling this compound-induced metabolic alterations.

The experimental workflow for this compound metabolomics studies typically involves careful sample preparation followed by sequential instrumental analysis. For LC-MS analysis, samples are typically separated using reversed-phase chromatography with gradient elution, coupled to high-resolution mass spectrometers capable of accurate mass measurements for putative metabolite identification. Simultaneously, NMR spectroscopy is performed on the same samples, typically using 1D 1H NMR experiments with water suppression to characterize the abundant metabolome. The data integration from these complementary platforms enables comprehensive metabolic pathway mapping and provides robust validation through orthogonal analytical techniques.

  • Sample Preparation Protocol: Harvest this compound-treated and control cells (approximately 10×10^6 cells) via rapid quenching in liquid nitrogen. Extract metabolites using 80% methanol containing internal standards. Centrifuge at 14,000×g for 15 minutes at 4°C. Collect supernatant and evaporate under nitrogen stream. Reconstitute in appropriate solvents for LC-MS (water:acetonitrile, 95:5) and NMR (deuterated phosphate buffer, pH 7.4) analyses.

  • LC-MS Parameters: Employ reversed-phase C18 column (2.1 × 100 mm, 1.7 μm) with mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). Use gradient elution: 0-2 min 5% B, 2-15 min 5-95% B, 15-18 min 95% B, 18-18.1 min 95-5% B, 18.1-21 min 5% B. Flow rate: 0.3 mL/min. MS detection in both positive and negative ionization modes with mass range m/z 50-1200.

  • NMR Parameters: Acquire 1D 1H NMR spectra at 298K using NOESYGPPR1D pulse sequence with water suppression. Typical parameters: spectral width 20 ppm, acquisition time 2.5 s, relaxation delay 2 s, number of scans 128. Reference spectra to internal standard (TSP-d4 at 0.0 ppm).

Proteomics Analysis Techniques

Proteomic profiling provides critical insights into this compound-induced alterations in protein expression and pathway regulation, complementing metabolomic findings to offer a more comprehensive understanding of its mechanisms of action. Advanced mass spectrometry-based proteomics enables quantitative assessment of protein changes in response to this compound treatment, revealing its impact on various cellular processes and signaling cascades.

The standard workflow for this compound proteomics involves protein extraction, digestion, peptide separation, and high-resolution mass spectrometry analysis, typically employing label-free quantification methods or isobaric tagging approaches (e.g., TMT, iTRAQ) for multiplexed experimental designs. This methodology has been instrumental in identifying this compound's effects on mitochondrial proteins, glycosomal enzymes, and stress response pathways, particularly in parasite models like Trypanosoma brucei.

  • Protein Extraction and Digestion Protocol: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using BCA assay. Reduce proteins with 5 mM DTT (30 min, 56°C), alkylate with 15 mM iodoacetamide (30 min, dark, room temperature). Digest with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C. Acidify with trifluoroacetic acid to pH <3 and desalt using C18 solid-phase extraction.

  • LC-MS/MS Analysis: Separate peptides using nanoflow LC system with C18 column (75 μm × 25 cm, 2 μm particles) with 120-minute gradient from 5-30% acetonitrile in 0.1% formic acid. Analyze eluting peptides using high-resolution tandem mass spectrometer operating in data-dependent acquisition mode. Settings: MS1 resolution 70,000, mass range 375-1500 m/z; MS2 resolution 17,500, HCD collision energy 30%.

  • Data Processing: Search raw files against appropriate protein database (e.g., UnipProt) using search engines such as MaxQuant or Proteome Discoverer. Apply false discovery rate threshold of 1% at both peptide and protein levels. Perform statistical analysis using Perseus or similar software, with ANOVA for multiple group comparisons.

Transcriptomics and RNA Sequencing

Transcriptomic analysis through RNA sequencing provides a comprehensive view of this compound-induced alterations in gene expression, enabling researchers to identify key regulatory networks and pathways affected by treatment. This approach is particularly valuable for understanding the upstream regulatory events that precede metabolic and proteomic changes, completing the multi-omics picture of this compound's effects.

Recent applications of RNA-seq in this compound research have revealed its impact on critical cellular processes, including the NLRP3 inflammasome pathway in immune cells and mitochondrial metabolic pathways in trypanosomes. The technology enables detection of differentially expressed genes across the entire transcriptome, offering unbiased insights into this compound's complex mechanisms of action.

  • Library Preparation and Sequencing: Extract total RNA using silica membrane-based kits with DNase I treatment. Assess RNA quality (RIN >8.0) using Bioanalyzer. Prepare RNA-seq libraries using Illumina TruSeq Stranded mRNA kit following manufacturer's instructions. Sequence on Illumina platform (e.g., NovaSeq) with 150 bp paired-end reads, targeting 30-40 million reads per sample.

  • Bioinformatic Analysis Pipeline: Perform quality control using FastQC. Align reads to reference genome using STAR aligner. Quantify gene expression using featureCounts. Identify differentially expressed genes using DESeq2 with adjusted p-value <0.05 and |log2FoldChange| >1. Conduct pathway enrichment analysis using clusterProfiler or GSEA.

Data Integration and Multivariate Statistical Analysis

The complexity of this compound's effects necessitates sophisticated multivariate statistical approaches to integrate data from multiple analytical platforms and identify significant patterns across different biological levels. The application of advanced statistical models enables researchers to distinguish treatment-specific effects from temporal changes and experimental variations, providing robust insights into this compound's mechanisms of action.

ANOVA-simultaneous component analysis (ASCA) has emerged as a particularly powerful tool for analyzing multifactor designed omics experiments in this compound research. This method combines ANOVA principles with dimension reduction techniques, allowing researchers to separate variation attributable to different experimental factors (e.g., treatment, time, interaction) and visualize these effects in a multivariate context. When applied to this compound metabolomics data, ASCA has successfully identified distinct metabolic signatures associated with treatment, particularly in amino acid metabolism, nucleotide-sugar metabolism, and central carbon metabolism pathways including glycolysis and TCA cycle.

  • ASCA Implementation Protocol: Organize data into three-way matrix (samples × variables × experimental factors). Decompose data matrix using ASCA model: X = Xμ + Xβ + Xτ + Xβτ + Xε, where Xμ represents overall mean, Xβ treatment effect, Xτ time effect, Xβτ interaction effect, and Xε residuals. Validate model using permutation tests (1000 permutations). Visualize results through scores and loadings plots for each effect.

  • Pathway Enrichment Analysis: Conduct functional interpretation of significant features identified through multivariate analysis. Map metabolites to biochemical pathways using KEGG or MetaboAnalyst. Perform overrepresentation analysis using Fisher's exact test with FDR correction. Calculate pathway impact values using betweenness centrality in metabolic networks.

The following diagram illustrates the comprehensive experimental workflow for studying this compound's metabolic effects, integrating multiple analytical platforms and statistical approaches:

G Start Experimental Design SamplePrep Sample Preparation Cell culture, treatment, metabolite extraction Start->SamplePrep LCMS LC-MS Analysis SamplePrep->LCMS NMR NMR Spectroscopy SamplePrep->NMR Proteomics Proteomics Analysis SamplePrep->Proteomics Transcriptomics Transcriptomics (RNA-seq) SamplePrep->Transcriptomics DataProcessing Data Processing Feature detection, normalization, alignment LCMS->DataProcessing NMR->DataProcessing Proteomics->DataProcessing Transcriptomics->DataProcessing Multivariate Multivariate Statistics ASCA, PCA, pathway enrichment DataProcessing->Multivariate Interpretation Biological Interpretation Pathway mapping, mechanistic insights Multivariate->Interpretation

Figure 1: Comprehensive workflow for this compound metabolic pathway analysis integrating multiple analytical platforms

Key Metabolic Pathways Affected by this compound Treatment

Mitochondrial Metabolism and Energy Pathways

Research has consistently demonstrated that mitochondrial function represents a primary target of this compound action across multiple biological systems. In Trypanosoma brucei, this compound treatment triggers a complex metabolic reprogramming characterized by increased mitochondrial ATP production paradoxically coupled with an overall decrease in cellular ATP levels. This apparent contradiction reflects the profound disruption of energy homeostasis induced by this compound, which ultimately leads to cellular demise despite apparent compensatory mechanisms in drug-challenged cells.

Metabolomic studies have revealed that this compound induces partial activation of the Krebs cycle along with significant accumulation of pyruvate, indicating profound disturbances in central carbon metabolism. These findings are corroborated by proteomic data showing increased expression of mitochondrial enzymes and transporters in this compound-treated parasites. The metabolic perturbations extend to di- and tricarboxylic acids of the succinate production pathway and TCA cycle, demonstrating this compound's broad impact on mitochondrial metabolic fluxes.

Purine Metabolism and Purinergic Signaling

As a non-selective purinergic antagonist, this compound's effects on purine metabolism represent a key aspect of its mechanism of action, particularly in neurological disorders. Metabolomic studies in both Fragile X and maternal immune activation (MIA) mouse models of autism spectrum disorder have identified purine metabolism as the top-ranked biochemical pathway affected by this compound treatment. The compound competitively inhibits ATP-mediated P2X and P2Y signaling, normalizing abnormalities in purinergic receptor expression and restoring metabolic homeostasis.

Comprehensive metabolomic analysis has revealed that this compound treatment corrects disturbances in 17 shared biochemical pathways in autism models, with purine metabolism representing a central hub in this network of improvements. The interconnected pathways include one-carbon/folate metabolism, S-adenosylmethionine, glutathione, microbiome, branched-chain amino acids, and fatty acid metabolism, illustrating the far-reaching consequences of purinergic signaling modulation.

Amino Acid and Nucleotide-Sugar Metabolism

Recent untargeted metabolomics studies have identified amino acid metabolism and nucleotide-sugar metabolism as significantly affected by this compound treatment in Trypanosoma brucei. These pathways represent critical interfaces between energy metabolism, biosynthesis, and cellular signaling, suggesting that this compound's antiparasitic effects may be mediated through disruption of multiple interconnected metabolic networks rather than a single primary target.

The impact on amino acid metabolism is particularly significant given the central role of amino acids not only as protein building blocks but also as precursors for key metabolites and signaling molecules. Similarly, alterations in nucleotide-sugar metabolism affect multiple cellular processes including glycosylation, which is essential for proper protein function and cellular recognition. These findings highlight the systems-level metabolic disruption induced by this compound treatment.

Table 1: Key Metabolic Pathways Affected by this compound Treatment

Pathway Category Specific Pathways Affected Experimental Model Analytical Technique
Energy Metabolism Mitochondrial ATP production, Krebs cycle activation, pyruvate accumulation T. brucei LC-MS, NMR, proteomics
Purine Metabolism Purine metabolism, purinergic signaling, ATP-mediated signaling Mouse models of ASD LC-MS, behavioral analysis
Amino Acid Metabolism Amino acid metabolism, branched-chain amino acids T. brucei, mouse models LC-MS, NMR
Nucleotide Metabolism Nucleotide-sugar metabolism, pyrimidine metabolism T. brucei LC-MS, NMR
Central Carbon Metabolism Glycolysis, TCA cycle, succinate production pathway T. brucei LC-MS, NMR

Applications in Drug Discovery and Development

Mechanism of Action Studies for Repurposing

The comprehensive metabolic profiling of this compound has provided critical insights supporting its potential repurposing for various therapeutic applications. In autism spectrum disorder models, the demonstrated correction of purine metabolism and related pathways has supported clinical exploration of low-dose this compound, with early trials showing improved language, social interaction, and decreased restricted or repetitive behaviors. Similarly, the detailed characterization of this compound's effects on mitochondrial metabolism in parasites has informed potential applications in cancer therapy, where disruption of energy homeostasis represents a promising therapeutic strategy.

The multi-omics approach to this compound mechanism of action studies serves as a template for drug repurposing efforts, enabling researchers to identify both intended and off-target effects that may contribute to therapeutic efficacy or adverse events. This comprehensive understanding is particularly valuable for compounds like this compound that exhibit complex polypharmacology, allowing for more informed decisions about potential clinical applications.

Resistance Mechanism Investigation

Metabolomic and proteomic approaches have been instrumental in characterizing resistance mechanisms in this compound-treated parasites, particularly through analysis of ISG75-mediated uptake and subsequent intracellular distribution. Studies have demonstrated that this compound accumulation correlates directly with ISG75 abundance, with resistant strains showing altered expression of this invariant surface glycoprotein. The integration of metabolic phenotyping with genetic approaches has provided a more complete understanding of how parasites evade this compound's lethal effects.

The investigation of this compound resistance mechanisms highlights the power of integrated omics approaches in parasitology and antimicrobial research more broadly. By combining metabolomics with proteomics and genetics, researchers can identify not only the primary resistance mechanisms but also compensatory adaptations that may represent secondary vulnerabilities for therapeutic targeting.

Technical Considerations and Optimization Strategies

Methodological Optimization

Successful application of this compound metabolic pathway analysis requires careful methodological optimization across multiple dimensions of the experimental workflow. For cell-based studies, determining appropriate treatment concentrations and durations is essential, with typical this compound concentrations ranging from low micromolar levels (10-20 μM) for therapeutic effect studies to higher concentrations (50-100 μM) for mechanistic investigations in parasite models. The timing of sample collection must be optimized to capture both immediate and adaptive responses to this compound treatment.

In analytical methodology, comprehensive coverage of the metabolome requires optimization of extraction protocols to capture metabolites with diverse physicochemical properties. The use of dual extraction methods (e.g., methanol-water followed by chloroform) can improve coverage of both polar and non-polar metabolites. Similarly, LC-MS method development should include evaluation of multiple chromatographic conditions (reversed-phase, HILIC) to maximize metabolite detection.

Quality Control and Validation

Rigorous quality control measures are essential for generating reliable and reproducible this compound metabolomics data. Incorporating quality control samples including pooled quality control samples (injecting a mixture of all samples), process blanks, and authentic standards ensures analytical performance and identifies potential technical artifacts. System suitability tests should be performed regularly to monitor instrument performance across extended analytical sequences.

Table 2: Key Parameters for this compound Treatment in Different Experimental Models

Experimental System Typical this compound Concentration Treatment Duration Key Metabolic Effects
T. brucei (in vitro) 35 nM - 100 μM 3-96 hours Decreased cellular ATP, increased mitochondrial ATP production, TCA cycle activation
Mouse ASD models 20 mg/kg (ip) Single dose to 16 weeks weekly Normalization of purine metabolism, correction of 17 metabolic pathways
Cancer cell lines 50-300 μM 24-72 hours Inhibition of glycolytic enzymes, growth factor receptor antagonism
Alveolar macrophages 50-200 μM 24 hours Suppression of NLRP3 inflammasome, reduced pyroptosis

Conclusion and Future Perspectives

The application of advanced analytical techniques to this compound metabolic pathway analysis has provided remarkable insights into the complex polypharmacology of this century-old drug. The integrated use of metabolomics, proteomics, and transcriptomics has revealed that this compound exerts its effects through modulation of multiple interconnected pathways rather than a single primary target, explaining its broad biological activities across diverse pathological conditions.

Future research directions will likely focus on temporal resolution of this compound's effects through time-course experiments, spatial distribution through imaging mass spectrometry, and single-cell analysis to resolve heterogeneous responses to treatment. Additionally, the integration of computational modeling with experimental data will enable more predictive understanding of this compound's systems-level effects. As these sophisticated analytical approaches continue to evolve, they will undoubtedly reveal new dimensions of this compound's pharmacology and identify additional therapeutic opportunities for this remarkable multifaceted compound.

The workflow for data analysis and integration in this compound research involves multiple steps of increasing biological complexity, as illustrated in the following diagram:

G RawData Raw Data LC-MS, NMR, RNA-seq proteomics datasets Preprocessing Data Preprocessing Normalization, scaling, missing value imputation RawData->Preprocessing MultivariateAnalysis Multivariate Analysis PCA, ASCA, PLS-DA Preprocessing->MultivariateAnalysis PathwayAnalysis Pathway Analysis Enrichment analysis, pathway mapping MultivariateAnalysis->PathwayAnalysis MultiomicsIntegration Multi-omics Integration Metabolite-protein-gene network construction PathwayAnalysis->MultiomicsIntegration BiologicalInterpretation Biological Interpretation Mechanistic insights, hypothesis generation MultiomicsIntegration->BiologicalInterpretation

Figure 2: Data analysis workflow for multi-omics integration in this compound research

Suramin's Nephroprotective Potential & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Evidence from animal models indicates that suramin can protect against kidney injury through multiple pathways. The table below summarizes its mechanisms and effects in different models of kidney injury.

Kidney Injury Model Proposed Nephroprotective Mechanisms Key Observed Effects Citations
Cisplatin-Induced Acute Kidney Injury (AKI) Attenuates inflammatory response, endoplasmic reticulum stress, and apoptosis. Does not inhibit cisplatin's cytotoxic effect on cancer cells. Reduced serum creatinine and BUN; decreased expression of inflammatory cytokines (TNF-α, IL-1β, IL-6) and injury markers (KIM-1, NGAL). [1] [2]
Chronic Kidney Disease (CKD) & Renal Fibrosis Inhibits activation of multiple cytokine/growth factor receptors (TGF-β, EGF, PDGF); blocks downstream signaling (Smad2/3, ERK1/2); reduces fibroblast activation. Decreased expression of α-SMA, fibronectin, and collagen I; reduced proteinuria and tubulointerstitial damage. [3]
Diabetic Nephropathy Antagonizes P2 purinergic receptors; may reduce proteinuria and improve endothelial function in renal arteries. Reduced total urinary protein excretion; restoration of endothelium-dependent vasorelaxation. [4] [5]

Experimental Protocols for Nephroprotection Research

Here are detailed methodologies from the literature for studying this compound's effects in preclinical models of kidney injury.

Cisplatin-Induced Acute Kidney Injury (AKI) Model

This protocol is used to test if this compound can prevent or mitigate cisplatin-induced nephrotoxicity.

  • Animal Model: Male C57BL/6J mice (8-10 weeks old) [1].
  • This compound Administration:
    • Pretreatment: Administer this compound (e.g., 10 mg/kg in 200 μL PBS) via tail vein injection 72 hours before cisplatin administration [1].
    • Post-treatment: To model intervention, administer this compound (e.g., 10 mg/kg) via tail vein injection 24 hours after cisplatin administration [1].
  • Cisplatin Administration: Administer a single dose of cisplatin (20-25 mg/kg) by intraperitoneal injection [1].
  • Sample Collection: Euthanize animals 48-72 hours after cisplatin injection. Collect blood for functional analysis and kidneys for histological and molecular analysis [1].
  • Key Readouts:
    • Kidney Function: Measure Blood Urea Nitrogen (BUN) and serum creatinine [1].
    • Injury Biomarkers: Quantify urinary KIM-1 and NGAL via ELISA [1].
    • Histology & Molecular Analysis: Assess tissue damage (H&E staining), apoptosis (TUNEL assay, cleaved caspase-3), and inflammation (cytokine mRNA levels via RT-PCR) [1].
Unilateral Ureteral Obstruction (UUO) Renal Fibrosis Model

This protocol tests this compound's antifibrotic effects in the kidney.

  • Animal Model: Mice subjected to unilateral ureteral obstruction surgery [3].
  • This compound Administration: A single dose of this compound (e.g., 10 mg/kg) is administered via intraperitoneal injection immediately after the UUO surgery. Its long half-life allows for sustained effect in this model [3].
  • Sample Collection: Kidneys are collected typically at day 7 and day 21 post-obstruction for analysis [3].
  • Key Readouts:
    • Fibrosis Markers: Analyze protein expression of α-SMA, fibronectin, and collagen I in kidney lysates by Western blot [3].
    • Histology: Evaluate collagen deposition using Masson's trichrome staining [3].
    • Signaling Pathways: Investigate inactivation of profibrotic signaling pathways (e.g., phosphorylation of Smad2/3, ERK1/2, STAT3) [3].

Troubleshooting & FAQs for Researchers

This section addresses common challenges and questions that may arise during experimental work with this compound.

  • Q1: How do I manage this compound's exceptionally long half-life in animal studies? this compound has a terminal half-life of approximately 36 to 60 days in humans and persists for weeks in rodents due to its high protein binding (99.7%) and minimal metabolism [6] [7]. This is a critical pharmacokinetic property to consider.

    • Troubleshooting: A single-dose administration is often sufficient for studies lasting several weeks. If multiple doses are required, space them widely (e.g., weekly) and monitor plasma levels if possible to avoid accumulation. The long half-life also means that establishing a proper washout period in crossover study designs is impractical [3] [5].
  • Q2: What are the known toxicities of this compound I should monitor? While exploring its nephroprotective effects, be aware that this compound has known toxicities, often associated with higher cumulative doses or prolonged exposure.

    • Coagulopathy: Can occur due to increased circulating glycosaminoglycans [8].
    • Adrenal Insufficiency: Has been reported in clinical studies [8].
    • Neurological Effects: A reversible acute demyelinating polyneuropathy has been observed [8].
    • Vortex Keratopathy: Corneal deposits can occur but are often reversible [8].
    • Renal Effects: While nephroprotective in some contexts, proteinuria is a commonly reported adverse effect, and nephrotoxicity has been noted [8] [5]. Monitor urinary protein in experimental models.
  • Q3: Does this compound interfere with the anti-cancer efficacy of cisplatin? This is a critical consideration for the clinical translation of this compound as a renoprotective agent in oncology. Research indicates that this compound does not alter the cytotoxic effects of cisplatin on cancer cells.

    • Evidence: In vitro, this compound did not change the dose-response curve of cisplatin in lung adenocarcinoma cells. In vivo, this compound pretreatment did not inhibit the initial DNA damage or apoptosis induced by cisplatin in lung tumors in mice [1] [2].

This compound's Mechanism of Action in Kidney Injury

The diagram below summarizes the key signaling pathways involved in kidney injury that are inhibited by this compound.

G Injury Kidney Injury (e.g., Cisplatin, Obstruction, Diabetes) Cytokines Release of Growth Factors & Cytokines (TGF-β, EGF, PDGF) Injury->Cytokines Receptors Receptor Activation (TβRII, EGFR, PDGFR, P2X/P2Y) Cytokines->Receptors Signaling Downstream Signaling (Smad2/3, ERK1/2, STAT3) Receptors->Signaling Outcomes Pathological Outcomes (Inflammation, Fibrosis, Apoptosis) Signaling->Outcomes Protection Renal Protection This compound This compound Treatment This compound->Receptors Inhibits This compound->Signaling Inactivates This compound->Protection

Research Implications and Future Directions

The collected evidence strongly supports this compound as a multi-targeted agent worthy of further investigation in nephroprotection. Its ability to protect kidney function without compromising the anti-tumor efficacy of cisplatin is a significant finding for oncology research [1] [2]. Future long-term preclinical studies in cancer models are justified to fully establish its potential as a renoprotective co-therapy.

References

Suramin Adverse Effects & Mitigation Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Effect Manifestations & Risk Factors Mitigation Strategies

| Nephrotoxicity [1] [2] [3] | Proteinuria, elevated creatinine, casts in urine. A common and significant toxicity. | • Monitor urine protein and creatinine before each dose. • Withhold suramin if moderate proteinuria develops. • Discontinue therapy if nephrosis develops [2] [3]. | | Neurotoxicity [2] | Two primary patterns:

  • Demyelinating Polyneuropathy: Subacute, GBS-like. High risk with peak levels >0.35 mg/mL.
  • Axonal Sensorimotor Polyneuropathy: Distal, length-dependent. | • Therapeutic Drug Monitoring (TDM): Maintain target peak levels ~0.3 mg/mL [2] or low μM range (e.g., 5-15 μM) [4]. • Perform baseline and periodic neurological exams. | | General & Infusion Reactions [2] [3] | Nausea, vomiting, malaise, fatigue, skin rash/tingling, urticaria. Rare anaphylaxis. | • Administer a low test dose initially to check for hypersensitivity [1] [3]. • Pre-medicate to manage common reactions. | | Other Organ Toxicities [1] [2] [3] | Bone marrow suppression (anemia, agranulocytosis), hepatic dysfunction, adrenal insufficiency. | • Perform baseline and periodic monitoring of CBC, liver function tests (LFTs), and adrenal function. • Exclude patients with pre-existing organ dysfunction from studies [5]. |

The following diagram illustrates the recommended monitoring and decision-making workflow for managing these risks in a clinical trial or research setting.

Start Subject Enrollment Baseline Baseline Assessments: - Urinalysis & Renal Function - Neurological Exam - CBC, LFTs, Adrenal Function Start->Baseline Action Dose Administration Baseline->Action TDM Therapeutic Drug Monitoring (TDM) Maintain target levels (Peak: ~0.3 mg/mL or low μM) Continuous Continuous Monitoring TDM->Continuous Decision Decision Point: Proceed with next dose? Continuous->Decision Decision->Action No toxicity (Tolerable) Withhold Withhold this compound & Manage Toxicity Decision->Withhold Significant toxicity (e.g., proteinuria, neuropathy) Action->TDM Withhold->TDM If treatment resumes

Diagram: Safety Monitoring and Intervention Workflow. This flowchart outlines the key pre-dose, continuous, and decision-point checks for managing this compound toxicity in a research protocol.

Key Experimental Protocols for Safety

Integrating specific safety protocols into your research design is crucial. The SAT-1 autism trial provides a practical example of a low-dose regimen and its associated safety monitoring plan [4].

Low-Dose Regimen & Pharmacokinetics
  • Dosing: A single intravenous infusion of this compound at 20 mg/kg [4].
  • Resulting Exposure: This dose achieved a mean maximum plasma concentration (C~max~) of 12 ± 1.5 μmol/L at 2 days post-infusion, with a terminal half-life of 14.7 ± 0.7 days [4]. This demonstrates that significantly lower exposures than those used in oncology are feasible for certain applications.
Safety and Monitoring Protocol

The following workflow details the safety checks used in the clinical trial, which can be adapted for rigorous preclinical research.

Screen Screening & Exclusion Ex1 Exclude: Organ dysfunction (Liver: ALT/AST ≥1.5x ULN; Kidney: eGFR <90, proteinuria) Screen->Ex1 Ex2 Exclude: Severe comorbidities (e.g., uncontrolled epilepsy) Screen->Ex2 Ex3 Exclude: Concomitant meds that may interact (e.g., anticoagulants) Screen->Ex3 Monitor Active Monitoring Ex1->Monitor Ex2->Monitor Ex3->Monitor M1 Lab Tests: - Renal Function - LFTs - CBC - Urinalysis Monitor->M1 M2 Clinical Assessment: - Neurological exams - Skin checks for rash - Documentation of AEs Monitor->M2

Diagram: Pre-emptive Screening and Monitoring Protocol. This chart shows the key exclusion criteria and ongoing monitoring steps to enhance safety in a this compound study.

Research Troubleshooting FAQ

Q1: What is the most critical factor in preventing this compound-induced neurotoxicity?

  • A1: Strict therapeutic drug monitoring (TDM). The risk of severe, subacute demyelinating neuropathy increases dramatically with peak plasma concentrations above 0.35 mg/mL. The therapeutic target for anticancer effects was approximately 0.3 mg/mL, while studies for other conditions like autism have used doses that achieve much lower concentrations (e.g., ~12 μmol/L) to minimize risk [4] [2].

Q2: How should I manage renal toxicity when it appears?

  • A2: The standard protocol is to withhold this compound at the first sign of moderate proteinuria or increasing creatinine. The drug should be permanently discontinued if the condition progresses to nephrosis (a serious kidney disease) [2] [3]. Proactive monitoring before each dose is essential.

Q3: Are there less toxic alternatives to this compound for blocking purinergic signaling?

  • A3: Yes. this compound is the oldest member of a growing class of antipurinergic drugs (APDs) [4]. Researchers are actively developing newer, more specific APDs to overcome this compound's toxicity and lack of oral bioavailability [1] [4]. Investigating these novel compounds could be a fruitful alternative for your research.

Q4: Our research involves long-term dosing. What are the cumulative risks?

  • A4: Long-term administration, especially at high doses, is associated with a significant incidence of adrenal insufficiency, persistent neuropathy, and bone marrow toxicity [1] [2]. If your model requires chronic dosing, implementing a rigorous, long-term monitoring plan for these specific organ systems is non-negotiable.

References

suramin allergic reaction hypersensitivity management

Author: Smolecule Technical Support Team. Date: February 2026

Hypersensitivity Management & Protocol

Suramin may cause severe immediate hypersensitivity reactions, including shock and loss of consciousness [1]. The standard management strategy is proactive prevention and vigilant monitoring.

Table 1: this compound Hypersensitivity Management Protocol

Protocol Stage Key Actions Rationale & Additional Notes
Pre-administration Screening Screen for history of hypersensitivity reactions and co-infections (e.g., onchocerciasis) [1]. Use with extreme caution or avoid in patients with a history of hypersensitivity. Co-infection with onchocerciasis can increase the risk of severe adverse reactions [1].
Test Dose Administration Administer a low test dose of 4-5 mg/kg intravenously [1] [2] [3]. The test dose is used to identify patients who may have a severe hypersensitivity to the drug.
Post-test Dose Monitoring Monitor the patient closely for any signs of an adverse or anaphylactic reaction after the test dose [2]. Signs could include rash, difficulty breathing, hypotension, or shock [1].
Action in Case of Reaction Do not administer any further this compound if a hypersensitivity reaction occurs [2]. A patient who reacts to the test dose should never receive this compound again, as subsequent doses could provoke a more severe, potentially fatal reaction.
Proceeding with Treatment If no reaction occurs, proceed with the full therapeutic dosage regimen [3]. The standard regimen is typically 20 mg/kg (max 1 g) IV on days 1, 3, 7, 14, and 21 [1] [2].

The following diagram illustrates the decision-making workflow for administering this compound, centered on the initial test dose:

G Start Start this compound Administration PreScreen Pre-administration Screening Start->PreScreen TestDose Administer Test Dose (4-5 mg/kg IV) PreScreen->TestDose Monitor Monitor for Hypersensitivity TestDose->Monitor Decision Signs of Hypersensitivity Reaction? Monitor->Decision Proceed Proceed with Full Treatment Regimen Decision->Proceed No Stop STOP. Do not administer any further this compound. Decision->Stop Yes

Experimental & Technical Considerations for Researchers

For researchers working with this compound in non-clinical settings, understanding its mechanism and broader toxicity profile is crucial.

Mechanism of Action: The exact mechanism of this compound's antitrypanosomal activity is not fully understood. It is believed to work by inhibiting multiple enzymes involved in the parasite's energy metabolism (e.g., glycerol-3-phosphate oxidase and dehydrogenase) [4] [5]. It is a polyanionic molecule that can bind to and inhibit a wide array of proteins, including various enzymes, growth factors, and viral envelope proteins, leading to its investigated use in cancer, viral infections, and other conditions [4].

Table 2: Other Notable this compound Toxicities & Research Insights

Category Details Research Context / Mechanism
Other Adverse Effects Nephrotoxicity (proteinuria), neurological effects (peripheral neuropathy), hematological disorders (agranulocytosis), skin reactions, and ocular effects [1] [2] [5]. Toxicity is often dose-dependent. Nephrotoxicity is a common reason for monitoring urine protein. Neuropathy can be axonal or demyelinating [5].
Immunomodulatory Effects Suppresses expression of Fc receptors and MHC class II antigens on monocytes/macrophages; inhibits phagocytosis and delayed-type hypersensitivity [6] [7] [8]. Suggests this compound can modulate immune cell function, which is relevant for research in immunology and oncology. It can protect against antibody-complement mediated cell lysis [6].

FAQ for Researchers

Q1: What is the clinical gold standard for preventing this compound hypersensitivity? The universal and mandatory clinical practice is the administration of an initial intravenous test dose (4-5 mg/kg), followed by a period of close observation for signs of anaphylaxis before proceeding with the full therapeutic course [1] [2] [3].

Q2: If a reaction occurs during the test dose, can this compound be re-challenged later? No. Medical guidelines explicitly state that if a hypersensitivity reaction occurs, the patient should never receive this compound again [2].

Q3: Besides hypersensitivity, what are the key toxicity concerns with this compound? The most frequent and significant concerns are nephrotoxicity and neurotoxicity. Regular monitoring of urine protein and neurological symptoms is essential during treatment [1] [5]. Bone marrow suppression and other hematological adverse effects can also occur [1].

Q4: How does this compound's immunomodulatory activity relate to its clinical use? While its primary use is against parasites, this compound's ability to inhibit immune responses and protect against inflammatory cell injury is a active area of research [6]. However, this immunomodulation may also contribute to its overall profile of adverse effects.

References

Suramin Dosing Schemes & Toxicity Management

Author: Smolecule Technical Support Team. Date: February 2026

Condition / Context Dosing Strategy / Key Finding Target Plasma Concentration Observed Toxicities & Management

| Advanced NSCLC (with chemo) [1] | Dose calculated via nomogram to achieve low, non-cytotoxic levels. | 10-50 µM Maintained in 94% of cycles | Pattern/frequency similar to paclitaxel/carboplatin alone; did not increase chemotherapy toxicity. [1] | | Prostate Cancer [2] [3] | Complex fixed dosing scheme: loading doses over 5 days, followed by maintenance infusions. [3] | 100-300 µg/mL ~150-450 µM | Dose-limiting toxicities (Grade 4 nephrotoxicity, neurotoxicity) occurred but were manageable and reversible. [3] | | Healthy Volunteers (PK Study) [4] | Single-dose study (10, 15, 20 mg/kg). | N/A (PK study) | Generally well-tolerated. Treatment-emergent adverse events (TEAEs) were generally mild. [4] | | Autism Spectrum Disorder [5] | 10 mg/kg or 20 mg/kg IV at weeks 0, 4, and 8. | N/A | Generally safe and well-tolerated over 14 weeks; most adverse events were mild to moderate. [5] |

A critical factor in suramin's toxicity is its extremely long half-life, which is dose-independent and averages around 48 days according to a recent study, though it can range widely from 28 to 105 days [4]. This leads to significant drug accumulation in the body with repeated dosing.

Experimental Protocols for Toxicity Investigation

For researchers investigating this compound's protective effects and mechanisms in the lab, here are detailed methodologies from recent studies.

In Vitro Model of Inflammation-Induced Hepatocyte Death [6]

This protocol assesses this compound's anti-apoptotic and mitochondrial protective effects.

  • Cell Culture: Isolate primary hepatocytes from mice (e.g., C57/Bl6, 8–10 weeks old).
  • Treatment:
    • Induction of Injury: Treat hepatocytes with LPS (e.g., 10 μg/ml) for approximately 12 hours to induce inflammatory injury.
    • This compound Intervention: Co-incubate cells with this compound (e.g., 0–20 μM) during the LPS challenge.
  • Assessment of Cell Death & Viability:
    • TUNEL Assay: To detect apoptotic cells.
    • MTT Assay: To measure cell metabolic activity/viability.
    • LDH Release Assay: To quantify cell membrane damage.
  • Evaluation of Mitochondrial Function:
    • JC-1 Staining: To measure mitochondrial membrane potential.
    • ATP Detection: Using a commercial ATP assay kit.
    • Mitochondrial ROS: Measured using flow cytometry with MitoSOX red dye.
  • Mechanistic Investigation (Western Blot): Analyze key pathway proteins such as p-JNK, Mst1, and cleaved caspases.
In Vitro Model of LPS-Induced Pyroptosis in Macrophages [7]

This protocol evaluates this compound's anti-pyroptotic effect.

  • Cell Culture: Use a mouse alveolar macrophage cell line (MH-S). Culture in standard 1640 medium with 10% FBS.
  • Cytotoxicity Check: Perform a CCK-8 assay to determine the cytotoxic concentration (CC~50~) of this compound on MH-S cells (reported to be ~270.7 μM at 24 hours) [7].
  • Treatment:
    • Priming & Activation: Induce pyroptosis by treating cells with LPS.
    • This compound Intervention: Apply non-cytotoxic concentrations of this compound.
  • Outcome Measures:
    • RNA-seq: To analyze genome-wide changes in gene expression.
    • Western Blot: To measure protein levels of key players in the NLRP3 pathway (NLRP3, Cleaved Caspase-1, GSDMD, IL-1β).
    • ELISA: To quantify the release of mature IL-1β and IL-18.

This compound Anti-pyroptosis Signaling Pathway

The diagram below illustrates the molecular mechanism by which this compound inhibits pyroptosis, as identified in one study [7].

G LPS LPS Stimulus NLRP3_Inflammasome NLRP3 Inflammasome Activation LPS->NLRP3_Inflammasome Caspase1 Pro-caspase-1 NLRP3_Inflammasome->Caspase1 ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 Activation GSDMD GSDMD ActiveCaspase1->GSDMD Cleaves GSDMD_Pores GSDMD Pores GSDMD->GSDMD_Pores CytokineRelease IL-1β / IL-18 Release GSDMD_Pores->CytokineRelease Pyroptosis Pyroptotic Cell Death GSDMD_Pores->Pyroptosis This compound This compound Intervention This compound->NLRP3_Inflammasome Suppresses

Frequently Asked Questions for Troubleshooting

Q1: What is the most critical pharmacokinetic parameter to monitor for this compound, and why? The plasma half-life is paramount. With an average half-life of 48 days (and a wide range of 28-105 days) [4], this compound accumulates significantly. Dosing regimens must account for this to prevent plasma concentrations from rising into the toxic range (>300-350 µg/mL), which is associated with severe neurotoxicity and coagulopathy [4] [3].

Q2: My in vitro model shows this compound is cytotoxic at high doses. How can I determine a safe working concentration? Always begin with a dose-ranging cytotoxicity assay for your specific cell type. For example, in MH-S alveolar macrophages, the 24-hour half-cytotoxic concentration (CC~50~) was about 270 µM [7]. It is crucial to use concentrations well below the cytotoxic level for mechanistic studies. For protective effects, studies often use much lower doses (e.g., 20 µM or less) [6].

Q3: Are there simpler dosing schemes for this compound compared to the complex fixed-dose regimen? Earlier studies used complex, adaptive control-with-feedback dosing [2]. However, a validated, fixed dosing scheme was later developed and shown to be precise, well-tolerated, and easier to implement while maintaining concentrations within the 100–300 µg/mL target range [3]. This demonstrates that simpler regimens are feasible with careful pharmacokinetic modeling.

References

Potential Drug Interactions & Management Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key interaction mechanisms and management recommendations based on available evidence.

Interacting Drug / Class Mechanism of Interaction Clinical Implication & Evidence Level Management Recommendations

| Warfarin | Pharmacodynamic interaction; suramin may increase anticoagulant effect [1]. | Clinical Implication: Requires reduction in warfarin dose to maintain target INR [1]. Evidence: Clinical study (Phase 1) in prostate cancer patients [1]. | Monitor prothrombin time (PT) and International Normalized Ratio (INR) closely. Adjust warfarin dose as needed; the combination can be safely co-administered with appropriate monitoring [1]. | | Other Highly Protein-Bound Drugs (e.g., NSAIDs, sulfonamides, certain anticonvulsants) | Theoretical Competition: this compound has ~99.7% plasma protein binding [2] [3] [4], potentially displacing other protein-bound drugs or being displaced by them. | Clinical Implication: Increased free (unbound) concentration of either drug, potentially elevating both therapeutic effects and toxicity risks [2]. Evidence: Preclinical/Mechanistic. | Monitor for increased efficacy or adverse effects of the concomitant drug. This is a general precaution, especially when combining with other drugs with narrow therapeutic indices [5] [2]. | | Medications Cleared by Renal Secretion | this compound is eliminated slowly via the kidneys, with less than 4% of the dose excreted in urine over 7 days [3]. Potential for competition at renal transporters. | Clinical Implication: Possible alteration in the clearance of either this compound or the co-administered drug. Evidence: Preclinical/Mechanistic. | Exercise caution with drugs that are renally secreted and have a narrow therapeutic index. Monitoring of drug levels (if available) and clinical response is advised. |

Key Experimental Protocols for Interaction Studies

For researchers aiming to investigate potential this compound drug interactions, here are detailed methodologies for key experiments.

Clinical Protocol for Assessing Drug-Drug Interactions

This protocol is based on a Phase 1 study that evaluated the interaction between this compound and warfarin [1].

  • Objective: To determine the effect of this compound on the anticoagulant activity of a concomitant drug (e.g., warfarin).
  • Design:
    • Stabilization Lead-in: Enroll subjects and stabilize them on the concomitant drug (e.g., warfarin) to a predefined target level (e.g., an INR of 2 ± 0.2) over a period of several weeks (e.g., 4 weeks). Establish a baseline daily dose [1].
    • Initiate this compound: Begin treatment with this compound while continuing the concomitant drug.
    • Monitoring: Frequently assess the clinical endpoint (e.g., INR) and the required daily dose of the concomitant drug to maintain that endpoint over the course of this compound treatment (e.g., initial 6 weeks of a 12-week course) [1].
    • Analysis: Compare the baseline dose of the concomitant drug with the average daily doses required during this compound co-administration.
In Vitro Plasma Protein Binding Assay

This experiment helps validate the theoretical risk of protein-binding displacement.

  • Objective: To determine if this compound displaces, or is displaced by, another drug from human plasma proteins.
  • Methodology (Equilibrium Dialysis):
    • Preparation: Use a two-chamber system separated by a semi-permeable membrane. Add human plasma containing the drug of interest to one chamber and a buffer solution to the other.
    • Incubation: Add this compound to the plasma chamber and incubate the system at 37°C until equilibrium is reached.
    • Quantification: Measure the concentration of the drug of interest in both the plasma and buffer chambers after equilibrium using a validated method (e.g., LC-MS/MS).
    • Data Analysis: Calculate the fraction of the drug unbound in the presence and absence of this compound. A significant increase in the unbound fraction in the presence of this compound indicates displacement.

This compound Pharmacokinetics & Safety Monitoring

Understanding this compound's unique properties is critical for managing its use in any context. The table below summarizes key parameters.

Parameter Value / Description Relevance to Interaction & Dosing
Protein Binding ~99.7% [2] [3] [4] High risk for displacing other protein-bound drugs; a primary mechanism for potential interactions.
Half-Life Long terminal half-life: 36–60 days [5] [4], average 48 days (range 28–105) [3]. Interactions could be prolonged due to persistent presence in the body. Dosing intervals are infrequent.
Metabolism Little to no metabolism [2] [4]. Low risk of interactions via metabolic enzyme inhibition or induction (e.g., CYP450).
Route of Elimination Slowly via the kidneys [3] [4]. Potential for interactions with other renally excreted drugs.
Therapeutic Drug Monitoring In cancer trials, targeting plasma levels between 100–300 μg/mL reduced toxicity without compromising activity [3]. Monitoring this compound levels is recommended where feasible, especially in the context of polytherapy.

Mechanism of Action & Interaction Pathways

This compound's complex mechanism contributes to its interaction profile. The following diagram illustrates its primary molecular targets and the downstream effects that are relevant to drug interactions.

G cluster_targets This compound Molecular Targets cluster_effects Downstream Effects & Interaction Risks This compound This compound P2_Receptors P2X & P2Y Purinergic Receptors This compound->P2_Receptors Heparan_Sulfate Heparan Sulfate (e.g., on Spike Proteins) This compound->Heparan_Sulfate Growth_Factors Growth Factor Binding (e.g., FGF-1) This compound->Growth_Factors Plasma_Proteins Plasma Proteins (~99.7% Binding) This compound->Plasma_Proteins Altered_Mitochondria Altered Mitochondrial Function & Neuro-inflammation P2_Receptors->Altered_Mitochondria Antiviral_Effect Inhibition of Viral Entry & Replication Heparan_Sulfate->Antiviral_Effect Antimitogenic_Effect Inhibition of Angiogenesis & Tumor Growth Growth_Factors->Antimitogenic_Effect Displacement_Risk Displacement of other Protein-Bound Drugs Plasma_Proteins->Displacement_Risk

Frequently Asked Questions (FAQs)

Q1: What is the most critical pharmacokinetic property of this compound that drives its drug interaction potential? A1: Its extremely high plasma protein binding (approximately 99.7%). This creates a significant risk for this compound to displace other protein-bound drugs, increasing their free, active concentration in the bloodstream and potentially leading to toxicity [2] [3].

Q2: Are there any known clinical recommendations for managing the interaction between this compound and warfarin? A2: Yes. Clinical studies indicate that when this compound and warfarin are co-administered, the dose of warfarin required to maintain a target INR typically needs to be reduced. The combination can be used safely, but it requires close monitoring of prothrombin time (PT) and International Normalized Ratio (INR) with appropriate warfarin dose adjustments [1].

Q3: Does this compound interact with cytochrome P450 (CYP450) enzymes? A3: Available evidence suggests this compound undergoes little to no metabolism, indicating a low potential for interactions via the inhibition or induction of common CYP450 enzymes [2] [4].

Q4: How long should researchers monitor for potential interactions after this compound administration? A4: Due to its exceptionally long terminal half-life (ranging from about 36 to 105 days), the potential for interactions persists for weeks to months after the last dose. Monitoring should be planned accordingly [5] [3] [4].

References

suramin stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Suramin Stability & Storage: FAQ

Q1: What are the storage conditions for this compound solutions to ensure chemical stability? this compound demonstrates excellent chemical stability under a variety of common laboratory and clinical storage conditions. The key quantitative data is summarized below [1].

Parameter Stability Profile
Tested Concentrations Approximately 1 mg/mL
Compatible Diluents 0.9% Sodium Chloride (NaCl), 5% Dextrose, Lactated Ringer's
Storage Temperatures 4°C (in dark) & 22°C (room temperature)
Light Conditions Protected from light; under normal room fluorescent light in a day-night rhythm
Container Material Glass infusion bottles
Study Duration 7 days
Stability Outcome Stable (no significant degradation, visual changes, or pH changes)
Accelerated Degradation Half-life of ~5.5 hours at 90°C in NaCl 0.9%

Q2: What experimental protocol was used to determine this stability? The following methodology was used to generate the stability data in the table above, which can serve as a reference for your own stability testing [1].

  • 1. Preparation: Admixtures of this compound (approx. 1 mg/mL) were prepared in three common infusion fluids: NaCl 0.9%, dextrose 5%, and lactated Ringer's injection.
  • 2. Storage: The solutions were stored in glass infusion bottles under different conditions:
    • 4°C in the dark.
    • 22°C (room temperature) protected from light.
    • 22°C under normal room fluorescent light with a day-night rhythm.
  • 3. Sampling & Analysis: Samples were withdrawn and analyzed immediately after preparation (T=0) and at 4 hours, 1, 2, 3, 5, and 7 days.
    • Primary Analysis: HPLC with ultraviolet (UV) detection to measure chemical degradation.
    • Physical Inspection: Visual inspection for particulate matter or color change.
    • pH Measurement: Testing for changes in acidity/alkalinity.
  • 4. Accelerated Stability: Additional studies in NaCl 0.9% were executed at 90°C to force and measure degradation kinetics.

This experimental workflow for testing this compound stability under various conditions can be visualized as follows:

G cluster_storage Storage Conditions cluster_analysis Analysis Methods Start Prepare this compound Solution (1 mg/mL in common diluents) Storage Store Under Conditions Start->Storage Analysis Sample & Analyze at Intervals (0, 4h, 1, 2, 3, 5, 7 days) Storage->Analysis Conditions: Temp4C Temperature: 4°C Storage->Temp4C Temp22C Temperature: 22°C Storage->Temp22C End Conclude Stability Profile Analysis->End HPLC HPLC-UV Analysis->HPLC Visual Visual Inspection Analysis->Visual pH pH Measurement Analysis->pH LightDark Light: In Dark Temp4C->LightDark LightRoom Light: Room Light (Day-Night Rhythm) Temp22C->LightRoom

Q3: Does this compound need to be protected from light? While the 1990 study found this compound to be stable even under normal room light for seven days, it is considered a best practice to protect pharmaceutical solutions from prolonged or direct light exposure unless specified otherwise [1] [2]. For long-term storage or if the solution is transferred to a container not listed in the study, protecting it from light is a simple and effective precaution.

Q4: We are investigating this compound for cartilage protection. What is a key mechanism of action? Recent research indicates that this compound's chondroprotective (cartilage-protecting) effects are primarily mediated through its interaction with Tissue Inhibitor of Metalloproteinase-3 (TIMP3) [3]. This compound binds to TIMP3, increasing its levels in the extracellular matrix. TIMP3 is a crucial endogenous inhibitor of catabolic enzymes like Matrix Metalloproteinases (MMPs) and Aggrecanases (ADAMTS). By boosting TIMP3, this compound effectively reduces the activity of these cartilage-degrading enzymes, thereby protecting the articular cartilage from breakdown [3].

The signaling pathway involved in this mechanism is illustrated below:

G This compound This compound Treatment TIMP3 Increased TIMP3 Levels & Function This compound->TIMP3 Binds to & Stabilizes Enzymes Cartilage-Degrading Enzymes (MMPs, ADAMTS) TIMP3->Enzymes Inhibits Cartilage Cartilage Protection Enzymes->Cartilage Reduced Breakdown

Troubleshooting Guide

Problem Potential Cause Recommended Action
Suspected degradation in solution Storage beyond validated duration; incompatible diluent; improper conditions. Prepare a fresh solution in a validated diluent (0.9% NaCl, 5% Dextrose, Lactated Ringer's). Ensure storage in glass and within specified temperature and light limits [1].
Precipitation or cloudiness in solution Interaction with incompatible materials (e.g., certain plastics); chemical degradation; microbial contamination. Inspect solution visually before use. Do not use if particulates are present. Filter if necessary and ensure aseptic technique during preparation. Use glass containers [1].
Inconsistent experimental results in cartilage models Incorrect this compound concentration; variability in cell culture or animal model conditions. Verify this compound concentration (e.g., 10 µM was used in ATDC5 micromass cultures [3]). Ensure consistent treatment protocols and confirm TIMP3 activity in your system.

References

Suramin Administration Routes at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Route Status & Key Detail Primary Application Key Advantage / Rationale Notable Considerations & Evidence
Intravenous (IV) Approved & Standard [1] [2] [3] African trypanosomiasis, River blindness [2] [4] Ensures complete bioavailability of a highly protein-bound drug [2] [3] Requires clinical supervision due to toxicity risk [1] [4].
Intraperitoneal (IP) Preclinical Research [5] [6] Experimental models (e.g., colitis, trypanosomiasis) [5] [6] Common and effective route for drug administration in rodent models [5] [6] Not a clinical alternative for humans.
Topical Preclinical Research [5] Experimental murine trypanosomiasis [5] Demonstrated synergy with systemic suramin for CNS infection [5] Used in combination with IP this compound; timing of administration is crucial [5].
Intranasal (IN) Experimental (Patent Stage) [7] Proposed for nervous system disorders (ASD, Fragile X, etc.) [7] Potential to bypass BBB for direct CNS delivery [7] Aims to improve safety/efficacy via targeted delivery; no published trial data yet [7].

Detailed Experimental Protocols

For researchers designing preclinical studies, here are methodologies from the literature for non-standard administration routes.

Protocol 1: Intraperitoneal Administration in Rat Colitis Model This protocol is based on a 2025 study investigating this compound's protective effects in acetic acid-induced acute colitis [6].

  • Animal Model: Adult male Wistar albino rats (200-250 g) [6].
  • Colitis Induction: Acute colitis was induced via rectal instillation of 1 mL of 4% acetic acid solution under anesthesia [6].
  • Dosing Solution: this compound was dissolved and administered intraperitoneally [6].
  • Dosage & Schedule: 10 mg/kg/day of this compound for 15 days [6].
  • Endpoint Analysis: Effects were evaluated through histopathological scoring of colon tissue and measurement of plasma inflammatory markers (TNF-α, PTX3, NETs, MDA) [6].

Protocol 2: Combined Intraperitoneal and Topical Administration in Murine Trypanosomiasis This 2002 study demonstrates a synergistic regimen for treating CNS-stage trypanosomiasis in mice [5].

  • Animal Model: Experimental murine model of CNS-trypanosomiasis [5].
  • Dosing:
    • This compound: A single intraperitoneal dose of 20 mg/kg [5].
    • Melarsoprol: Topical application of 0.05 mL (4.5 µmol) almost simultaneously with this compound injection [5].
  • Critical Parameter: Timing is crucial. The interval between this compound injection and melarsoprol application must be short (15 minutes); extending it to 3 or 7 days failed to cure the infection [5].

Troubleshooting & Key Considerations for Researchers

  • Regulatory Status: this compound is not approved in the United States for the treatment of autism, cancer, or other chronic conditions [8] [9]. It is legally available only from the CDC for parasitic infections or within FDA-approved clinical trials [2] [9].
  • Safety and Purity: The Naviaux Lab, which pioneered this compound research in autism, strongly cautions against unauthorized use. They note that pure, pharmaceutical-grade this compound is colorless when dissolved, and brown-colored batches containing impurities should not be used [9].
  • Clinical Trial Context: A 2023 randomized controlled trial in boys with autism found that IV this compound was generally safe and well-tolerated over 14 weeks, with most adverse events being mild to moderate [10].

Research Workflow and Decision Pathway

To help visualize the experimental decision process for selecting an administration route, refer to the following workflow.

Start Start: Select this compound Administration Route Preclinical Preclinical In Vivo Research Start->Preclinical Clinical Clinical Research or Application Start->Clinical IP Intraperitoneal (IP) Preclinical->IP Systemic effect in rodents Topical Topical Preclinical->Topical Local or combination therapy IN Intranasal (IN) (Experimental) Preclinical->IN Target CNS delivery IV Intravenous (IV) Clinical->IV Standard of care human administration Clinical->IN Investigational CNS targeting End Proceed to Experimental Design and Dosing IP->End Topical->End IV->End IN->End

References

Suramin Therapeutic Windows & Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters and established therapeutic windows for suramin in different applications.

Parameter Oncological Use (Historical Context) Autism Spectrum Disorder (Investigational)
Target Trough 150 µg/mL (~107 µM) [1] Not formally established; observed efficacy at much lower exposures [2]
Target Peak < 300 µg/mL (< ~214 µM) [1] -
Typical Trough for Efficacy Maintained at 150-300 µg/mL for 8 weeks [1] Blood levels of ~12 µmol/L at 2 days post-infusion [2]
Toxic Concentration >300 µg/mL associated with increased risk of side effects [1] Well-tolerated at low doses; toxicity concerns from oncology use (e.g., adrenal insufficiency, neuropathy) are tied to sustained high levels (>150 µM for months) [2] [3]
Terminal Half-Life 45 to 55 days [1] 14.7 ± 0.7 days (low-dose study) [2]

| Dosing Regimen (Example) | Loading: 600 mg/m² via 24-hour continuous infusion. Maintenance: Weekly infusions guided by Bayesian modeling [1] | Single or repeated IV infusions of 10 mg/kg or 20 mg/kg [2] [4] |

Experimental Protocols for Therapeutic Drug Monitoring

Protocol 1: Measuring Serum Concentrations & Bayesian Dose Optimization

This protocol, derived from cancer studies, is critical for maintaining levels within a narrow therapeutic window [1].

  • Sample Collection: Collect blood samples at predetermined times post-infusion. Trough levels are critical, but peak levels should also be monitored.
  • Sample Processing: Centrifuge to obtain serum or plasma.
  • Concentration Analysis: Use a validated analytical method, such as high-performance liquid chromatography (HPLC), to quantify this compound concentration.
  • Pharmacokinetic Modeling: Input the measured serum concentrations into a Bayesian pharmacokinetic model that uses population-based PK parameters as a prior. The model will calculate the individualized PK profile for the patient.
  • Dose Adjustment: The model output is used to predict the exact dose and timing of the next infusion required to keep serum levels within the target window (e.g., 150-300 µg/mL for cancer). This method has been shown to be superior to manual dose estimation [1].
Protocol 2: Assessing Functional Efficacy in Cellular Models

This protocol focuses on evaluating this compound's engagement with its purinergic targets in vitro.

  • Cell Culture: Maintain appropriate cell lines (e.g., human cell lines for disease modeling or trypanosomes for parasitic research).
  • Compound Treatment: Treat cells with a range of this compound concentrations. Given its high protein binding, consider adjusting the concentration of serum in the culture medium, as it significantly impacts the effective concentration [5].
  • Functional Assays:
    • Purinergic Signaling: Measure extracellular ATP (eATP) levels in the supernatant using a luciferase-based assay. This compound's antagonism of purinergic receptors is a proposed mechanism of action in ASD [2] [4].
    • Metabolic Phenotyping: Use techniques like LC-MS metabolomics to track changes in cellular metabolism. Key markers to investigate include:
      • ATP levels: this compound can cause a net decrease in cellular ATP [5].
      • Mitochondrial Function: Assess oxygen consumption rate (OCR) and Krebs' cycle intermediates (e.g., pyruvate accumulation has been observed in trypanosomes) [5].
      • Glycolysis: Although this compound inhibits purified glycolytic enzymes, confirm this effect in your cellular model, as penetration into specific organelles may be limited [5].

Troubleshooting Guide & FAQs

Frequently Asked Questions

Q1: Why are my in vitro results inconsistent with the known inhibitory concentration of this compound against purified enzymes? A: The composition and concentration of serum in your culture medium is a critical factor. This compound has a high affinity for serum proteins like albumin and lipoproteins, which can significantly reduce its free, active concentration. Ensure your experimental medium's serum content is consistent and well-documented. The effective concentration in cells (EC50) can be orders of magnitude lower than the IC50 for purified enzymes due to active uptake mechanisms in certain cell types [5].

Q2: What is the primary mechanism of action I should be investigating for this compound in my disease model? A: this compound is known to have polypharmacology (multiple targets). The relevant mechanism is likely context-dependent [6] [5].

  • For autism spectrum disorder research, the leading hypothesis involves antagonism of purinergic (P2X and P2Y) receptors to modulate the "cell danger response" [2] [4] [7].
  • In trypanosomiasis, it involves multiple effects on parasite metabolism, ultimately leading to collapsed cellular ATP levels, although the exact mechanism remains unclear [5].
  • In historical oncology studies, proposed mechanisms include inhibition of various growth factor receptors and DNA polymerases [6]. Your experimental design should include assays that can probe these multiple potential pathways.

Q3: How can I manage this compound's long half-life in animal studies? A: The long half-life (weeks) means this compound persists in the body long after dosing stops [1] [2].

  • Design: Use appropriate washout periods that are several weeks long in crossover studies.
  • Monitoring: In long-term studies, measure serum drug levels periodically to account for accumulation.
  • Dosing Schedule: Consider less frequent dosing schedules (e.g., weekly or bi-weekly) instead of daily administration to mimic intended human pharmacokinetics and avoid excessive accumulation [1] [4].
Common Experimental Problems & Solutions
Problem Potential Cause Solution
High variability in cellular assay results. Variable serum protein content in culture medium affecting free this compound concentration. Standardize the type and concentration of serum across all experiments.
Lack of efficacy in an in vivo model. Dose or regimen is insufficient to achieve target tissue exposure. Perform a PK pilot study to measure plasma/tissue levels and adjust the dosing regimen to match the target therapeutic window for your application.
Observed toxicity in animals. Plasma levels have exceeded the upper limit of the therapeutic window. Implement TDM: reduce the dose and increase the dosing interval. Monitor for known toxicities (e.g., adrenal function, peripheral neuropathy) [3].

Conceptual Diagrams for Experiment Planning

The following diagrams, created with Graphviz, visualize the core concepts of the therapeutic window and the workflow for dose optimization.

cluster_legend Therapeutic Window Concept cluster_pk Dose Optimization via TDM Ineffective Ineffective TherapeuticWindow TherapeuticWindow Ineffective->TherapeuticWindow Toxic Toxic TherapeuticWindow->Toxic Dose Administer Dose PK Measure PK (Serum Levels) Dose->PK PD Assess PD (Efficacy & Toxicity) PK->PD Model Bayesian PK Modeling PD->Model Adjust Adjust Dose/Interval Model->Adjust Adjust->Dose

Diagram 1: Core concepts of therapeutic drug monitoring for this compound, showing the relationship between concentration levels and effects, and the iterative process of dose optimization. PK: Pharmacokinetics; PD: Pharmacodynamics; TDM: Therapeutic Drug Monitoring.

References

suramin long-term safety profile assessment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Safety Profile of Suramin

The following table consolidates safety information from recent clinical trials and historical data.

Aspect Findings from Recent/Relevant Studies Study Details
General Short-Term Tolerability Generally well-tolerated. Treatment-emergent adverse events (TEAEs) were typically mild to moderate in severity [1] [2]. Based on a 2023 Phase I trial in healthy Chinese volunteers and a 2023 Phase II trial in children with Autism Spectrum Disorder (ASD) [1] [2].
Common Adverse Events In ASD trials, the most common AEs were initial rash and hyperopia (farsightedness). The rash was self-limited and asymptomatic [3]. Observed in the 2017 SAT-1 trial (single dose) and the 2023 trial (multiple doses) [2] [3].
Serious & Historical Adverse Events At high, cumulative doses (as in cancer trials), this compound is associated with several toxicities. These include adrenal insufficiency, coagulopathy, neurotoxicity, anemia, and peripheral neuropathy [4] [3]. These dose-limiting effects were observed when blood levels were maintained above 150 μmol/L for months [3].
Safety in Specific Populations A 2023 trial in children with ASD concluded that this compound was "generally safe and well tolerated over 14 weeks" [2]. Study involved 52 boys aged 4-15 years, receiving three IV infusions over 8 weeks [2].

Key Pharmacokinetic Parameters Influencing Safety

This compound's pharmacokinetics are a critical factor in its safety profile. Its exceptionally long half-life poses a significant risk for drug accumulation.

Parameter Findings Study Details
Plasma Half-Life (t₁/₂) Average 48 days (range: 28 - 105 days) [1] [4]. Based on a 2023 Phase I, single ascending dose study in healthy Chinese volunteers [1] [4].
Elimination Cumulative excretion in urine over 7 days was less than 4% of the administered dose. It can be detected in urine for more than 140 days [1] [4]. The same 2023 study concluded that this compound is slowly eliminated, mainly by the kidneys [1] [4].
Therapeutic Window Historical data from cancer trials suggests a narrow therapeutic window. Plasma levels above 350 μg/mL (≈250 μmol/L) are linked to severe toxicity, while maintaining levels between 100-300 μg/mL (≈70-210 μmol/L) reduced toxicities without losing efficacy [4]. This informed dosing schedules in oncology. Low-dose ASD trials achieved much lower plasma levels (e.g., ~12 μmol/L) [4] [3].

Mechanisms of Action & Potential Safety Considerations

Understanding this compound's diverse mechanisms provides context for both its therapeutic effects and potential risks.

G cluster_primary Primary Antipurinergic Mechanism cluster_other Other Documented Mechanisms This compound This compound P2X_P2Y Antagonizes P2X & P2Y Purinergic Receptors This compound->P2X_P2Y Apoptosis Inhibits Death Receptor-Induced Apoptosis (cell-type specific) This compound->Apoptosis GF Complex modulation of Growth Factor Signaling This compound->GF Viral Inhibits Viral Attachment, Entry, and Release This compound->Viral CDR Modulates Cell Danger Response (CDR) & Reduces Neuro-inflammation P2X_P2Y->CDR MF Improves Mitochondrial Function P2X_P2Y->MF

The antipurinergic mechanism is the primary basis for its investigation in autism and is linked to its anti-inflammatory effects [2] [3]. However, other mechanisms like apoptosis inhibition and growth factor modulation [5] [6] [7] may contribute to the toxicities observed in high-dose, long-term use (e.g., in cancer trials).

FAQ & Troubleshooting for Researchers

Q1: What is the most critical parameter to monitor in a long-term this compound study? A: The plasma half-life (~48 days) is the most critical safety parameter. Dosing regimens must account for significant drug accumulation. Therapeutic Drug Monitoring (TDM) is highly recommended to maintain plasma levels within a target range and avoid concentrations associated with historical toxicities (>350 μg/mL) [4].

Q2: What are the key organ systems to monitor based on historical data? A: Priorities for monitoring should include:

  • Renal Function: As this compound is slowly eliminated by the kidneys, monitor eGFR and for proteinuria [8] [4].
  • Adrenal Function: Historical cases of adrenal insufficiency warrant monitoring [3].
  • Hematological System: Regular checks for anemia and coagulation profiles are advised [4] [3].
  • Neurological System: Monitor for signs of peripheral neuropathy, especially in extended studies [3].

Q3: Are there any specific contraindications or drug interactions to consider? A: Yes. Exclude subjects with pre-existing liver, kidney, heart, or adrenal abnormalities [8] [3]. This compound has a high affinity for serum proteins and may interact with other highly protein-bound drugs. One trial specifically excluded participants taking medications like sulfonamides, chlorpromazine, and anti-coagulants [8].

Q4: My research involves a new indication for this compound. Where should I start with dose selection? A: Recent clinical trials for non-oncology indications have used significantly lower doses. For a future multiple-dose study, a 2023 Phase I trial suggested 10 mg/kg or 15 mg/kg could be appropriate [1]. Autism trials have tested both 10 mg/kg and 20 mg/kg administered via intravenous infusion intermittently (e.g., every 4 weeks) [2]. Starting with these lower-dose regimens and employing an intermittent schedule is prudent to minimize accumulation risk.

Perspectives and Ongoing Research

The long-term safety profile of this compound, particularly at the lower doses being investigated for new indications, is not yet fully defined. As of November 2025, at least one Phase 2 clinical trial (STAT-2A) is actively recruiting to further evaluate the safety and pharmacokinetics of repeat dosing in a pediatric population with autism [8] [9]. You should consult the latest clinical trial registries for the most current data.

References

Suramin Properties & Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding suramin's core characteristics is essential for developing a control strategy. The table below summarizes key information, including a referenced HPLC method.

Property Description Relevance to Analysis & Control
Molecular Formula C51H40N6O23S6 [1] Essential for Mass Spectrometry (MS) method development.
Molecular Weight 1297.261 g/mol [1]
LogP 1.17 [1] Informs reverse-phase HPLC method development; indicates moderate hydrophobicity.
Chemical Structure Polysulfonated naphthylurea; symmetrical [2] [3] Suggests potential for related substance impurities from synthesis (e.g., incomplete reactions).
Color of Pure Solution Colorless in water or saline [4] Critical visual check: Brown color indicates impure batches that should not be used [4].
Reference HPLC Method Column: Newcrom R1 (reverse-phase) [1] Provides a starting point for method development.
Mobile Phase: Acetonitrile/Water/Phosphoric Acid [1] For MS-compatibility, replace phosphoric acid with formic acid [1].
Application: Scalable for analytics and preparative impurity isolation [1]

Known Impurities & Stability Concerns

Specific this compound impurities are not detailed in the available literature. However, several sources highlight critical quality risks and stability concerns that must be part of any control strategy.

Risk Area Evidence/Description Control Strategy Implication
Color-Associated Impurities Some this compound batches are brown, unlike the pure, colorless solution [4]. Implement visual inspection and related substance methods to detect and quantify these colored impurities.
Degradation Products This compound is stable in serum, but its long half-life (40-60 days) necessitates long-term stability studies [5] [2]. Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) to identify degradation products and validate stability-indicating methods [6].
Neurotoxic Metabolites Neurotoxicity is linked to high plasma levels (>350 µg/ml), but the role of specific impurities is not defined [2]. Use pharmacokinetic monitoring (e.g., HPLC) to maintain safe drug levels, which may also control impurity exposure [7] [8].

Troubleshooting Guide & FAQs

This section addresses common technical challenges you may face during this compound analysis.

Frequently Asked Questions

Q1: How can I adapt the provided HPLC method for Mass Spectrometry (MS) detection? You must replace phosphoric acid in the mobile phase with a volatile acid like formic acid to make it MS-compatible [1].

Q2: What is the first thing I should check if I get an anomalous analytical result? Visually inspect your this compound solution. If it is brown-colored, it likely contains impurities and should not be used, as pure this compound is colorless [4].

Q3: Why is therapeutic drug monitoring important for this compound, and how is it done? this compound has a long and variable half-life (40-60 days) [5] [2], and its toxicity (e.g., peripheral neuropathy) is correlated with high plasma concentrations (>350 µg/ml) [2]. Monitoring levels via a validated technique like HPLC ensures patient safety and dosing accuracy in clinical trials [7] [8].

Common HPLC Issues and Solutions

Problem Potential Cause Troubleshooting Action

| Poor Peak Shape | 1. Active silanol sites on column. 2. Incorrect mobile phase pH. | 1. Use a low silanol activity column (e.g., Newcrom R1) [1]. 2. Ensure mobile phase pH is appropriate for this compound's properties. | | Low Recovery | Adsorption to containers or filters. | Use appropriate container materials (e.g., silanized glassware, compatible filters). | | Irreproducible Retention Times | Unstable mobile phase or column conditioning. | Ensure mobile phase is fresh and the column is properly equilibrated. |

Experimental Workflow for Impurity Investigation

The following diagram outlines a systematic workflow for investigating this compound impurities, from risk assessment to control, based on regulatory guidance [6].

Figure 1: this compound Impurity Investigation Workflow Start Start: Impurity Investigation RiskAssess Risk Assessment • Review synthesis pathway • Identify potential impurities • Assess toxicological risk Start->RiskAssess MethodDev Analytical Method Development • Develop stability-indicating HPLC/MS • Validate specificity, accuracy RiskAssess->MethodDev StressStudies Forced Degradation Studies • Expose to acid, base, oxidation, heat, light • Identify major degradation products MethodDev->StressStudies SpecLimit Set Specification Limits • Define acceptance criteria for impurities • Justify based on safety (e.g., ICH Q3) StressStudies->SpecLimit ControlStrategy Implement Control Strategy • Define controls for drug substance/product • Establish stability testing protocol SpecLimit->ControlStrategy MonitorUpdate Monitor & Update • Continually assess batches • Refine strategy with new data ControlStrategy->MonitorUpdate

The Path Forward & Information Gaps

The available public information confirms that impurity control for this compound is critical, especially given its history of variable quality [4] and serious toxicity profile [2]. However, the exact chemical identity of its impurities remains a significant knowledge gap in the published literature.

Your research should therefore focus on:

  • Thorough Forced Degradation Studies: As outlined in the workflow, this is your primary tool for identifying and characterizing degradation products [6].
  • Advanced Analytical Techniques: Use HPLC-MS/MS and NMR to structurally elucidate any impurities and degradation products you discover.
  • Supplier Qualification: Source this compound from a reliable, GMP-compliant supplier and insist on a comprehensive Certificate of Analysis detailing the impurity profile.

References

Why is Suramin's BBB Penetration a Key Experimental Consideration?

Author: Smolecule Technical Support Team. Date: February 2026

Suramin is a large, polyanionic molecule that does not effectively cross the intact blood-brain barrier, which is a primary reason it is considered ineffective for treating the late-stage central nervous system (CNS) form of sleeping sickness [1] [2].

However, its limited distribution and potential to influence the transport of other compounds are critical factors in research design. The table below summarizes the core quantitative findings on its distribution.

Aspect Key Finding Experimental Model Implication for Research
Overall BBB Penetration Distribution into brain parenchyma is very low and similar to the vascular marker [14C]sucrose [1]. In situ brain perfusion in mice [1]. Confirms this compound is unlikely to treat CNS-stage infections directly.
Circumventricular Organs & Choroid Plexus Association is higher than [14C]sucrose and sensitive to endocytosis inhibitors [1]. In situ brain perfusion and isolated incubated choroid plexus in mice [1]. Suggests selective uptake in specific brain regions without a BBB, potentially via endocytosis.
Effect on Other Drugs Co-administration improved the brain entry of eflornithine, a drug used for late-stage sleeping sickness [3]. Murine model of trypanosomiasis [3]. Suggests this compound may be used in combination therapies to enhance CNS delivery of other drugs.
Role of P-gp Efflux Transporter Distribution was not affected in P-glycoprotein-deficient mice [1] [2]. Comparison of wild-type and P-gp-deficient (Mdr1a/1b -/-) mice [1]. Indicates this compound's BBB passage is not limited by the major drug efflux transporter P-gp.

The following diagram illustrates the general concept of this compound's limited BBB penetration and its regional variation.

G Bloodstream Bloodstream BrainParenchyma BrainParenchyma Bloodstream->BrainParenchyma Low penetration ChoroidPlexus ChoroidPlexus Bloodstream->ChoroidPlexus Higher association

Experimental Protocols for Studying this compound's CNS Distribution

Here are detailed methodologies for key experiments that can be used to investigate this compound's interaction with the blood-CNS barriers.

Protocol 1: In Situ Brain Perfusion in Mice

This technique directly assesses the unidirectional uptake of a compound into the brain, independent of systemic metabolism or clearance [1].

  • 1. Animal Preparation: Anesthetize an adult male mouse (e.g., BALB/c, ~25g) with a suitable anesthetic like medetomidine hydrochloride (2 mg/kg) and ketamine (150 mg/kg). Administer heparin (100 U, i.p.) to prevent blood clotting.
  • 2. Perfusion Setup: Cannulate the left ventricle of the heart and begin perfusion with oxygenated, warmed artificial plasma (e.g., a modified Krebs-Henseleit Ringer solution with 1 g/L bovine serum albumin). Immediately section the right atrium to allow drainage and prevent recirculation.
  • 3. Perfusion Experiment: Add radiolabeled [³H]this compound and a vascular space reference marker like [¹⁴C]sucrose to the perfusion fluid. Perfuse for a set time (e.g., up to 30 minutes).
  • 4. Sample Collection: Terminate the perfusion. Collect a cerebrospinal fluid (CSF) sample from the cisterna magna. Decapitate the animal and rapidly remove the brain.
  • 5. Tissue Processing: Under a dissection microscope, dissect specific brain regions of interest (e.g., cerebral cortex, choroid plexus, hypothalamus). Digest the tissue samples and count the radioactivity to calculate the distribution of [³H]this compound relative to [¹⁴C]sucrose.

The workflow for this protocol is visualized below:

G Start Animal Preparation: Anesthetize & heparinize mouse A Surgical Setup: Cannulate left ventricle Start->A B Begin Perfusion: With oxygenated artificial plasma A->B C Add Tracers: [³H]this compound + [¹⁴C]sucrose B->C D Terminate & Sample: Collect CSF and dissect brain regions C->D E Analyze: Digest tissues and count radioactivity D->E

Protocol 2: Assessing this compound in a Model of Blood-Brain Barrier Disruption

This protocol uses a murine model of late-stage trypanosomiasis to determine if CNS infection and associated BBB disruption alter this compound's delivery [3].

  • 1. Infection Model: Infect mice intraperitoneally with Trypanosoma brucei brucei GVR 35 (e.g., 2 x 10⁴ trypanosomes).
  • 2. Monitor Disease Progression: Track parasitaemia and confirm the establishment of CNS-stage disease. BBB dysfunction in this model is detectable around day 28 post-infection.
  • 3. Drug Administration & Analysis: Administer [³H]this compound at set time-points post-infection (e.g., early and late stage). Compare its distribution to the vascular marker [¹⁴C]sucrose in both healthy and infected animals to quantify any change in BBB permeability.

Troubleshooting Common Experimental Challenges

Challenge Possible Cause Suggested Solution
High background signal in brain parenchyma. Incomplete washout of blood from cerebral vasculature, trapping of vascular marker. Use the capillary depletion method [1] during tissue processing to separate the brain microvessels from the parenchymal tissue.
Unexpectedly high this compound signal in specific brain regions. Physiological uptake in regions with a less restrictive barrier (e.g., circumventricular organs). Carefully dissect and analyze brain regions separately. Compare signal to a vascular marker to distinguish specific uptake from non-specific vascular binding [1].
No change in this compound distribution in disease model. The BBB may remain largely intact until late stages of the specific disease model being used. Confirm the timing and extent of BBB disruption in your model using established markers of barrier integrity [3].

Research Implications and Future Directions

Understanding this compound's limited BBB passage is not just a limitation but also opens avenues for research:

  • Combination Therapy: Its ability to improve eflornithine's brain entry [3] makes it a valuable candidate for combination therapy research against CNS-stage parasites.
  • Non-Trypanosomal Research: this compound is being investigated for repurposing in other areas like autism spectrum disorder [4] [5] [6] and as an anti-histone therapy to protect vascular endothelium [7]. In these contexts, its peripheral actions or effects on a compromised BBB are of primary interest.

References

Suramin Dosing & Duration in Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key dosing regimens from various clinical trials to facilitate your experimental planning.

Condition / Model Dosing Regimen & Treatment Duration Key Parameters & Rationale Source (Trial/Reference)
Autism Spectrum Disorder (ASD) STAT-2A Trial (Active): 2 IV infusions, 4 weeks apart per period. Crossover design: 8 weeks active/placebo, 8-week washout, 8 weeks placebo/active. [1] Proof-of-concept, safety, PK. 30-week total study duration. Population: Males 5-14 years. [1] NCT06866275 (Phase 2) [1]
ASD 14-week trial: IV infusions at Baseline, Week 4, and Week 8. [2] Testing 10 mg/kg and 20 mg/kg. Primary endpoint: ABC-Core at Week 14. [2] South Africa DOH-27–0419-6116 [2]
ASD (Pilot Study) Single IV dose of 20 mg/kg or placebo. [3] [4] [5] Assessed over 6 weeks. Max benefit at 3 weeks, effects wore off over 5-8 weeks. Half-life: ~14.7 days. [5] Naviaux et al., 2017 [3] [5]

| Hormone-Refractory Prostate Cancer | Complex fixed dosing scheme: Day 1: 200 mg test dose + 1000 mg/m² loading dose. Days 2-5: 400, 300, 250, 200 mg/m². Subsequent 275 mg/m² infusions on Days 8, 11, 15, 19, 22, 29, 36, 43, 50, 57, 67, 78. [6] | Designed to maintain plasma concentration between 100-300 µg/mL. Total of 18 doses over 78 days. [6] | J Clin Oncol. 1995 [6] | | SARS-CoV-2 (In Vitro) | Single administration in cell culture assays. [7] | EC₅₀ varied by variant: Wild-type: 134 µM; Delta: 80 µM; Omicron: 3.0 µM. [7] | Communications Biology. 2023 [7] |

Key Experimental Protocols for Reference

Here are detailed methodologies from published studies that you can adapt for your research.

Protocol for In Vitro SARS-CoV-2 Inhibition Assay [7]

This protocol is used to evaluate suramin's efficacy against viral infection in cell culture.

  • Virus & Cells: Use live SARS-CoV-2 variants (Wild-type, Delta, Omicron) and Vero E6 cells.
  • Dosing: Pre-incubate virus with this compound at varying concentrations.
  • Infection & Incubation: Infect cells with the this compound-virus mixture.
  • Analysis Method: Focus Reduction Assay.
  • Endpoint Measurement: Calculate EC₅₀ (half-maximal effective concentration) for each variant. Cytotoxicity can be assessed in parallel using a WST-1 assay.
Protocol for Cell Proliferation & Signaling Assays [8]

This method is used to study this compound's effect on growth factor-driven pathways.

  • Cell Culture: Isolate and culture human Pulmonary Artery Smooth Muscle Cells (PA-SMCs). Perform a 48-hour growth arrest in serum-free medium.
  • Pre-treatment: Add this compound (e.g., 1000 µg/mL) 1 hour before stimulation.
  • Stimulation: Add stimulants: 10% Fetal Calf Serum (FCS) or specific growth factors (PDGF, EGF, FGF2 at 10 ng/mL).
  • Incubation: Incubate for 24 hours.
  • Proliferation Measurement:
    • BrdU Incorporation: Measure DNA synthesis.
    • Direct Cell Counting: Use a hemocytometer or automated cell counter.
  • Pathway Analysis:
    • Western Blotting: Detect ERK1/2 phosphorylation.
    • Phospho-RTK Array: Analyze receptor tyrosine kinase phosphorylation.

This compound's Mechanism of Action & Experimental Pathways

The following diagram illustrates the primary molecular mechanisms of this compound, which is crucial for designing and troubleshooting experiments.

G cluster_pathways This compound Inhibits Multiple Pathways This compound This compound P2X P2X Purinergic Receptors This compound->P2X P2Y P2Y Purinergic Receptors This compound->P2Y GF Growth Factor Receptors (e.g., PDGF, FGF, EGF) This compound->GF Heparin Heparan Sulfate Binding Sites This compound->Heparin ENZ Lysosomal Enzymes This compound->ENZ CDR Cell Danger Response (CDR) & Neuroinflammation P2X->CDR Modulates P2Y->CDR Modulates Prolif Cell Proliferation GF->Prolif Stimulates ViralEntry Viral Entry (e.g., SARS-CoV-2) Heparin->ViralEntry Promotes Storage Lysosomal Storage & Neurotoxicity ENZ->Storage Causes

FAQs for Experimental Troubleshooting

Q1: How do I adapt a human dosing schedule for a rodent model? The key is to match the target plasma exposure, not the mg/kg dose directly. The 20 mg/kg dose in the pilot ASD trial targeted blood levels of 5–15 μM [5]. For chronic rodent studies, consider the long human half-life (~14.7 days) [5] and space injections accordingly (e.g., weekly or bi-weekly) to maintain stable levels, mimicking the human PK profile.

Q2: What are the critical safety parameters to monitor in vivo? this compound-induced peripheral neurotoxicity is strongly correlated with peak plasma levels above 350 μg/mL [5]. Implement therapeutic drug monitoring (TDM) to avoid this range. Also monitor for:

  • Adrenal dysfunction (affects cortisol production) [3].
  • Renal and liver toxicity (check protocols for specific markers like ALT, AST, and eGFR) [1].
  • Mild dermatological reactions (like rash) [3].

Q3: The therapeutic effects in our chronic disease model seem to wear off. How can we adjust the protocol? This was observed in the single-dose ASD trial, where benefits peaked at 3 weeks and waned after 5-8 weeks [5]. Implement a repeat-dosing strategy based on the drug's half-life. The STAT-2A and the 14-week ASD trial used repeated infusions every 4 weeks [1] [2]. For your model, determine the exposure-efficacy relationship and design a dosing schedule that maintains this compound concentration above the effective threshold for the entire study period.

References

suramin efficacy comparison autism treatments

Author: Smolecule Technical Support Team. Date: February 2026

Suramin's Mechanism of Action

This compound is believed to work by targeting a proposed underlying metabolic dysfunction in ASD, known as the cell danger response (CDR) [1]. The diagram below illustrates this proposed signaling pathway.

G Cellular Stress/Injury Cellular Stress/Injury Persistent CDR Persistent CDR Cellular Stress/Injury->Persistent CDR Chronic Purinergic Signaling Chronic Purinergic Signaling Persistent CDR->Chronic Purinergic Signaling Extracellular ATP Release Core ASD Symptoms Core ASD Symptoms Chronic Purinergic Signaling->Core ASD Symptoms This compound (APD) This compound (APD) This compound (APD)->Chronic Purinergic Signaling Antagonizes P2X/P2Y Receptors

  • Proposed Pathway: The model suggests that persistent cellular stress leads to a sustained CDR. This results in the continuous release of ATP into the extracellular space, acting as a "danger signal" [2] [1].
  • This compound's Role: As an antipurinergic drug, this compound is a non-selective antagonist of purinergic receptors (P2X and P2Y) [3]. By blocking these receptors, this compound aims to silence the persistent "danger signaling," restore normal cellular communication, and mitigate core ASD symptoms [4] [1].

Clinical Trial Efficacy Data

The table below summarizes efficacy findings from key clinical trials of this compound in ASD.

Trial Identifier Phase & Design Participant Details Intervention & Dosing Primary Efficacy Findings (vs. Placebo) Key Secondary Outcomes

| SAT-1 [4] [1] | Phase I/II, RCT, DB, single-dose | • N=10 • Males, 5-14 years | • Single IV infusion • This compound: 20 mg/kg • Placebo: Saline | • ADOS-2 Comparison Score: Improved by -1.6 points (P=0.0028); no change in placebo [4]. | • Improvements in language, social interaction, repetitive behaviors per ABC, ATEC, CGI [4] [1]. | | PaxMedica Trial [3] | Phase II, RCT, DB, multi-dose | • N=52 • Boys, 4-15 years, moderate-severe ASD | • IV infusions at weeks 0, 4, 8 • This compound: 10 mg/kg or 20 mg/kg • Placebo | • ABC-Core Score (S2+S3+S5):

  • 10 mg/kg: -12.5 ± 3.18 (greater, non-significant vs. placebo -8.9 ± 2.86)
  • 20 mg/kg: No improvement [3]. | • CGI-I:
  • 10 mg/kg: 2.8 ± 0.30 (P=0.016 vs. placebo 1.7 ± 0.27)
  • 20 mg/kg: 2.0 ± 0.28 (P=0.65) [3]. | | STAT-2A (Active) [5] | Phase II, RCT, DB, crossover, multi-dose | • Planned N=45 • Males, 5-14 years | • Two IV infusions, 4 weeks apart • This compound (KZ101) vs. Placebo | • Results Pending • Estimated completion: April 2028 [5]. | |

Comparison with Other Treatment Approaches

The table below compares this compound's profile with other pharmacological interventions for ASD.

Treatment / Intervention Mechanism of Action Target Symptoms in ASD Stage of Development / Approval Key Efficacy Data / Notes
This compound Antipurinergic; inhibits P2X/P2Y receptors; modulates Cell Danger Response [3] [1]. Core symptoms: Social communication, repetitive behaviors [3] [4]. Clinical Stage (Phase II). Not approved for ASD [5]. Early, small trials show signal of efficacy on core symptoms. Larger, pivotal trials are needed [3] [4].
Risperidone / Aripiprazole Atypical antipsychotics; dopamine and serotonin receptor antagonists [3]. Associated symptom: Irritability [3]. FDA-approved for irritability associated with autistic disorder [3]. Do not address core social/communication deficits. Carry risk of metabolic side effects [3].
Leucovorin (Folinic Acid) Bypasses impaired folate transport to restore folate levels in the brain [6] [7]. Symptoms of Cerebral Folate Deficiency (CFD), which can include autistic features [6] [7]. FDA is working to approve for Cerebral Folate Deficiency (CFD), a specific, rare condition [7]. Effective for a specific subgroup of ASD patients with CFD. Not a treatment for idiopathic ASD [6].
Behavioral Interventions (e.g., ABA) Structured teaching to reinforce skills and reduce problematic behaviors. Core and associated symptoms; skill development. Standard of care; non-pharmacological. Effectiveness varies; intensity and duration are major factors.

Key Experimental Protocols

Understanding the methodology from key trials is crucial for interpreting the data.

  • SAT-1 Trial (Naviaux et al., 2017) [4]:

    • Design: A pilot, double-blind, placebo-controlled trial. Ten participants were matched into five pairs based on age, IQ, and autism severity, then randomized to receive a single infusion of either this compound (20 mg/kg) or placebo.
    • Endpoints: Primary outcomes were the ADOS-2 comparison score and expressive vocabulary (EOWPVT). Secondary outcomes included the ABC, ATEC, and CGI.
    • Duration: The effects were assessed over 6 weeks post-infusion.
  • PaxMedica Phase 2 Trial (2023) [3]:

    • Design: A randomized, double-blind, placebo-controlled, dose-ranging study. Fifty-two participants were assigned to one of three arms: this compound 10 mg/kg, this compound 20 mg/kg, or placebo.
    • Dosing: IV infusions were administered at baseline, Week 4, and Week 8.
    • Primary Endpoint: The primary efficacy endpoint was the change in the ABC-Core score (sum of subscales for Lethargy/Social Withdrawal, Stereotypic Behavior, and Inappropriate Speech) at Week 14.
    • Key Secondary Endpoint: The CGI-Improvement (CGI-I) scale was a key secondary endpoint.
  • STAT-2A Trial (Ongoing) [5]:

    • Design: A randomized, double-blind, placebo-controlled crossover study.
    • Protocol: Participants are randomized to receive either active drug or placebo for 8 weeks (Period 1), followed by an 8-week washout, and then cross over to the other treatment for another 8 weeks (Period 2).
    • Objective: This design allows for within-participant comparison of treatment effect.

Key Insights for Researchers

  • Promising but Preliminary Signal: The efficacy data for this compound, particularly at the 10 mg/kg dose, shows a promising but non-significant trend on the primary ABC-Core endpoint, with a significant finding on the clinician-rated CGI-I scale [3]. This suggests a potential clinically observable benefit that warrants larger, confirmatory trials.
  • Distinct Mechanistic Target: Unlike approved medications for associated irritability, this compound is one of the first compounds to target core ASD symptoms through the purinergic signaling pathway and the Cell Danger Response hypothesis [3] [1]. This represents a novel, pathophysiology-directed approach.
  • Critical Need for Biomarkers: The mixed response between doses and subgroups highlights the heterogeneity of ASD. The search for biomarkers to identify patient subgroups most likely to respond to antipurinergic therapy is a critical parallel research endeavor [3] [8].

The ongoing STAT-2A trial (NCT06866275) will provide more robust data on the efficacy and safety of repeated this compound dosing [5]. For the latest and most comprehensive information, monitoring the results of this and future clinical trials is essential.

References

suramin vs ivermectin onchocerciasis treatment

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Profiles at a Glance

The table below summarizes the core characteristics of Ivermectin and Suramin in treating onchocerciasis.

Feature Ivermectin This compound
Current Status Treatment of choice; recommended by CDC [1] Not recommended; older treatment with significant toxicity [1] [2]
Primary Mechanism of Action Binds to glutamate-gated chloride channels, causing parasite paralysis and death [3] Inhibits multiple parasite enzymes; a partial macrofilaricide [4] [2]
Efficacy Against Microfilariae Highly effective; kills microfilariae and sterilizes adult female worms [1] Microfilaricidal [2]
Efficacy Against Adult Worms (Macrofilaricide) Not effective; does not kill adult worms [1] Partially effective; a partial macrofilaricide but requires prolonged dosing [4] [2]
Standard Dosage 150 µg/kg orally, every 6-12 months [1] Complex IV regimen (e.g., 10-20 mg/kg weekly for 6 weeks) [5]
Safety & Common Side Effects Generally well-tolerated; Mazzotti reaction (pruritus, rash, etc.) common but manageable. Severe adverse events rare except in Loa loa co-infection [2] High toxicity profile; includes nephrotoxicity, peripheral neuropathy, exfoliative dermatitis, and "therapeutic shock" [2]
Key Advantage Oral, safe for community-wide mass drug administration [6] Historical macrofilaricidal activity
Major Disadvantage Does not kill adult parasites, requiring repeated doses Severe, potentially fatal side effects and intravenous administration [1] [2]

Detailed Efficacy and Experimental Data

Ivermectin Treatment Protocols and Evidence

Ivermectin's efficacy stems from its potent microfilaricidal activity and ability to disrupt embryo development in female adult worms [1]. A single oral dose (150 µg/kg) leads to a significant reduction in skin microfilariae that can last over a year [1]. For patients who have left endemic areas, treatment every 6 months (or even every 3 months) can be considered to maintain symptom control [1].

Supporting Evidence: A key double-blind study in Senegalese patients demonstrated that ivermectin was as effective as diethylcarbamazine (DEC) in reducing microfilarial loads but with a significantly reduced incidence and severity of adverse reactions [7]. Long-term follow-up studies in Ghana have confirmed that while ivermectin is highly effective in most patients, there are sub-optimal responders, indicating the potential for reduced susceptibility in some parasite populations [8].

This compound Treatment Protocols and Evidence

This compound is a partial macrofilaricide, meaning it can kill adult Onchocerca volvulus worms. However, its use is limited by a dangerous toxicity profile and a complex, prolonged intravenous administration schedule [2] [5].

Supporting Evidence: Studies using a bovine model (Onchocerca ochengi) demonstrated that this compound effectively penetrates the worm nodules, indicating that its failure to consistently kill adults is not due to poor distribution but likely due to intrinsic pharmacological factors [4]. Clinical use has been associated with severe and fatal adverse events, including renal toxicity, exfoliative dermatitis, and profound collapse or "therapeutic shock" [2]. Deaths have been reported with cumulative doses exceeding 6g [2].

Safety and Toxicity Profiles

  • Ivermectin: Severe adverse events are rare outside of Loa loa co-infection, which carries a risk of fatal encephalopathy [2]. The most common side effects are related to the Mazzotti reaction, an inflammatory response to dying microfilariae.
  • This compound: Its toxicity is a major limitation. Serious Adverse Events (SAEs) include death, severe symptomatic postural hypotension, renal failure, and exfoliative dermatitis [2]. It requires careful clinical supervision and is contraindicated in patients with kidney disease [5].

Mechanism of Action: A Visual Workflow

The diagram below illustrates the distinct molecular pathways and effects of Ivermectin and this compound on the Onchocerca volvulus parasite.

G cluster_Ivermectin Ivermectin Pathway cluster_this compound This compound Pathway Start Onchocerca volvulus Parasite I1 Binds to glutamate-gated chloride channels (GluCl) in parasite nerve & muscle cells Start->I1 S1 Inhibits multiple essential parasite enzymes Start->S1 I2 Influx of chloride ions (hyperpolarization) I1->I2 I3 Paralyzes and kills microfilariae Disrupts embryogenesis in adult females I2->I3 I4 Outcome: Microfilaricidal & Sterilizing I3->I4 S2 Disrupts energy metabolism and cellular function S1->S2 S3 Kills microfilariae and some adult worms S2->S3 S4 Outcome: Partial Microfilaricidal & Partial Macrofilaricidal S3->S4

Research and Development Implications

  • Ivermectin's Role: Its safety and efficacy profile has made it the cornerstone of global onchocerciasis control and elimination programs via mass drug administration [6]. Current research explores its novel applications, including repurposing for cancer therapy due to effects on PAK1-mediated autophagy and caspase-dependent apoptosis [3].
  • This compound's Niche: While obsolete for onchocerciasis, research into this compound continues for other conditions, including autism spectrum disorder and cancer, highlighting interest in its broad mechanism of action [5]. Its historical use underscores the critical need for macrofilaricides with better safety profiles.
  • Current Adjunctive Therapy: The antibiotic doxycycline is an important adjunct. It targets the Wolbachia bacteria symbiont within the adult worms, killing them and sterilizing the females, providing a macrofilaricidal effect that ivermectin lacks [1].

Conclusion for Practitioners

For researchers and clinicians, the evidence is clear:

  • Ivermectin is the safe and effective foundation for onchocerciasis treatment and control programs.
  • This compound is a historical drug with macrofilaricidal activity but is no longer used due to an unacceptable risk-benefit ratio. Its role is now primarily in research contexts outside of filarial infections.

References

suramin antipurinergic therapy compared to other APDs

Author: Smolecule Technical Support Team. Date: February 2026

Suramin vs. Other ASD Treatment Approaches

The table below compares this compound's mechanism, evidence, and status against other ASD treatment categories.

Treatment Category Mechanism of Action Evidence for Core ASD Symptoms Key Experimental Data & Status
This compound (APT) [1] [2] [3] Antagonizes P2X and P2Y purinergic receptors; inhibits extracellular ATP signaling; aims to reduce cell danger response (CDR) and neuroinflammation. Targets social deficits, repetitive behaviors, language/communication. Clinical Trial (2023): 10 mg/kg IV showed significant improvement on CGI-I scale (2.8 ± 0.30 vs 1.7 ± 0.27 placebo; p=0.016). ABC-Core scores showed numeric but non-significant improvement[-12.5 ± 3.18 vs -8.9 ± 2.86]. Phase I/II complete; not FDA-approved for ASD [1].
Oxytocin [4] Activates PI3K/AKT signaling pathway; promotes oligodendrocyte development and differentiation; improves myelination. Targets social interaction deficits. Preclinical (VPA Rat Model): Intranasal oxytocin (400 μg/kg, P21-42) significantly ameliorated social deficits and repetitive behaviors. Transcriptomic analysis confirmed activation of PI3K/AKT pathway and improved myelination [4].
Atypical Antipsychotics (Risperidone, Aripiprazole) [1] Dopamine and serotonin receptor antagonists. No effect on core symptoms; FDA-approved only for "irritability associated with autistic disorder". Approved Drugs: Do not address core social/communication deficits or restrictive/repetitive behaviors [1].
Leucovorin [5] Bypasses impaired folate transport into the brain; acts on cerebral folate deficiency. Reported improvements in speech and behavior. Clinical Trials: Multiple RCTs provided supporting evidence for beneficial effects; considered a supportive treatment, not a cure [5].

Detailed Experimental Protocols

For researchers seeking to interpret or replicate key findings, here is a detailed breakdown of the experimental methodologies from pivotal studies.

Clinical Trial of this compound for ASD (2023)
  • Study Design: A 14-week, randomized, double-blind, placebo-controlled, proof-of-concept study [1].
  • Participants: 52 boys aged 4–15 years with moderate to severe ASD. 44 subjects completed the study [1].
  • Intervention: Three intravenous infusion arms: this compound 10 mg/kg, this compound 20 mg/kg, and placebo. Doses were administered at baseline, week 4, and week 8 [1].
  • Primary Endpoint: Change from baseline to Week 14 on the ABC-Core score (sum of lethargy/social withdrawal, stereotypic behavior, and inappropriate speech subscales) [1].
  • Secondary Endpoints: Included the Clinical Global Impressions-Improvement (CGI-I) scale adapted for autism, among others [1].
  • Key Results: The 10 mg/kg this compound group showed a statistically significant improvement on the CGI-I scale compared to placebo. Exploratory analyses suggested greater effects in younger subjects and those with less severe symptoms [1].
Preclinical Study of Oxytocin in VPA Rat Model (2025)
  • Animal Model: Pregnant rats were injected with Valproic Acid (VPA, 600 mg/kg) or saline on embryonic day 12.5 to generate offspring with ASD-like behaviors. Only male offspring were used [4].
  • Intervention: VPA-exposed offspring were randomly divided into a VPA group and a VPA+OT group. The VPA+OT group received daily intranasal oxytocin (400 μg/kg) from postnatal day 21 (P21) to P42 [4].
  • Behavioral Assessments: Tests included the three-chamber test (for social behavior) and open field test (for anxiety-like and repetitive behaviors) [4].
  • Molecular Analysis: Amygdala tissue was subjected to RNA sequencing. Bioinformatic analyses (GSEA, WGCNA) identified differentially expressed genes and pathways. Key findings were validated with qPCR and transmission electron microscopy to assess myelination [4].
  • Key Results: Oxytocin administration reversed social deficits and repetitive behaviors. Transcriptomic profiling revealed that oxytocin's effect was linked to activating the PI3K/AKT pathway, which promoted oligodendrocyte development and repaired myelination deficits [4].

Signaling Pathway Diagrams

The diagrams below illustrate the distinct molecular mechanisms of this compound and oxytocin.

G cluster_this compound This compound Antipurinergic Therapy Cellular Stress Cellular Stress Extracellular ATP (eATP) Release Extracellular ATP (eATP) Release Cellular Stress->Extracellular ATP (eATP) Release P2X/P2Y Receptor Activation P2X/P2Y Receptor Activation Extracellular ATP (eATP) Release->P2X/P2Y Receptor Activation Sustained Cell Danger Response (CDR) Sustained Cell Danger Response (CDR) P2X/P2Y Receptor Activation->Sustained Cell Danger Response (CDR) Mitochondrial Dysfunction Mitochondrial Dysfunction P2X/P2Y Receptor Activation->Mitochondrial Dysfunction Neuroinflammation Neuroinflammation P2X/P2Y Receptor Activation->Neuroinflammation Core ASD Symptoms (Social, Behavioral) Core ASD Symptoms (Social, Behavioral) Sustained Cell Danger Response (CDR)->Core ASD Symptoms (Social, Behavioral) This compound This compound This compound->P2X/P2Y Receptor Activation Antagonizes This compound->Sustained Cell Danger Response (CDR)  Resets

G cluster_oxytocin Oxytocin Mechanism in VPA Model VPA Exposure VPA Exposure Suppressed PI3K/AKT Pathway Suppressed PI3K/AKT Pathway VPA Exposure->Suppressed PI3K/AKT Pathway Impaired Oligodendrocyte Development Impaired Oligodendrocyte Development Suppressed PI3K/AKT Pathway->Impaired Oligodendrocyte Development Myelination Deficits Myelination Deficits Impaired Oligodendrocyte Development->Myelination Deficits Social & Behavioral Deficits Social & Behavioral Deficits Myelination Deficits->Social & Behavioral Deficits Oxytocin Oxytocin Oxytocin->Suppressed PI3K/AKT Pathway  Activates PI3K/AKT Pathway Activation PI3K/AKT Pathway Activation Oxytocin->PI3K/AKT Pathway Activation Oligodendrocyte Development Oligodendrocyte Development PI3K/AKT Pathway Activation->Oligodendrocyte Development Improved Myelination Improved Myelination Oligodendrocyte Development->Improved Myelination Improved Social Behavior Improved Social Behavior Improved Myelination->Improved Social Behavior

Key Insights for Researchers

  • This compound's Differentiated Approach: this compound does not target specific neurotransmitters but aims to reset a hypothesized cell danger response, a foundational metabolic state that may underlie multiple chronic conditions [2]. This represents a paradigm shift from symptom management to addressing a potential root cause.
  • Stage of Development: While this compound's mechanism is promising, it is not an approved treatment for ASD [2]. The cited clinical trial is a Phase I/II proof-of-concept study. Further large-scale trials are required to confirm efficacy and fully understand the safety profile [1] [2].
  • Comparative Mechanisms: this compound and oxytocin operate through entirely different pathways—This compound via purinergic signaling and oxytocin via growth factor-like PI3K/AKT signaling. This suggests the potential for future combination therapies that target multiple nodes in ASD pathophysiology [1] [4].

References

suramin behavioral effects comparison animal models

Author: Smolecule Technical Support Team. Date: February 2026

Suramin Behavioral Effects in Animal Models

Animal Model Key Behavioral Effects of this compound Experimental Context & Dosage
Maternal Immune Activation (MIA) Mouse Model of ASD [1] [2] Reversal of social interaction deficits, improved novelty preference, reduction of repetitive behaviors. [1] [2] Single intraperitoneal injection of 20 mg/kg. [1]
Fragile X (FMR1 KO) Mouse Model of ASD [2] Restoration of normal social activity, short-term memory, and exploratory activity. [2] Specific dosage not provided in search results (Company data on file). [2]
Acetic Acid-Induced Acute Colitis in Rats [3] Significant reduction in disease activity index (not a direct behavior test, but reflects overall animal health/behavioral state). Amelioration of pain-related behaviors and general sickness behaviors associated with inflammation. [3] Intraperitoneal injection of 10 mg/kg/day for 15 days. [3]

The experimental approaches for studying this compound's effects involve specific protocols for modeling diseases and assessing behavior.

Experimental Protocols for Key Findings

The following methodologies are derived from the research on this compound in animal models:

  • 1. Maternal Immune Activation (MIA) Mouse Model of ASD [2]

    • Model Induction: Pregnant female mice are injected with a viral mimic, poly(I:C), to activate the immune system during gestation. The offspring display behaviors analogous to human ASD core symptoms.
    • This compound Treatment: A single dose of this compound (20 mg/kg) is administered intraperitoneally to the offspring.
    • Behavioral Assays:
      • Social Interaction Test: Measures the time a test mouse spends investigating a novel mouse versus a novel object.
      • Novelty Preference Test: Assesses the animal's ability to discriminate and show preference for a new social or non-social stimulus.
      • Repetitive Behavior Analysis: Quantifies behaviors like excessive self-grooming or marble burying.
  • 2. Acetic Acid-Induced Acute Colitis in Rats [3]

    • Model Induction: Acute colitis is induced in rats via rectal instillation of a 4% acetic acid solution under anesthesia.
    • This compound Treatment: this compound (10 mg/kg/day) or a saline control is administered intraperitoneally for 15 days.
    • Behavioral & Health Assessment:
      • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool, reflecting the overall severity of colitis and related sickness behaviors.
      • Pain-related behaviors: General assessment of postural changes and reactivity that indicate abdominal pain.

Proposed Signaling Pathways for this compound's Behavioral Effects

The diagrams below illustrate the hypothesized mechanisms through which this compound may exert its behavioral effects, based on the reviewed studies. These pathways are primarily derived from research in ASD and inflammatory models [1] [2] [3].

G cluster_0 Purinergic Signaling Pathway (ASD Models) cluster_1 FGF Signaling Pathway (General Mechanism) CellularStress Genetic/Environmental Stressors (Cellular Danger Response) ExtracellularATP Elevated Extracellular ATP (eATP) CellularStress->ExtracellularATP P2Receptors Purinergic Receptor Activation (P2X, P2Y) ExtracellularATP->P2Receptors Neuroinflammation Neuroinflammation & Mitochondrial Dysfunction P2Receptors->Neuroinflammation SymptomImprovement Improvement in Core Behavioral Symptoms P2Receptors->SymptomImprovement Reduced Activation ASDlikeSymptoms ASD-like Behaviors (Social Deficit, Repetitive Behaviors) Neuroinflammation->ASDlikeSymptoms Neuroinflammation->SymptomImprovement Attenuated SuraminNode This compound Intervention (Anti-purinergic Therapy) SuraminNode->P2Receptors Antagonizes FGF1 FGF1 Growth Factor FGFR2 FGFR2 D2 Domain (Receptor) FGF1->FGFR2 Binds to Activate DownstreamSignaling Downstream Mitogenic & Differentiation Signaling FGFR2->DownstreamSignaling SuraminFGF This compound Binds FGF1 SuraminFGF->FGF1 Binds to SignalingBlock Blocks FGF1-FGFR2 Interaction SuraminFGF->SignalingBlock SignalingBlock->FGFR2 Prevents Binding

Research Status and Further Directions

Research is ongoing, including a Phase 2 clinical trial (STAT-2A) to evaluate repeat dosing of this compound in children with ASD [6]. For the most current data, searching clinical trial registries and recent publications in neuroscience and pharmacology journals is highly recommended.

References

suramin neuroprotective effects validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Suramin Neuroprotection: Evidence at a Glance

Study Model / System Observed Effect (Protective/Toxic) Key Findings / Proposed Mechanism Key Experimental Metrics

| Fibromyalgia Pain Model (Rat) [1] | Protective | Inhibited thalamic P2X4/P2X7 receptors; reduced NLRP3 inflammasome activation and microglial activation; alleviated pain. | - Dose: 100 mg/kg, i.p. (single dose).

  • Behavior: Improved mechanical/thermal pain thresholds, motor function.
  • Molecular: ↓ P2X7, P2X4, NLRP3, Gasdermin-D, pro-inflammatory cytokines. | | Neural Progenitor Cells (NPCs) - Postnatal Rat [2] | Protective | Purinergic receptor blockade with this compound reduced apoptosis; increased neurosphere size and cell number. | - Dose: 200 µM in vitro.
  • Viability: Significant increase in cell number.
  • Apoptosis: Strong reduction in TUNEL-positive cells. No change in proliferation (BrdU assay). | | Dorsal Root Ganglion Neurons (DRGN) - Mouse [3] [4] [5] | Toxic | Induced Ca2+ influx via Voltage-Gated Calcium Channels (VGCC); led to neuronal death. Toxicity was partially mitigated by Nimodipine (VGCC inhibitor). | - In vivo Dose: 250 mg/kg, i.p. (single dose).
  • In vitro IC50: 283 µM.
  • Physiology: ↓ sensory nerve action potential amplitude and conduction velocity. | | Hyperoxia-Induced Injury (Oligodendrocyte Model) [6] | Toxic | Induced and enhanced apoptosis; increased pro-apoptotic factors (Fas, caspase-8); decreased pAkt (survival signal). | - Dose: 30-120 µM in vitro.
  • Viability: Potentiated hyperoxia-induced cell death in a dose-dependent manner. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in these studies.

  • In Vivo Fibromyalgia Model (Rat) [1]:

    • Disease Induction: Female Wistar rats received Reserpine (1 mg/kg, s.c.) for three consecutive days to induce a fibromyalgia-like state.
    • Drug Treatment: A single dose of This compound (100 mg/kg, i.p.) was administered after model induction.
    • Behavioral Analysis (Days 3 & 7): Pain thresholds were assessed using Von Frey filaments (mechanical allodynia) and the Randall-Selitto test (mechanical hyperalgesia), alongside thermal pain tests.
    • Molecular Analysis (Day 12): Thalamic tissues were analyzed via western blotting for P2X receptors, NLRP3, and pyroptosis markers, and ELISA for cytokine levels.
  • In Vitro Neural Progenitor Cell (NPC) Survival [2]:

    • Cell Culture: NPCs were isolated from the subventricular zone of postnatal rats and cultured as neurospheres in a serum-free medium containing EGF and FGF-2.
    • Treatment: Neurospheres were treated with 200 µM this compound for 72 hours.
    • Viability/Proliferation Assessment: Cell number was counted after dissociation. BrdU assay was used to assess proliferation (12-hour pulse). TUNEL assay was performed to quantify apoptosis.
    • Multipotency Check: After this compound treatment, cells were differentiated and immunostained for lineage markers (DCX for neurons, GFAP for astrocytes, NG2 for oligodendrocyte precursors).
  • In Vitro Calcium Influx (DRGN) [3]:

    • Cell Culture: Dorsal Root Ganglia Neurons (DRGN) were isolated from adult C57Bl/6 mice and cultured.
    • Viability Assay: DRGNs were treated with increasing concentrations of this compound (0-500 µM) for 24 hours to determine the IC50 via cell viability assays.
    • Calcium Imaging: Cultured DRGNs were loaded with the fluorescent calcium indicator Fura-2. Changes in intracellular calcium levels were measured upon application of 1 mM this compound in a calcium-containing buffer.
    • Neuroprotection Test: The VGCC inhibitor Nimodipine was co-applied with this compound, and cell viability was re-assessed.

Signaling Pathways in this compound's Effects

The dual role of this compound can be understood by examining its actions on different signaling pathways. The following diagrams illustrate the key mechanisms identified in the research.

Protective Pathway: P2X Receptor Inhibition in Fibromyalgia

In the fibromyalgia model, this compound's protective effect is primarily mediated through the inhibition of purinergic receptors in the thalamus [1].

G Start Nerve Injury/Stress ATP_Release ATP Release Start->ATP_Release P2XR_Activation P2X4/P2X7 Activation ATP_Release->P2XR_Activation Inflammasome NLRP3 Inflammasome Activation P2XR_Activation->Inflammasome Pyroptosis Pyroptosis (Gasdermin-D) & Pro-inflammatory Cytokines (IL-1β, TNF-α) Inflammasome->Pyroptosis Microglia Microglial Activation (M1 Phenotype) Pyroptosis->Microglia Pain Central Sensitization & Pain Behavior Microglia->Pain This compound This compound Intervention This compound->P2XR_Activation Inhibits

Neurotoxic Pathway: Calcium-Mediated Toxicity in DRG Neurons

In contrast, this compound's neurotoxic effect on sensory neurons is linked to dysregulation of calcium homeostasis [3].

G Suramin_App This compound Application VGCC Voltage-Gated Ca²⁺ Channels (VGCC) Suramin_App->VGCC Calcium_Influx Extracellular Ca²⁺ Influx Calmodulin_Calpain Activation of Calmodulin & Calpain Effectors Calcium_Influx->Calmodulin_Calpain VGCC->Calcium_Influx Neuronal_Damage Neuronal Cell Damage Calmodulin_Calpain->Neuronal_Damage Nimodipine Nimodipine (VGCC Blocker) Nimodipine->VGCC Blocks

Key Insights for Researchers

  • Mechanism is Context-Dependent: this compound is a non-selective P2 receptor antagonist [7]. Its effect depends on which signaling pathways are dominant in a given model. Blocking P2X7 in microglia can be protective [1], while disrupting calcium signaling in sensory neurons is toxic [3].
  • Dosage is Critical: The dose and resulting plasma concentration are key determinants of toxicity, particularly for the risk of peripheral neuropathy [7].
  • Cell-Type Specificity: The same intervention can have opposite effects on different cell types. This compound promoted survival in neural progenitors [2] but induced apoptosis in immature oligodendrocytes [6].

References

suramin cost-effectiveness analysis alternative treatments

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Cost-Effectiveness Analysis

Although a direct cost-effectiveness analysis for Suramin was not located, a 2024 paper provides a relevant framework for evaluating pharmaceuticals in multi-comparator settings with evolving evidence [1]. Key considerations from this framework include:

  • Proportionate Processes: Health systems should prioritize reassessments of treatments based on their expected impact on population-level health. Changes in the treatment landscape—such as new evidence, the entry of competitor drugs, or price changes (e.g., due to generics)—are key triggers for reassessment [1].
  • Multiple Treatment Options: Recommending several treatments instead of a single option may be justified due to patient heterogeneity, varying preferences, price competition, and incentives for innovation [1].
  • Value-Based Pricing with Confidential Discounts: The framework discusses how value-based pricing can be achieved even when manufacturers offer confidential discounts, which is common in many health technology assessment systems [1].

This compound's Efficacy and Experimental Data

This compound is being investigated for its potential to treat the core symptoms of ASD, a area with high unmet need. The proposed mechanism involves its action as an antipurinergic agent, inhibiting abnormal cell danger response (CDR) signaling, which is hypothesized to contribute to ASD symptoms [2] [3] [4].

The diagram below illustrates this proposed mechanism of action.

ExternalThreat External Threat (e.g., infection, toxin) CDR Cell Danger Response (CDR) ExternalThreat->CDR eATP Release of eATP CDR->eATP PurinergicReceptor Purinergic Receptor Activation eATP->PurinergicReceptor Binds to CoreSymptoms Core ASD Symptoms PurinergicReceptor->CoreSymptoms Sustains This compound This compound This compound->PurinergicReceptor Blocks

Key clinical evidence includes:

  • SAT-1 Trial (Phase I/II): A double-blind, placebo-controlled pilot study (n=10) found that a single, low-dose IV infusion of this compound (20 mg/kg) led to significant improvements in ADOS-2 comparison scores, language, social interaction, and reduced repetitive behaviors compared to placebo. The treatment was reported to have a manageable safety profile at this dose [3] [4].
  • Pax-101 (Phase II Trial): A subsequent Phase II trial involving 52 children in South Africa reportedly supported the safety and potential efficacy of this compound for ASD [5].

Experimental Protocols for this compound in ASD

For the SAT-1 Trial [3]:

  • Study Design: Double-blind, placebo-controlled, randomized pilot study.
  • Participants: 10 male children with ASD, aged 5-14 years.
  • Intervention: A single intravenous infusion of either This compound (20 mg/kg) or a saline placebo.
  • Primary Outcomes: Change in Autism Diagnostic Observation Schedule-2nd edition (ADOS-2) comparison scores and Expressive One-Word Picture Vocabulary Test (EOWPVT) scores.
  • Secondary Outcomes: Aberrant Behavior Checklist (ABC), Autism Treatment Evaluation Checklist (ATEC), and others.
  • Timeline: Outcomes were measured at baseline, 2 days post-infusion, and 6 weeks post-infusion.

The workflow of this trial is summarized in the following diagram.

Screening Screening & Matching Randomization Randomization Screening->Randomization This compound This compound (20 mg/kg) Randomization->this compound Placebo Placebo Randomization->Placebo Infusion Single IV Infusion Day2 Day 2 Infusion->Day2 Week6 Week 6 Infusion->Week6 Assessment Outcome Assessment Baseline Baseline Baseline->Infusion Day2->Assessment Week6->Assessment This compound->Infusion Placebo->Infusion

Comparison with Alternative Treatments

The table below compares this compound with other common treatment approaches for ASD core symptoms and the conditions for which it is traditionally used.

Treatment Class / Type Primary Indication(s) Key Efficacy Findings Notable Side Effects / Considerations

| This compound | Antipurinergic / Antiprotozoal | Investigational: ASD [2] [5]. Approved: African Sleeping Sickness (Stage 1) [6]. | In ASD: Improved social communication, reduced repetitive behaviors in early trials [3]. | IV administration only; rash, kidney toxicity, adrenal insufficiency (often dose-related) [6] [7]. | | Balovaptan | Vasopressin Receptor Antagonist | Investigational: ASD [5]. | In ASD: Designed to improve social interaction [5]. | Not yet approved; long-term safety profile under investigation. | | ABA Therapy | Behavioral Intervention | ASD (Standard of Care) [5]. | Established efficacy for improving behaviors and skills; cornerstone of ASD treatment [5]. | No drug-like side effects; requires significant time and resource commitment. | | Ivermectin | Anthelmintic | River Blindness (standard), other parasitic infections [6]. | Effective for reducing parasite load in river blindness [6]. | Generally better tolerated than this compound for river blindness [6] [7]. | | Praziquantel | Anthelmintic | Schistosomiasis (standard) [6]. | Highly effective treatment for schistosomiasis [6]. | |

Insights for a Cost-Effectiveness Evaluation

To construct a formal cost-effectiveness analysis, you would need to model the following elements based on the gathered data:

  • Health Benefits: The primary benefit of this compound in ASD would be the improvement in core symptoms, potentially translating into gains in quality-adjusted life years (QALYs). The effect size can be estimated from the ADOS-2 score improvements in the SAT-1 trial [3].
  • Costs: Key cost drivers would include the price of the drug (yet to be determined), the cost of intravenous administration in a clinical setting, and necessary safety monitoring. One source suggests a 30-day supply of this compound could cost between $300 and $500, but this is for an unconfirmed context and may not reflect the price for a new indication [6].
  • Comparators: The most relevant comparator in a cost-effectiveness model for ASD core symptoms would be placebo or standard supportive care (like ABA therapy), as there are no other pharmacological treatments for the core symptoms [5].
  • Context: The analysis must consider the high R&D costs and the value placed on novel mechanisms of action for conditions with high unmet need, such as ASD [8].

References

suramin receptor binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Suramin Binding Affinity Comparison

The table below summarizes the known binding affinities (Dissociation Constant, Kd) of this compound for various molecular targets. A lower Kd value indicates a stronger binding affinity.

Target Protein Target Type / Origin Reported Kd (μM) Experimental Method Citation
SARS-CoV-2 N-NTD Viral Nucleocapsid Protein 2.74 μM Bio-Layer Interferometry (BLI) [1]
Histones Host Cytotoxic Protein 0.25 μM Isothermal Titration Calorimetry (ITC) [2]
SARS-CoV-2 N-CTD Viral Nucleocapsid Protein 3.30 μM Bio-Layer Interferometry (BLI) [3]
Monocyte Chemoattractant Protein-1 (CCL2) Host Chemokine 0.12 μM NMR Titration [4]
ssRNA-16 (with SARS-CoV-2 N-NTD) Viral RNA 8.37 μM Bio-Layer Interferometry (BLI) [1]
α1β2γ2 GABAA Receptor Host Neuroreceptor 12.4 μM (IC50) Two-Electrode Voltage Clamp [5]

Detailed Experimental Protocols

For reproducibility, here are the methodologies for key experiments cited in the binding affinity data.

1. Bio-Layer Interferometry (BLI) BLI was used to determine the affinity of this compound for the N-terminal domain of the SARS-CoV-2 Nucleocapsid protein (N-NTD) [1].

  • Immobilization: The purified SARS-CoV-2 N-NTD protein is immobilized onto a biosensor tip.
  • Baseline: The baseline signal is established by immersing the tip in a buffer solution.
  • Association: The sensor tip is transferred to a solution containing this compound, and the binding interaction is measured in real-time as a shift in the interference pattern.
  • Dissociation: The tip is then moved back to the buffer solution to monitor the dissociation of the this compound-protein complex.
  • Analysis: The association and dissociation rates (kon and koff) are calculated from the binding curves, and the equilibrium dissociation constant (Kd) is derived from the ratio koff/kon.

2. Bio-Layer Interferometry (BLI) for RNA-Protein Interaction The same study used BLI to quantify the interaction between N-NTD and RNA for competitive binding assessment [1].

  • Immobilization: A biotinylated ssRNA-16 fragment is immobilized on a streptavidin-coated biosensor.
  • Binding Measurement: The RNA-bound biosensor is dipped into a solution containing the N-NTD protein to measure binding.
  • Analysis: The binding curve is analyzed to determine the Kd between N-NTD and the RNA fragment.

3. Electrophoretic Mobility Shift Assay (EMSA) EMSA was employed to demonstrate this compound's ability to disrupt the pre-formed N-NTD/RNA complex [1].

  • Complex Formation: The SARS-CoV-2 N-NTD protein is mixed with ssRNA-16 at a 1:1 molar ratio to form a complex.
  • Competitor Titration: Increasing concentrations of this compound are added to the pre-formed complexes.
  • Electrophoresis: The mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis. Protein-bound RNA migrates more slowly than free RNA.
  • Visualization: The gel is stained to visualize the RNA. A gradual increase in the free RNA band intensity with higher this compound concentrations indicates displacement of RNA from the protein.

4. NMR Titration for Binding Site Mapping NMR spectroscopy identified this compound's binding site on the CCL2 chemokine [4] and the N-NTD protein [1].

  • Isotopic Labeling: The target protein (e.g., CCL2) is produced in a bacterial system and uniformly labeled with 15N.
  • Spectra Acquisition: A 2D 1H-15N HSQC spectrum of the protein alone is acquired, where each peak corresponds to a specific backbone amide in the protein.
  • Ligand Titration: Successive increments of this compound are added to the protein sample, and a new HSQC spectrum is recorded after each addition.
  • Chemical Shift Perturbation (CSP) Analysis: Residues involved in binding exhibit changes in their peak location (chemical shift) or intensity. Mapping these perturbed residues onto the protein's 3D structure reveals the binding pocket.

This compound's Multi-Target Mechanism of Action

The following diagram synthesizes experimental findings to illustrate how this compound's multi-target binding may contribute to its antiviral and anti-inflammatory effects, particularly in the context of SARS-CoV-2 infection and related inflammatory pathways.

G cluster_viral_lifecycle Antiviral Mechanisms (SARS-CoV-2) cluster_anti_inflammatory Anti-inflammatory Mechanisms This compound This compound ViralEntry Inhibition of Viral Entry This compound->ViralEntry Binds & Blocks RdRpInhibition Inhibition of RNA-dependent RNA Polymerase (RdRp) This compound->RdRpInhibition Binds & Inhibits NucleocapsidDisruption Disruption of Nucleocapsid Assembly This compound->NucleocapsidDisruption Binds & Displaces HistoneNeutralization Neutralization of Extracellular Histones This compound->HistoneNeutralization Binds & Neutralizes ChemokineInhibition Inhibition of Chemokine CCL2 Activity This compound->ChemokineInhibition Binds & Inhibits RBD Spike Protein RBD ViralEntry->RBD NucleocapsidProtein Nucleocapsid (N) Protein NucleocapsidDisruption->NucleocapsidProtein ACE2 ACE2 Receptor Binding Site HeparanSulfate Heparan Sulfate Co-receptor RBD->ACE2 Prevents binding to RBD->HeparanSulfate Prevents binding to RNA Viral RNA Genome NucleocapsidProtein->RNA Prevents packaging of Histones Cytotoxic Histones HistoneNeutralization->Histones EndothelialDamage Endothelial Cell Damage & Death HistoneNeutralization->EndothelialDamage Prevents CCL2 Chemokine CCL2 ChemokineInhibition->CCL2 NeutrophilRecruitment Neutrophil Recruitment & Inflammation ChemokineInhibition->NeutrophilRecruitment Reduces Histones->EndothelialDamage CCL2->NeutrophilRecruitment

Key Insights for Researchers

  • Promiscuous Polyanionic Binding: this compound's high negative charge allows it to act as a promiscuous binder, interacting strongly with positively charged patches on diverse proteins like viral capsids, histones, and chemokines [6] [2] [4].
  • Therapeutic Potential: Strong binding to SARS-CoV-2 proteins (N-NTD, RdRp) and disruption of host inflammatory pathways (histone neutralization) highlight this compound's potential as a multi-mechanism therapeutic against viral infection and its complications [6] [2].
  • Consider Off-Target Effects: When investigating this compound, researchers should account for its multi-target nature, as effects observed in biological assays may not stem from a single, specific receptor interaction [5] [4].

References

suramin clinical trial results replication studies

Author: Smolecule Technical Support Team. Date: February 2026

Suramin Clinical Trial & Pre-clinical Study Data

Study Focus / Disease Area Study Type & Model Key Findings & Efficacy Outcomes Dosage & Administration Citation

| Autism Spectrum Disorder (ASD) | RCT, Human (Boys, 4-15 years, n=52) | - 10 mg/kg: Significant improvement on CGI-I scale vs. placebo (p=0.016); non-significant numeric improvement on ABC-Core.

  • 20 mg/kg: No significant improvement over placebo. | IV infusion at baseline, week 4, week 8 | [1] | | Autism Spectrum Disorder (ASD) | Pilot RCT, Human (Boys, n=10) | Single 20 mg/kg dose: Transient improvement in ADOS-2 scores (-1.6 points) and other behavior scales. | Single IV infusion | [2] | | Hepatocellular Carcinoma (HCC) | Pre-clinical (In vitro & mouse models) | Blocked LL-37-induced macrophage M2 polarization; enhanced anti-tumor efficacy of 1,25(OH)2D3. | Used in combination with 1,25(OH)2D3 | [3] | | SARS-CoV-2 Infection | Pre-clinical (Biophysical/Biochemical) | Binds to nucleocapsid protein C-terminal domain (Kd=3.30 µM), disrupting RNA-protein interaction. | N/A (Mechanism study) | [4] | | Chikungunya Virus Infection | Pre-clinical (In vitro) | Interacts with virion E2 protein, inhibiting viral attachment and entry. | N/A (Mechanism study) | [5] | | HIV Infection | Pre-clinical (In vitro) | Inhibits formation of seminal amyloid fibrils (SEVI) that enhance HIV infection; shows synergistic effect with antiretroviral drugs. | N/A (Mechanism study) | [6] |

Detailed Experimental Protocols

For researchers interested in the methodological details, here is a summary of the key experimental approaches from the cited studies.

  • ASD Clinical Trial (2023): This was a 14-week, randomized, double-blind, placebo-controlled, dose-ranging study. Participants were boys aged 4-15 with moderate to severe ASD, confirmed by ADOS-2. The primary efficacy endpoint was the ABC-Core score (sum of lethargy/social withdrawal, stereotypic behavior, and inappropriate speech subscales). Key secondary endpoints included the Clinical Global Impressions-Improvement (CGI-I) scale and the ABC-Total score. Safety and tolerability were monitored throughout [1].
  • HCC Study Mechanism: The research used co-culture systems of HCC cells (PLC/PRF-5, Huh7) with THP-1-derived macrophages and co-xenograft mouse models. Key techniques included:
    • Cell-based assays: Proliferation (Edu assay), colony formation, and invasion assays.
    • Molecular analysis: qRT-PCR, Western blot, flow cytometry, and ELISA to measure gene expression, protein levels, and macrophage polarization markers (e.g., CD68, CD163, iNOS).
    • Pathway analysis: Investigation of Akt/mTOR and STAT3 signaling pathways [3].
  • SARS-CoV-2 Nucleocapsid Binding: This mechanistic study employed:
    • Biolayer Interferometry (BLI) & Isothermal Titration Calorimetry (ITC): To quantify the binding affinity (Kd) between this compound and the nucleocapsid protein.
    • Electrophoretic Mobility Shift Assays (EMSA): To demonstrate that this compound competes with and displaces RNA from the nucleocapsid protein.
    • NMR Spectroscopy & Site-directed Mutagenesis: To identify the specific binding site on the protein (the α1-η1 helix) and critical residues (K256, R259, R262) involved [4].

Mechanism of Action in Hepatocellular Carcinoma

The 2025 study on Hepatocellular Carcinoma (HCC) elucidates a detailed mechanism where this compound blocks a pathway that drives immunosuppression. The following diagram outlines this "Cell Danger Response" pathway and how this compound intervenes.

Start Persistent Cellular Injury/Stress CDR Cell Danger Response (CDR) Activated Start->CDR ATP_Release Abnormal Persistence of Extracellular ATP (Danger Signal) CDR->ATP_Release P2XR Purinergic Receptor (P2X/P2Y) Activation ATP_Release->P2XR Consequences Consequences: - Altered Cellular Homeostasis - Impaired Neurodevelopment - Chronic Inflammation P2XR->Consequences This compound This compound Intervention This compound->P2XR Antagonizes

Key Insights and Future Directions

  • Dose-Dependent Effects are Critical: The clinical results in ASD highlight that this compound's efficacy is highly dose-dependent. The 10 mg/kg dose showed promise, while the 20 mg/kg dose did not separate from placebo, indicating a narrow therapeutic window that requires careful calibration [1].
  • Broad Repurposing Potential: Pre-clinical data confirms this compound's multi-target mechanism, supporting its investigation in oncology (HCC), virology (SARS-CoV-2, Chikungunya, HIV), and neurodevelopmental disorders. Its action as a purinergic receptor antagonist and its ability to disrupt protein-protein and protein-RNA interactions are common themes [3] [5] [6].
  • A Note on Research Integrity: I found one study on this compound for visceral leishmaniasis that was retracted in 2025 due to concerns over figure irregularities and unresolved questions about the underlying data [7]. This underscores the importance of rigorous data validation in scientific research.

References

Overview of Suramin's Investigational Applications

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Area Proposed Mechanism of Action Key Findings / Status Relevant Citation
Autism Spectrum Disorder (ASD) Antagonism of purinergic (P2X, P2Y) receptors; potential correction of abnormal cell danger response and mitochondrial dysfunction. [1] [2] Two randomized controlled trials (2017 - 2023) showed promise for core symptoms; a larger Phase 2 trial (STAT-2A) is currently recruiting. [1] [2] [3] [1] [2] [3]

| Viral Infections (e.g., SARS-CoV-2) | 1) Binds spike protein to block virus-cell interactions (heparan sulfate & ACE2 receptor). 2) Inhibits viral RNA-dependent RNA polymerase (RdRp). [4] | In vitro studies show potent inhibition, especially against the Omicron variant (EC50: 3.0 µM). Activity is linked to its polyanionic character. [4] | [5] [4] | | Oncology (e.g., Colorectal Cancer) | Inhibition of the serine protease hepsin, which is implicated in tumor invasion and cancer-associated thrombosis. [6] | In vitro and zebrafish model studies show reduced cancer cell migration, invasion, and thrombin generation. [6] | [6] | | Inflammatory Conditions (e.g., Sepsis, Trauma) | Neutralization of cytotoxic extracellular histones released during cellular damage (e.g., from Neutrophil Extracellular Traps). Protects vascular endothelium. [7] | Preclinical studies in mice show suramin prevents histone-induced lung injury, endothelial damage, and mortality. [7] | [7] |

Experimental Insights and Pharmacokinetics

While full validation protocols are not available in the searched literature, the studies provide insights into common experimental approaches and critical pharmacokinetic data crucial for any biomarker or drug development program.

  • Common Methodologies: Research on this compound frequently employs techniques like surface plasmon resonance (SPR) to study binding affinity to targets like the SARS-CoV-2 spike protein [4], molecular docking to model interactions at atomic levels [6] [4], and standardized in vivo models to assess efficacy and survival [7]. Clinical studies heavily rely on validated behavioral scales (e.g., ADOS-2, ABC) and safety monitoring [1] [2].

  • Critical Pharmacokinetic Property: A key finding across studies is this compound's exceptionally long terminal half-life, ranging from approximately 14 to 105 days depending on the population and study design [1] [5]. This property is a major consideration for dosing regimen design, as it leads to significant drug accumulation.

Research Recommendations and Pathways

To bridge the identified information gaps, I have outlined some logical next steps based on common research pathways. The following diagram summarizes this approach.

Start Current Situation: Mechanism known, clinical efficacy data limited Step1 1. Identify & Quantify Biomarkers Start->Step1 Step2 2. Correlate Biomarker with Outcome Step1->Step2 Step3 3. Validate in Controlled Trials Step2->Step3 Goal Goal: Validated Biomarker for Patient Stratification Step3->Goal

To advance this compound biomarker research, you could focus on:

  • Target Engagement biomarkers: The most direct approach is to quantify this compound's interaction with its proposed targets. This could involve developing assays to measure the inhibition of purinergic signaling in ASD or the neutralization of extracellular histones in inflammatory models [1] [7].
  • Downstream effect biomarkers: Another strategy is to identify and monitor downstream metabolic or inflammatory pathways this compound modulates. The "cell danger response" mentioned in ASD research involves specific metabolic perturbations that could serve as biomarker candidates [1].
  • Clinical correlation: Ultimately, any candidate biomarker must be measured in well-designed clinical trials and statistically correlated with clinical efficacy and safety outcomes to achieve validation [2] [3].

References

suramin long-term outcomes versus standard care

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data for ASD (14-Week Study)

Aspect Suramin 10 mg/kg This compound 20 mg/kg Placebo
Primary Endpoint (ABC-Core) -12.5 ± 3.18 (numerical improvement, not statistically significant) Did not show improvement over placebo -8.9 ± 2.86 [1]
Key Secondary Endpoint (CGI-I) 2.8 ± 0.30 (statistically significant improvement, p=0.016) 2.0 ± 0.28 (not statistically significant vs. placebo) 1.7 ± 0.27 [1]
Safety & Tolerability Generally safe and well-tolerated over 14 weeks; most adverse events were mild to moderate [1]

Detailed Experimental Protocol from Key Studies

To provide context for the data above, here are the methodologies from the pivotal clinical trial and supporting non-clinical research.

  • Clinical Trial Design (ASD): A 14-week, randomized, double-blind, placebo-controlled, proof-of-concept study was conducted with 52 boys aged 4–15 years with moderate to severe ASD. Participants were randomized into three arms receiving intravenous infusions at baseline, week 4, and week 8. The primary efficacy endpoint was the change in the ABC-Core score (sum of subscales for lethargy/social withdrawal, stereotypic behavior, and inappropriate speech). A key secondary endpoint was the Clinical Global Impressions-Improvement (CGI-I) score. Safety and tolerability were monitored throughout [1].
  • Supporting Anti-inflammatory Study (Preclinical): An experimental study on acute colitis in rats investigated this compound's anti-inflammatory mechanism. Colitis was induced with acetic acid, and rats were treated with this compound (10 mg/kg/day) or saline intraperitoneally for 15 days. Researchers measured plasma and colonic tissue levels of inflammatory markers like TNF-α using ELISA. Histopathological evaluations of colon tissue were performed using hematoxylin and eosin staining, with damage scored on a scale of 0 (intact) to 4 (extensive damage) [2] [3].

Proposed Mechanisms of Action

The potential therapeutic effects of this compound in conditions like ASD are hypothesized to work through several pathways, illustrated in the diagram below.

G This compound This compound Administration P2R Antagonism of P2X/P2Y Purinergic Receptors This compound->P2R ATP Reduces Excessive Extracellular ATP P2R->ATP Mitoch Restoration of Normal Mitochondrial Function ATP->Mitoch Inflam Reduction of Neuro-inflammation ATP->Inflam Outcome Improvement in Core Symptoms (e.g., Social Behavior) Mitoch->Outcome Inflam->Outcome Stressor External Stressor (e.g., Infection) Cytokine Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Stressor->Cytokine Cytokine->Inflam

The diagram above shows this compound's two-pronged theoretical mechanism. It is primarily known as an anti-purinergic agent, antagonizing P2X and P2Y receptors. This action helps reduce high levels of extracellular ATP, a key "danger signal" released by stressed cells. By blocking this signal, this compound is proposed to restore normal mitochondrial function and reduce neuro-inflammation, potentially leading to improvements in core behavioral symptoms [1].

Simultaneously, this compound demonstrates a broader anti-inflammatory effect. External stressors can trigger the release of pro-inflammatory cytokines like TNF-α. This compound has been shown to inhibit the production and activity of these cytokines, thereby reducing overall inflammation and tissue damage, as evidenced in both ASD and colitis models [1] [2] [3].

Conclusion and Research Gaps

  • For Autism Spectrum Disorder (ASD): A 14-week trial showed a promising signal of efficacy for the 10 mg/kg dose on some measures, but long-term data on efficacy, safety, and how it compares to existing behavioral and supportive therapies is not yet available [1].
  • For Other New Indications (e.g., Cancer): While investigated in clinical trials for cancers like prostate cancer and glioma, the results have often been disappointing or failed to show a clear survival benefit. It is not an approved standard-of-care treatment for cancer [4].

Further large-scale and long-term clinical studies are essential to determine if this compound's molecular mechanisms translate into a clinically meaningful therapy.

References

×

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

12

Exact Mass

1296.0469086 g/mol

Monoisotopic Mass

1296.0469086 g/mol

Heavy Atom Count

86

UNII

6032D45BEM

Related CAS

129-46-4 (hexa-hydrochloride salt)

Drug Indication

For treatment of human sleeping sickness, onchocerciasis and other diseases caused by trypanosomes and worms.

Pharmacology

Suramin is a polysulphonated naphthylurea with potential antineoplastic activity. Suramin blocks the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta), to their receptors, thereby inhibiting endothelial cell proliferation and migration. This agent also inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced angiogenesis; retroviral reverse transcriptase; uncoupling of G-proteins from receptors; topoisomerases; cellular folate transport; and steroidogenesis. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

The mechanism is unknown, but the trypanocidal activity may be due to the inhibition of enzymes involved with the oxidation of reduced nicotinamide-adenine dinucleotide (NADH), which functions as a co-enzyme in many cellular reactions, such as respiration and glycolysis, in the trypanosome parasite. Suramin's action in the treatment of onchocerciasis is macrofilaricidal and partially microfilaricidal. It may also act as an antagonist of P2 receptors and as an agonist of Ryanodine receptors. It also can inhibit follicle-stimulating hormone receptors.

Other CAS

145-63-1
129-46-4

Absorption Distribution and Excretion

Poorly absorbed from the gastrointestinal tract.

Metabolism Metabolites

Little or no metabolism

Wikipedia

Suramin

Biological Half Life

Approximately 36 to 60 days

Dates

Last modified: 07-15-2023
[1]. Darsaud A, et al. Megazol combined with suramin improves a new diagnosis index of the early meningo-encephalitic phase of experimental African trypanosomiasis. Trop Med Int Health. 2004 Jan;9(1):83-91.
[2]. Anderson J, et al. Further studies on the treatment of ocular onchocerciasis with diethylcarbamazine and suramin. Br J Ophthalmol. 1978 Jul;62(7):450-7.

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